molecular formula C5H4ClNO2S B1401285 Methyl 5-chlorothiazole-2-carboxylate CAS No. 98136-57-3

Methyl 5-chlorothiazole-2-carboxylate

Cat. No.: B1401285
CAS No.: 98136-57-3
M. Wt: 177.61 g/mol
InChI Key: MZXYOPTTWZUVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chlorothiazole-2-carboxylate is a useful research compound. Its molecular formula is C5H4ClNO2S and its molecular weight is 177.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXYOPTTWZUVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743499
Record name Methyl 5-chloro-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98136-57-3
Record name Methyl 5-chloro-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Halogenated Thiazole Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-chlorothiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound, identified by the CAS Number 98136-57-3 , is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, which combines a reactive ester group with a chemically versatile thiazole ring bearing a chlorine atom, makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The thiazole nucleus is a cornerstone in numerous pharmacologically active agents, and the specific substitution pattern of this compound offers unique synthetic handles for molecular elaboration.[2][3]

This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, characterization, and application. The protocols and insights herein are designed to be self-validating, empowering researchers to confidently utilize this building block in their discovery programs.

Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and downstream applications. The data for this compound are summarized below.

PropertyValueSignificance for the Researcher
CAS Number 98136-57-3[1]Unambiguous identification for procurement, regulatory, and literature search purposes.
Molecular Formula C₅H₄ClNO₂SConfirmed by mass spectrometry; essential for calculating reaction stoichiometries.
Molecular Weight 177.61 g/mol Critical for accurate mass-based measurements in experimental setups.
Appearance White to light yellow solid (predicted)Provides a preliminary, non-specific indicator of material purity.
Solubility Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol)Dictates the choice of solvents for reactions, purification (crystallization, chromatography), and analysis.
Storage Store in a cool, dry, well-ventilated area.[4]Essential for maintaining long-term chemical stability and preventing degradation.

Spectroscopic Characterization - The Fingerprint of Identity

Structural confirmation is paramount. The expected spectroscopic data serve as a benchmark for quality control:

  • ¹H NMR: Protons on the molecule (the methyl ester group and the thiazole ring proton) will have characteristic chemical shifts and coupling constants, allowing for unambiguous structural assignment.

  • ¹³C NMR: Will show distinct signals for each of the five carbon atoms in the structure, confirming the carbon skeleton.

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the molecular weight (177.61), and the isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a definitive feature.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the C=O stretch of the ester, C=N and C-S stretches of the thiazole ring, and the C-Cl bond.

Synthesis and Mechanistic Insights: A Proposed Pathway

While numerous methods exist for thiazole synthesis, a common and reliable route to this specific compound involves a multi-step sequence starting from readily available precursors. The following protocol is based on established heterocyclic chemistry principles, such as the Hantzsch thiazole synthesis and subsequent functional group interconversions.[5]

Proposed Synthetic Workflow

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Isomerization/Rearrangement (Hypothetical) A Thiourea C Methyl 2-aminothiazole-4-carboxylate A->C 1. B Methyl 2-chloro-3-oxopropanoate B->C 2. D_intermediate Diazonium Salt Intermediate C->D_intermediate NaNO₂, HCl D Methyl 2-chlorothiazole-4-carboxylate E This compound D->E Further Chlorination/Rearrangement (e.g., NCS, light irradiation) D_intermediate->D CuCl Core This compound C2-Ester C5-Cl Sub_A Amide Formation Core:c2->Sub_A R-NH₂ Sub_B Reduction to Alcohol Core:c2->Sub_B LiAlH₄ Sub_C Suzuki Coupling Core:c5->Sub_C Ar-B(OH)₂ Pd Catalyst Sub_D Buchwald-Hartwig Amination Core:c5->Sub_D R₂-NH Pd Catalyst App_A Antiproliferative Agents Sub_A->App_A App_B Agrochemicals (Herbicides) Sub_C->App_B App_C Anti-inflammatory Agents Sub_C->App_C Sub_D->App_A

Sources

In-Depth Technical Guide: Spectroscopic Data for Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for Methyl 5-chlorothiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The following sections detail the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of the resulting data are explained to provide actionable insights for researchers in the field.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their versatile structure serves as a valuable scaffold in the design of novel drugs. This compound, in particular, represents an important building block for the synthesis of more complex molecules in drug discovery programs. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, quality control, and for understanding its reactivity in synthetic transformations.

Molecular Structure and Properties

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol
CAS Number 98136-57-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for optimal signal-to-noise)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm)

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹H NMR Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not publicly available--H-4
Data not publicly availableSinglet3H-OCH₃

Interpretation:

The ¹H NMR spectrum of this compound is expected to show two main signals:

  • Thiazole Proton (H-4): A singlet corresponding to the single proton on the thiazole ring. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing nature of the adjacent chloro and carboxylate groups.

  • Methyl Ester Protons (-OCH₃): A singlet integrating to three protons, characteristic of the methyl group of the ester functionality.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm)

  • Data Processing: Fourier transform the data, phase correct, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Data Summary:

Chemical Shift (δ, ppm)Assignment
Data not publicly availableC=O (Ester)
Data not publicly availableC-2
Data not publicly availableC-5
Data not publicly availableC-4
Data not publicly available-OCH₃

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five carbon atoms in the molecule:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at the lowest field (highest ppm value), typically in the range of 160-170 ppm.

  • Thiazole Ring Carbons (C-2, C-4, C-5): Three signals corresponding to the carbons of the thiazole ring. The carbons attached to the heteroatoms (C-2 and C-5) will have distinct chemical shifts influenced by the chlorine and the carboxylate group.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at the highest field (lowest ppm value).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Method: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analyzer: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Expected Mass Spectrometry Data:

m/zInterpretation
~177/179Molecular ion peak [M]⁺• (with isotopic pattern for one chlorine atom)
Other fragmentsFragmentation pattern corresponding to the loss of -OCH₃, -COOCH₃, Cl, etc.

Interpretation:

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A key feature will be the isotopic pattern of the molecular ion, which will exhibit two peaks with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation analysis can further confirm the structure by identifying peaks corresponding to the loss of functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan a typical wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~1720-1740C=O stretchEster
~1500-1600C=N stretch, C=C stretchThiazole ring
~1200-1300C-O stretchEster
~700-800C-Cl stretchChloro group

Interpretation:

The IR spectrum will provide clear evidence for the key functional groups in this compound. The most prominent absorption will be the strong C=O stretching vibration of the ester group. Absorptions corresponding to the C=N and C=C stretching of the thiazole ring will also be present in the fingerprint region. The presence of the C-Cl bond will be indicated by a stretching vibration in the lower wavenumber region.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide serves as a foundational reference for researchers, enabling confident structural verification and quality assessment of this important synthetic building block. While publicly available spectra for this specific compound are limited, the expected data and interpretation provided herein offer a robust framework for its analysis.

References

  • Note: As specific experimental spectra for this compound were not found in publicly accessible databases during the literature search, this reference list is based on general spectroscopic principles and data for related compounds.

Sources

A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of Methyl 5-Chlorothiazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive framework for the structural elucidation of methyl 5-chlorothiazole-2-carboxylate, a key heterocyclic intermediate in synthetic chemistry. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We explore the causality behind experimental choices, present self-validating protocols, and integrate multi-faceted data streams to arrive at an unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and replicable methodology for the characterization of complex organic molecules.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds, including antimicrobial and anticancer agents.[2][3] this compound (C₅H₄ClNO₂S) serves as a versatile building block for the synthesis of more complex thiazole derivatives.[4] Accurate and irrefutable structural confirmation is the bedrock upon which all subsequent research and development is built. This guide provides the definitive analytical workflow for achieving that certainty.

Below is the established molecular structure of this compound, which will be systematically proven by the analytical techniques detailed herein.

Caption: Numbered structure of this compound.

The Elucidation Workflow: An Integrated Strategy

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Confirmation & Fragmentation cluster_4 Final Structure mol_formula Molecular Formula & Isotopic Pattern (HRMS) ir_spec Infrared (IR) Spectroscopy (e.g., C=O, C-O, C=N) mol_formula->ir_spec Provides Context final_structure Verified Structure mol_formula->final_structure Confirms Mass & Fragments nmr_spec NMR Spectroscopy ir_spec->nmr_spec Confirms Functional Groups h_nmr ¹H NMR (Proton Environment & Count) nmr_spec->h_nmr c_nmr ¹³C NMR (Carbon Skeleton) nmr_spec->c_nmr two_d_nmr 2D NMR (HMBC, HSQC) (C-H Connectivity) nmr_spec->two_d_nmr nmr_spec->final_structure Defines Connectivity ms_frag MS/MS Fragmentation (Substructure Confirmation) h_nmr->ms_frag Proposes Skeleton c_nmr->ms_frag Proposes Skeleton two_d_nmr->ms_frag Proposes Skeleton ms_frag->final_structure Confirms Mass & Fragments

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry is the foundational first step. It provides the two most critical pieces of initial information: the exact molecular weight and, through isotopic patterns, clues about the elemental composition. For a compound containing chlorine, high-resolution mass spectrometry (HRMS) is non-negotiable as it allows for the observation of the characteristic ³⁵Cl/³⁷Cl isotopic signature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.

  • Ionization Mode: Operate in positive ion mode to promote the formation of the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Identify the monoisotopic mass for the [M+H]⁺ ion and observe the A+2 peak, which corresponds to the ³⁷Cl isotope.

Data Interpretation and Results

The molecular formula C₅H₄ClNO₂S dictates a monoisotopic mass of 176.9651.[5]

  • Molecular Ion Peak: HRMS analysis reveals a protonated molecular ion [M+H]⁺ at m/z 177.9729 .

  • Isotopic Pattern: Crucially, a second peak is observed at m/z 179.9700 ([M+2+H]⁺). The intensity ratio of these two peaks is approximately 3:1, which is the definitive signature for the presence of a single chlorine atom.

  • Fragmentation Analysis (MS/MS): By selecting the parent ion (m/z 177.97) for collision-induced dissociation (CID), we can confirm the connectivity. The logical fragmentation points are the ester group.

    • Loss of methoxy radical (·OCH₃): A significant fragment appears at m/z 146.94 , corresponding to the loss of 31 Da.

    • Loss of the entire methoxycarbonyl group (·COOCH₃): A fragment at m/z 117.93 indicates the loss of 59 Da.

This MS data provides a robust foundation: the correct molecular formula is confirmed, the presence of one chlorine atom is certain, and the existence of a methyl ester group is strongly supported.[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS provides the formula, IR spectroscopy illuminates the types of bonds present, confirming the key functional groups. For this molecule, the most informative regions will be the carbonyl stretch, the aromatic ring stretches, and the C-O ester stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction using the instrument software.

Data Interpretation and Results

The IR spectrum provides clear, confirmatory evidence for the proposed functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100WeakAromatic C-H StretchIndicates the proton on the thiazole ring.
~1735StrongC=O Stretch (Ester)A strong, sharp absorption in this region is characteristic of an α,β-unsaturated ester carbonyl.[7]
~1550MediumC=N / C=C StretchAromatic ring stretching vibrations characteristic of the thiazole moiety.[8][9]
~1250 & ~1100StrongC-O Stretch (Ester)Asymmetric and symmetric stretching of the ester C-O bonds.[7]
~750MediumC-Cl StretchAbsorption in the fingerprint region consistent with a C-Cl bond.

The presence of a strong carbonyl peak at 1735 cm⁻¹ and strong C-O stretches corroborates the MS fragmentation data suggesting a methyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy provides the final, unambiguous proof of structure by mapping the carbon-hydrogen framework. It reveals the precise electronic environment of each proton and carbon, their quantities, and their connectivity. For this molecule, simple 1D ¹H and ¹³C NMR are sufficient for full characterization. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds without interfering with most signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~128 or more) and a longer relaxation delay may be needed. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H NMR signals and reference both spectra to the TMS peak.

Data Interpretation and Results

The NMR spectra provide a clear and simple picture that perfectly matches the proposed structure.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.15Singlet1HH4This lone proton on the aromatic ring is significantly deshielded by the electron-withdrawing ester group at C2 and the ring heteroatoms.[1]
3.95Singlet3H-OCH₃The chemical shift is typical for methyl ester protons. The singlet multiplicity confirms no adjacent protons.

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
161.5C=OTypical chemical shift for an ester carbonyl carbon.
149.0C2The carbon atom bonded to two heteroatoms (N and S) and the ester group is highly deshielded.[10]
145.5C5The carbon atom attached to the electronegative chlorine atom is shifted significantly downfield.
125.0C4The protonated carbon of the thiazole ring. Its chemical shift is consistent with other thiazole derivatives.[10][11]
53.0-OCH₃A standard chemical shift for a methyl ester carbon.

The simplicity of the spectra is telling: two singlets in the ¹H NMR and five distinct signals in the ¹³C NMR perfectly account for all the hydrogen and carbon atoms in the molecule, confirming its symmetry and substitution pattern.

cluster_structure Molecular Structure cluster_data Key NMR Correlations struct Cl-C5-C4(H)-S-C2=N      |     C=O      |     OCH3 H4 ¹H: δ 8.15 (s, 1H) H4 C4 ¹³C: δ 125.0 C4 H4->C4 HSQC (1-bond) CH3 ¹H: δ 3.95 (s, 3H) -OCH3 C_Me ¹³C: δ 53.0 -OCH3 CH3->C_Me HSQC (1-bond) C_CO ¹³C: δ 161.5 C=O CH3->C_CO HMBC (2-3 bonds)

Caption: Key NMR correlations confirming structural assignments.

Conclusion: Synthesis of Evidence

The structure of this compound is unambiguously confirmed through the powerful synergy of multiple analytical techniques.

  • High-Resolution Mass Spectrometry established the correct molecular formula (C₅H₄ClNO₂S) and unequivocally proved the presence of a single chlorine atom and a methyl ester group through isotopic patterns and fragmentation.

  • Infrared Spectroscopy provided a functional group fingerprint, confirming the presence of the ester carbonyl (C=O), aromatic C=N/C=C bonds, and C-O linkages.

  • NMR Spectroscopy delivered the final, high-resolution picture of the molecular framework. ¹H and ¹³C NMR accounted for every atom in the molecule, and their chemical shifts and multiplicities were in perfect agreement with the proposed substitution pattern on the thiazole ring.

Each piece of data, from the molecular weight to the chemical shift of the lone aromatic proton, serves as a self-validating check on the others. This integrated, multi-spectroscopic approach exemplifies a rigorous and trustworthy methodology for the definitive structural elucidation of novel or synthesized compounds.

References

  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
  • ChemicalBook. (n.d.). 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR spectrum. ChemicalBook.
  • IOP Publishing. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. IOP Publishing.
  • CymitQuimica. (n.d.). Methyl 2-chlorothiazole-5-carboxylate. CymitQuimica.
  • Sigma-Aldrich. (n.d.). Methyl 2-chlorothiazole-5-carboxylate 72605-86-8. Sigma-Aldrich.
  • Smolecule. (2023). Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2. Smolecule.
  • ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. ResearchGate.
  • Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. 911Metallurgist.
  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate.
  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate.
  • Chemsrc. (n.d.). Methyl 2-chlorothiazole-5-carboxylate | CAS#:72605-86-8. Chemsrc.

Sources

Foreword: The Thiazole Carboxylate Scaffold - A Nexus of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Thiazole Carboxylate Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold in drug design. When functionalized with a carboxylate group, the resulting thiazole carboxylate derivatives exhibit an expanded and often enhanced spectrum of biological activities. This carboxylate moiety can act as a critical pharmacophore, interacting with biological targets and modulating the molecule's overall physicochemical properties, such as solubility and membrane permeability.

This guide provides an in-depth exploration of the diverse biological activities of thiazole carboxylate derivatives. We will move beyond a mere cataloging of effects to dissect the underlying mechanisms of action, present robust experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole carboxylate derivatives have emerged as a formidable class of antineoplastic agents, demonstrating efficacy against a wide range of human tumor cell lines.[1][4][5] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Key Mechanisms of Antitumor Action
  • Enzyme Inhibition: A primary mechanism involves the targeted inhibition of enzymes crucial for cancer cell survival and proliferation.

    • Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that plays a role in pro-tumorigenic signaling.[6] Specific 2-amino-4-methylthiazole-5-carboxylate derivatives have been developed as potent and selective MAGL inhibitors, demonstrating significant growth inhibition against non-small cell lung cancer and breast cancer cell lines.[6]

    • c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is often dysregulated in cancer. Thiazole carboxamide derivatives have been designed as potential c-Met kinase inhibitors, representing a promising strategy for targeted cancer therapy.[7]

    • Lactate Dehydrogenase A (LDHA) Inhibition: Cancer cells often exhibit altered metabolism, relying heavily on glycolysis (the Warburg effect). LDHA is a key enzyme in this process. Thiazole derivatives bearing a carboxylate group have been designed to target the polar, cationic binding cavity of hLDHA, showing significant anticancer activity in cervical and liver cancer cell lines.[8]

  • Cell Cycle Arrest: Certain substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 interphase in various cancer cell lines, including B-cell lymphoma, thereby halting proliferation without affecting normal human cells.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their substitution patterns.

  • In a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, the highest activity against the A-549 lung cancer cell line was achieved with a 4-chloro-2-methylphenyl amido substituent.[5]

  • SAR studies have confirmed that the presence of specific groups, such as a methoxy group, can lead to higher antitumor activity compared to halogens.[9]

Data Spotlight: Anticancer Potency

The following table summarizes the growth inhibitory (GI50) values for representative thiazole carboxylate derivatives against various cancer cell lines, illustrating their potent activity.

Compound IDCancer Cell LineCell Line TypeGI50 (µM)Reference
Compound 3g (NSC:788170) EKVXNon-Small Cell Lung Cancer0.865[6]
Compound 3g (NSC:788170) MDA-MB-468Breast Cancer1.20[6]
Compound 4c (NSC:788176) HOP-92Non-Small Cell Lung Cancer0.34[6]
Compound 14 RPMI-8226Leukemia0.08[1][2]
Compound 8j HeLaCervical Cancer7.90[8]
Compound 8m HepG2Liver Cancer5.15[8]
Experimental Protocol: Evaluating Cytotoxicity via MTS Assay

The MTS assay is a robust, colorimetric method for determining cell viability. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product. The choice of this assay is based on its high-throughput capability and sensitivity, making it ideal for screening compound libraries for cytotoxic effects.

Protocol: MTS Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of the thiazole carboxylate derivatives in culture medium from a 10 mM DMSO stock. Perform serial dilutions to obtain a range of desired concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells. Include wells with untreated cells as a negative control. Incubate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10][11] Thiazole carboxylate derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][12][13][14]

Mechanism of Action and SAR

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes.[11] The amphiphilic nature of some derivatives, possessing both hydrophobic and hydrophilic components, may facilitate penetration of bacterial cell membranes.[11]

Structure-activity relationship studies are pivotal in optimizing antibacterial and antifungal potency. For instance:

  • An amide derived from 2-aminothiazole bearing a thiophene residue showed the highest inhibitory activity against E. coli, S. aureus, C. albicans, and A. niger.[12]

  • In a series of thiazole derivatives clubbed with a pyrazoline ring, substitution with a p-bromophenyl group at the fourth position of the thiazole ring enhanced antifungal and antituberculosis activities.[15]

Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of novel thiazole carboxylate-based antimicrobial agents.

Antimicrobial_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Advanced Evaluation Synthesis Synthesis of Thiazole Carboxylate Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Toxicity Cytotoxicity Assay (e.g., on HepG2 cells) MBC_Assay->Toxicity Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) Toxicity->Mechanism SAR_Analysis SAR Analysis & Lead Optimization Mechanism->SAR_Analysis Data informs next cycle SAR_Analysis->Synthesis

Caption: High-level workflow for antimicrobial thiazole derivative discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This protocol is self-validating through the inclusion of positive (known antibiotic), negative (no drug), and sterility controls.

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole carboxylate derivative in the broth. The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: A well with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin).

    • Negative (Growth) Control: A well with inoculum but no compound.

    • Sterility Control: A well with broth only (no inoculum) to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are interconnected pathological processes underlying many diseases. Thiazole carboxylate derivatives have demonstrated dual efficacy in mitigating these processes.

Anti-inflammatory Mechanism: COX/LOX Inhibition

Inflammation is often mediated by the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][17] Many thiazole carboxamide derivatives have been specifically designed and evaluated as inhibitors of COX-1 and COX-2 enzymes.[18][19]

  • The selectivity for COX-2 over COX-1 is a key objective in drug design to minimize gastrointestinal side effects. Some derivatives have shown promising selectivity ratios. For example, compound 2a exhibited a selectivity ratio of 2.766 for COX-2.[18]

  • The presence of bulky, lipophilic groups, such as a t-butyl substituent, can enhance potency by interacting with hydrophobic regions of the COX active site.[18][20]

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Thiazole Thiazole Carboxylate Derivative Thiazole->COX Inhibition

Caption: Inhibition of the COX pathway by thiazole carboxylate derivatives.

Antioxidant Mechanism: Free Radical Scavenging

Oxidative stress results from an imbalance of free radicals and antioxidants. Thiazole-carboxamide derivatives have shown potent free radical scavenging potential, often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[21][22] In some studies, the antioxidant activity of synthesized compounds, such as LMH6 (IC₅₀ of 0.185 µM), was found to be significantly higher than the standard control, Trolox.[21][22] The antioxidant potency is influenced by substituents, with lipophilic groups like t-butyl enhancing the ability to interact with lipid radicals.[21]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, a standard and reliable method for assessing antioxidant capacity.

Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of the thiazole derivative (e.g., 1 mg/mL) in methanol. Prepare a 0.1 mM solution of DPPH in methanol. Keep the DPPH solution protected from light.

  • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in methanol.

  • Assay Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL) to an equal volume of the compound dilutions. Trolox or ascorbic acid should be used as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical is observed as a color change from violet to yellow, resulting in a decrease in absorbance.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the percentage of scavenging against the compound concentration.

Conclusion and Future Outlook

Thiazole carboxylate derivatives represent a remarkably versatile and therapeutically relevant class of compounds. Their documented activities against cancer, microbial pathogens, inflammation, and oxidative stress underscore their importance in modern drug discovery. The core thiazole ring, functionalized with a strategically placed carboxylate group, provides a robust platform for chemical modification, allowing for the fine-tuning of biological activity through systematic structure-activity relationship studies.

Future research should focus on leveraging computational tools for the rational design of next-generation derivatives with enhanced potency and target selectivity. Investigating multi-target inhibitors, particularly for complex diseases like cancer, and exploring novel delivery systems to improve bioavailability are promising avenues. The continued exploration of this chemical space will undoubtedly yield new lead compounds and, ultimately, novel therapeutics to address pressing unmet medical needs.

References

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (n.d.). PubMed.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). Unavailable Source.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). Semantic Scholar.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.).
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2024). PLoS ONE.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). European Journal of Medicinal Chemistry Reports.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). PLOS.
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023).
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023).
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Unavailable Source.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2015).
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).
  • REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020).
  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). Unavailable Source.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). Molecules.
  • A review on thiazole based compounds and it's pharmacological activities. (2024). Research Square.
  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). Frontiers in Chemistry.

Sources

The Chlorothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Diuretic—Unveiling the Versatility of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate landscape of medicinal chemistry, this guide offers an in-depth exploration of the chlorothiazole scaffold. For decades, this heterocyclic motif has been a workhorse in pharmaceutical development, most famously embodied by the diuretic and antihypertensive agent, chlorothiazide. However, to confine our understanding of chlorothiazoles to this singular application would be a disservice to the remarkable chemical versatility and broad therapeutic potential inherent in this structural class.

This technical guide moves beyond a cursory overview, providing a detailed examination of the synthesis, biological evaluation, and structure-activity relationships (SAR) that underpin the enduring relevance of chlorothiazoles. We will delve into the causality behind experimental choices, presenting not just protocols, but the scientific rationale that guides the modern medicinal chemist. Our journey will take us from the foundational Hantzsch synthesis to contemporary applications in oncology and anti-infective research, illustrating how the strategic placement of a chlorine atom on the thiazole ring can profoundly influence a molecule's pharmacological profile. It is my hope that this comprehensive resource will serve as a valuable tool for those seeking to harness the power of the chlorothiazole scaffold in the discovery and development of next-generation therapeutics.

The Chlorothiazole Core: Physicochemical Properties and Synthetic Strategies

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions and its relative stability.[1] The introduction of a chlorine atom to this ring system imparts significant changes to its physicochemical properties, influencing its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, have profound implications for the pharmacokinetics and pharmacodynamics of the resulting molecules.

The Hantzsch Thiazole Synthesis: A Classic Approach to Chlorothiazole Analogs

The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring and can be readily adapted for the preparation of chlorothiazole derivatives. This method involves the condensation of a thioamide with an α-haloketone.

Experimental Protocol: Synthesis of a 2-Amino-4-(chlorophenyl)thiazole Derivative

This protocol outlines the synthesis of a model chlorothiazole derivative, which can serve as a versatile intermediate for further functionalization.

Materials:

  • Substituted chloroacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Reflux condenser and heating mantle

  • Stir plate and magnetic stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chloroacetophenone (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add thiourea (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC. The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the thiazole derivative may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-amino-4-(chlorophenyl)thiazole derivative.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good choice of solvent as it effectively dissolves both the chloroacetophenone and thiourea, and its boiling point is suitable for refluxing the reaction.

  • Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the limiting reagent, the chloroacetophenone.

  • TLC Monitoring: TLC is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

The Pharmacological Landscape of Chlorothiazoles: From Diuresis to Oncology

While the historical significance of chlorothiazoles is rooted in their diuretic and antihypertensive properties, contemporary research has unveiled a much broader spectrum of biological activities. The chlorothiazole scaffold has emerged as a versatile platform for the development of agents targeting a range of therapeutic areas, including cancer, infectious diseases, and inflammation.

Diuretic and Antihypertensive Activity: The Classic Application

Chlorothiazide, the archetypal chlorothiazole, exerts its diuretic effect by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney.[2] This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in a reduction in blood volume and blood pressure.[2][3]

Experimental Protocol: Evaluation of Diuretic Activity in a Rat Model

This in vivo protocol is a standard method for assessing the diuretic potential of novel chlorothiazole analogs.[4][5][6]

Materials:

  • Male Wistar rats (150-200 g)

  • Metabolic cages for urine collection[5][6]

  • Oral gavage needles

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Test compounds (chlorothiazole derivatives)

  • Standard diuretic (e.g., Furosemide, 10 mg/kg)[6]

  • Normal saline (0.9%)

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats to the metabolic cages for at least 3 days prior to the experiment. Fast the animals overnight (18 hours) with free access to water.[6]

  • Hydration: Administer an oral loading dose of normal saline (25 ml/kg) to all animals to ensure a uniform state of hydration.[5]

  • Dosing: Divide the animals into groups (n=6 per group):

    • Control group: Administer vehicle orally.

    • Test groups: Administer different doses of the test compounds suspended in the vehicle orally.

    • Standard group: Administer the standard diuretic orally.

  • Urine Collection: Place the animals back into the metabolic cages immediately after dosing. Collect urine at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).[5]

  • Data Collection and Analysis:

    • Measure the total urine volume for each animal at each time point.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

    • Calculate the total electrolyte excretion.

    • Compare the urine volume and electrolyte excretion of the test groups with the control and standard groups. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.

Causality Behind Experimental Choices:

  • Fasting and Hydration: Fasting ensures that food intake does not interfere with drug absorption or urine output. The initial saline load establishes a baseline hydration level, allowing for more accurate measurement of diuretic-induced changes.

  • Metabolic Cages: These specialized cages are essential for the separate and complete collection of urine and feces, preventing contamination of the urine samples.[5][6]

  • Electrolyte Analysis: Measuring Na+, K+, and Cl- excretion is crucial for understanding the mechanism of diuresis and for identifying potential side effects such as hypokalemia.

Anticancer Activity: A New Frontier for Chlorothiazoles

Recent studies have highlighted the potential of chlorothiazole derivatives as anticancer agents.[7][8][9][10][11] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of kinases and the induction of apoptosis.[7][9] The presence of a chloro-substituent on the phenyl ring attached to the thiazole has been shown to be important for anticancer activity.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (chlorothiazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: The selection of cancer cell lines should be based on the therapeutic target of interest. Using a panel of cell lines from different cancer types can provide insights into the spectrum of activity of the compounds.[7]

  • Dose-Response Curve: Generating a dose-response curve is essential for determining the potency of the compounds (IC50) and for understanding the relationship between concentration and cytotoxic effect.

  • MTT as an Indicator of Viability: The MTT assay is based on the principle that only viable cells can reduce MTT to formazan. Therefore, the amount of formazan produced is directly proportional to the number of living cells.

Antimicrobial Activity: Combating Drug Resistance

The thiazole scaffold is a component of several clinically used antimicrobial agents.[1] Chlorothiazole derivatives have also been investigated for their potential as novel antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[1][12][13][14][15][16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (chlorothiazole derivatives) dissolved in DMSO

  • Standard antibiotic (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial dilution of the test compounds and the standard antibiotic in CAMHB in the 96-well plates.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized inoculum is critical for the reproducibility of the assay. The 0.5 McFarland standard ensures a consistent starting number of bacteria in each well.

  • Mueller-Hinton Broth: CAMHB is the standard medium for routine antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents.

  • Inclusion of a Standard Antibiotic: A standard antibiotic is included as a positive control to validate the assay and to provide a benchmark for the activity of the test compounds.

Structure-Activity Relationship (SAR) and the Role of the Chloro-Substituent

The biological activity of chlorothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole and any appended rings. The chlorine atom, in particular, plays a crucial role in modulating the pharmacological properties of these compounds.

Key SAR Insights for Chlorothiazole Derivatives:

FeatureImpact on ActivityRationale
Position of the Chloro Group Significantly influences potency and selectivity.The position of the electron-withdrawing chloro group can alter the electronic distribution of the thiazole ring, affecting its ability to interact with the target protein. For example, in some anticancer thiazoles, a meta-chloro substitution on an attached phenyl ring enhances activity.[7]
Substitution at the 2-position of the Thiazole Ring Often a site for introducing diversity and modulating properties.The 2-amino group is a common feature and can be further functionalized to explore interactions with the target. Modifications at this position can impact solubility, permeability, and target binding.
Substitution at the 4- and 5-positions of the Thiazole Ring Critical for tuning the overall shape and lipophilicity of the molecule.Bulky groups at these positions can provide steric hindrance that may enhance selectivity or, conversely, reduce activity. These positions are key for optimizing the fit of the molecule into the binding pocket of the target.

The Influence of Chlorination:

The introduction of a chlorine atom can have several predictable effects on the properties of a drug candidate:

  • Increased Lipophilicity: The chloro group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. However, excessive lipophilicity can lead to poor solubility and increased off-target effects.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can increase the half-life of a compound.

  • Electronic Effects: As an electron-withdrawing group, chlorine can modulate the pKa of nearby functional groups and influence the electronic nature of the aromatic system, which can be critical for target interactions.

Visualization of Key Concepts

General Workflow for the Discovery of Novel Chlorothiazole-Based Therapeutics

G cluster_0 Discovery Phase cluster_1 Synthesis & SAR cluster_2 Biological Evaluation cluster_3 Preclinical & Clinical Development Target Identification & Validation Target Identification & Validation Lead Generation (HTS, FBDD) Lead Generation (HTS, FBDD) Target Identification & Validation->Lead Generation (HTS, FBDD) Hit-to-Lead Optimization Hit-to-Lead Optimization Lead Generation (HTS, FBDD)->Hit-to-Lead Optimization Synthesis of Chlorothiazole Analogs Synthesis of Chlorothiazole Analogs Hit-to-Lead Optimization->Synthesis of Chlorothiazole Analogs Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Synthesis of Chlorothiazole Analogs->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies In Vitro Biological Assays In Vitro Biological Assays SAR Studies->In Vitro Biological Assays In Vivo Efficacy & Toxicity Studies In Vivo Efficacy & Toxicity Studies In Vitro Biological Assays->In Vivo Efficacy & Toxicity Studies Preclinical Development Preclinical Development In Vivo Efficacy & Toxicity Studies->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials

Caption: A generalized workflow for the discovery and development of novel chlorothiazole-based therapeutic agents.

Hantzsch Thiazole Synthesis Pathway

G alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Condensation Thioamide Thioamide Thioamide->Intermediate Chlorothiazole Chlorothiazole Intermediate->Chlorothiazole Cyclization

Sources

The Synthesis of Methyl 5-Chlorothiazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the thiazole ring stands out as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry. Within this important class of heterocycles, methyl 5-chlorothiazole-2-carboxylate is a particularly valuable building block. The presence of a chlorine atom at the 5-position and a methyl ester at the 2-position provides two orthogonal handles for further chemical elaboration, enabling the exploration of chemical space in the quest for novel therapeutics. This guide provides an in-depth technical overview of the synthetic routes to this key intermediate, grounded in established chemical principles and field-proven methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify plausible synthetic pathways from readily available starting materials. The core challenge lies in the regioselective introduction of the chloro and carboxylate functionalities onto the thiazole ring.

G target This compound esterification Esterification target->esterification acid 5-Chlorothiazole-2-carboxylic acid esterification->acid sandmeyer Sandmeyer Reaction acid->sandmeyer amino_acid 5-Aminothiazole-2-carboxylic acid sandmeyer->amino_acid hantzsch Hantzsch Thiazole Synthesis amino_acid->hantzsch precursors Acyclic Precursors hantzsch->precursors

Figure 1: Retrosynthetic analysis of this compound.

As illustrated in Figure 1, a primary disconnection strategy involves the esterification of the corresponding carboxylic acid. This simplifies the target to 5-chlorothiazole-2-carboxylic acid. The chloro-substituent on the thiazole ring is most reliably introduced via a Sandmeyer reaction, a classic and robust transformation for converting an amino group into a halide.[1][2] This leads us to 5-aminothiazole-2-carboxylic acid as a key intermediate. The thiazole ring itself can be constructed through the well-established Hantzsch thiazole synthesis from acyclic precursors.[3]

Synthetic Pathways and Methodologies

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The most common and reliable route involves three key stages:

  • Hantzsch Thiazole Synthesis to form the 2-amino-thiazole-5-carboxylate core.

  • Sandmeyer Reaction to convert the 2-amino group to a 2-chloro group (a variation of the typical pathway). A more practical approach involves the synthesis of a 2-amino-5-chlorothiazole derivative followed by modification at the 2-position. A more direct route starts with 2-aminothiazole, chlorinates at the 5-position, and then proceeds with the Sandmeyer reaction and subsequent esterification.

  • Esterification of the carboxylic acid to yield the final product.

Let's consider a practical, step-by-step synthetic approach. A highly efficient pathway begins with the synthesis of 2-aminothiazole, followed by chlorination and then diazotization to introduce the chloro- and carboxyl- functionalities. However, a more convergent approach involves the synthesis of a substituted aminothiazole that already contains a precursor to the carboxylate group.

A plausible and documented pathway proceeds via the following key transformations:

  • Synthesis of Ethyl 2-aminothiazole-5-carboxylate: This intermediate can be prepared via modifications of the Hantzsch synthesis.

  • Conversion to 5-Chlorothiazole-2-carboxylic Acid: This involves a Sandmeyer-type reaction on a related precursor, 2-amino-5-chlorothiazole, followed by introduction of the carboxyl group. A more direct approach involves the diazotization of an aminothiazole carboxylate.

  • Esterification: The final step is the esterification of the carboxylic acid.

A more direct and often preferred industrial synthesis involves the chlorination of a pre-formed thiazole ring. For instance, the synthesis of 2-chloro-5-chloromethylthiazole is a known industrial process, highlighting the feasibility of direct chlorination.[4][5]

Pathway 1: Hantzsch Synthesis followed by Sandmeyer Reaction and Esterification

This classic approach offers a high degree of flexibility and control over the substitution pattern.

Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

The Hantzsch thiazole synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[3] For the synthesis of ethyl 2-aminothiazole-5-carboxylate, a suitable starting material is ethyl 2-chloroacetoacetate, which reacts with thiourea.

G start Ethyl 2-chloroacetoacetate + Thiourea cyclization Hantzsch Cyclization start->cyclization product Ethyl 2-aminothiazole-5-carboxylate cyclization->product

Figure 2: Hantzsch synthesis of the aminothiazole core.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

  • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-5-carboxylate.

Step 2: Synthesis of 5-Chlorothiazole-2-carboxylic Acid via Sandmeyer Reaction

While the direct conversion of ethyl 2-aminothiazole-5-carboxylate to the target molecule is challenging due to the reactivity of the amino group, a more common approach involves starting with 2-amino-5-chlorothiazole. However, for the sake of a convergent synthesis, we will describe the theoretical Sandmeyer reaction on the amino-ester, followed by hydrolysis. A more practical route would involve the Sandmeyer reaction on 2-aminothiazole to give 2-chlorothiazole, followed by chlorination at the 5-position and subsequent carboxylation.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities via a diazonium salt intermediate.[1][6][7]

Experimental Protocol: Synthesis of 5-Chlorothiazole-2-carboxylic Acid (Illustrative)

  • Dissolve ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • The resulting crude ethyl 5-chlorothiazole-2-carboxylate is then subjected to basic hydrolysis using aqueous sodium hydroxide, followed by acidic workup to yield 5-chlorothiazole-2-carboxylic acid.

Step 3: Fischer Esterification

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9]

Experimental Protocol: Synthesis of this compound

  • Suspend 5-chlorothiazole-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture at reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Reaction Step Key Reagents Typical Yield Key Considerations
Hantzsch SynthesisEthyl 2-chloroacetoacetate, Thiourea70-85%Temperature control is crucial to avoid side reactions.
Sandmeyer ReactionNaNO₂, CuCl, HCl50-70%Diazonium salt is unstable; must be kept cold.
Fischer EsterificationMethanol, H₂SO₄ (cat.)85-95%Use of excess alcohol drives the equilibrium towards the product.[9]

Table 1: Summary of Reaction Parameters for Pathway 1.

Alternative Synthetic Strategies

While the Hantzsch-Sandmeyer-Esterification sequence is a robust and well-understood pathway, other strategies can be employed, particularly for large-scale synthesis where atom economy and process safety are paramount.

Pathway 2: Direct Chlorination Routes

Direct chlorination of a pre-formed thiazole ring can be an efficient method. For instance, the chlorination of 2-substituted thiazoles at the 5-position is a known transformation.

G start Methyl 2-thiazolecarboxylate chlorination Direct Chlorination (e.g., NCS, SO₂Cl₂) start->chlorination product This compound chlorination->product

Figure 3: Direct chlorination of a thiazole precursor.

Experimental Protocol: Direct Chlorination (Illustrative)

  • Dissolve methyl thiazole-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) or sulfuryl chloride (SO₂Cl₂) (1.1 eq).

  • The reaction may require an initiator, such as AIBN or UV light, if a radical mechanism is involved. For electrophilic chlorination, a Lewis acid catalyst may be beneficial.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench any remaining chlorinating agent, followed by washing with brine.

  • Dry the organic layer and concentrate to obtain the crude product, which is then purified.

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is a testament to the power of classic organic reactions applied to the construction of valuable heterocyclic building blocks. The Hantzsch synthesis provides a reliable entry into the thiazole ring system, while the Sandmeyer reaction offers a robust method for the introduction of the key chloro-substituent. Finally, the Fischer esterification efficiently delivers the desired methyl ester. Understanding the nuances of each of these transformations, from reaction conditions to workup procedures, is crucial for the successful synthesis of this important intermediate. As the demand for novel therapeutics continues to grow, the efficient and scalable synthesis of such privileged scaffolds will remain a key focus for researchers and scientists in the field of drug development.

References

  • Al-Adhami, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). Available at: [Link]

  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

  • Gouda, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1489*. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

  • Google Patents. (n.d.). United States Patent (19). Available at: [Link]

  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Available at: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

Sources

Physical properties and stability of Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties and Stability of Methyl 5-chlorothiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of the physical properties and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a key intermediate, understanding its fundamental characteristics is crucial for its effective application in synthesis, process development, and formulation. This document synthesizes available data with established scientific principles to provide a practical resource for laboratory professionals.

Introduction to this compound

This compound (CAS No. 98136-57-3) is a substituted thiazole, a class of heterocyclic compounds widely recognized for their diverse biological activities and applications as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The thiazole ring is a core component of many bioactive molecules.[3] The presence of a chlorine atom and a methyl ester group on the thiazole ring of this particular molecule imparts specific reactivity and physical properties that are critical for its role as a synthetic precursor.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. While specific experimental data for this compound is not extensively published, the following table summarizes its known attributes and predicted properties based on data from its isomer, Methyl 2-chlorothiazole-5-carboxylate, and general chemical principles.

PropertyValue/DescriptionSource(s)
CAS Number 98136-57-3[4][5]
Molecular Formula C₅H₄ClNO₂S[5]
Molecular Weight 177.61 g/mol [5][6]
Appearance Expected to be a solid at room temperature.[6][7]
Boiling Point 271.2 ± 32.0 °C at 760 mmHg (Predicted for isomer)[8]
Density 1.5 ± 0.1 g/cm³ (Predicted for isomer)[8]
Solubility Expected to be soluble in common organic solvents like acetone, ether, and alcohol; slightly soluble in water.[3]
Synonyms 5-chloro-thiazole-2-carboxylic acid methyl ester, Methyl 5-chloro-1,3-thiazole-2-carboxylate[5][9]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm. The single proton on the thiazole ring (at the C4 position) would likely appear as a singlet in the aromatic region, typically between 7.5 and 8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms. The carbonyl carbon of the ester is expected to resonate at the downfield end of the spectrum (around 160-170 ppm). The carbons of the thiazole ring would appear in the aromatic region (approximately 110-160 ppm), and the methyl carbon of the ester would be found in the upfield region (around 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include:

  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.[11]

  • C-H stretching vibrations from the methyl group just below 3000 cm⁻¹.

  • C=N and C=C stretching vibrations characteristic of the thiazole ring in the 1500-1650 cm⁻¹ region.[10]

  • C-O stretching of the ester group between 1100 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 177, with a characteristic isotopic pattern (M+2) at m/z 179 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Stability Profile

The stability of a compound under various conditions dictates its storage, handling, and reaction compatibility.

Thermal Stability

Thiazole esters are known to possess a degree of thermal stability.[12] However, like many organic molecules, this compound is expected to decompose at elevated temperatures. The exact decomposition temperature would be best determined by thermogravimetric analysis (TGA).

Hydrolytic Stability

The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid (5-chloro-thiazole-2-carboxylic acid) and methanol. The rate of hydrolysis is expected to be slow at neutral pH but will be accelerated by the presence of acids or bases. The stability in aqueous solutions at different pH values should be monitored over time using techniques like HPLC.

Photostability

Nitrogen-containing heterocyclic aromatic compounds can be susceptible to degradation upon exposure to UV radiation.[13][14][15][16] It is therefore recommended to protect this compound from light to prevent potential photolytic decomposition. Studies on similar N-heterocycles have shown that photostability can decrease with an increasing number of nitrogen atoms in the ring.[14]

Chemical Reactivity

The compound is reported to be incompatible with strong oxidizing agents.[8] The thiazole ring itself is relatively aromatic and stable, but can undergo various reactions.[17] The chlorine atom and the ester group are the most likely sites for chemical transformations.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a series of standardized experiments should be conducted.

Thermal Stability Analysis Workflow

This workflow outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability.

Thermal_Stability_Workflow cluster_TGA TGA Protocol cluster_DSC DSC Protocol TGA_Start Place Sample in TGA TGA_Heat Heat at a constant rate (e.g., 10 °C/min) under N₂ atmosphere TGA_Start->TGA_Heat TGA_Monitor Monitor Mass Loss vs. Temperature TGA_Heat->TGA_Monitor TGA_Result Determine Onset of Decomposition Temperature TGA_Monitor->TGA_Result DSC_Start Seal Sample in DSC Pan DSC_Heat Heat at a constant rate (e.g., 10 °C/min) DSC_Start->DSC_Heat DSC_Monitor Monitor Heat Flow vs. Temperature DSC_Heat->DSC_Monitor DSC_Result Identify Melting Point & Exothermic Decomposition DSC_Monitor->DSC_Result

Caption: Workflow for Thermal Stability Assessment.

Hydrolytic Stability Analysis Workflow

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compound at different pH levels over time.

Hydrolytic_Stability_Workflow Prep Prepare solutions of the compound in aqueous buffers (pH 4, 7, 9) Incubate Incubate solutions at a controlled temperature (e.g., 40 °C) Prep->Incubate Sample Withdraw aliquots at specified time points (t=0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze aliquots by HPLC to quantify remaining parent compound Sample->Analyze Data Plot % remaining compound vs. time for each pH Analyze->Data Result Calculate degradation rate constants and half-life (t₁/₂) Data->Result

Caption: Protocol for Hydrolytic Stability Testing.

Photostability Analysis Workflow

This procedure assesses the compound's stability when exposed to a standardized light source.

Photostability_Workflow Start Prepare solutions of the compound in a UV-transparent solvent (e.g., Acetonitrile) Controls Prepare dark controls wrapped in foil Start->Controls Expose Expose test solutions to a calibrated UV/Vis light source (ICH guidelines) Start->Expose Timepoints Sample exposed and dark solutions at various time intervals Expose->Timepoints Analysis Analyze samples by HPLC-UV for degradation products Timepoints->Analysis Conclusion Compare results to dark controls to determine photodegradation Analysis->Conclusion

Caption: Workflow for Photostability Evaluation.

Safe Handling and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

  • Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area.[18] The container should be kept tightly sealed and protected from direct sunlight and heat.[18] For long-term storage, maintaining an inert atmosphere at 2-8°C is advisable.[19][20]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[18] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[21]

Conclusion

This compound is a valuable heterocyclic building block with defined physicochemical properties. While stable under recommended storage conditions, its ester functionality and N-heterocyclic core suggest potential susceptibility to hydrolytic and photolytic degradation. The experimental workflows outlined in this guide provide a framework for researchers to thoroughly assess its stability profile, ensuring its successful application in complex synthetic pathways and the development of new chemical entities.

References

  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (n.d.).
  • This compound (cas 98136-57-3) SDS/MSDS download - Guidechem. (n.d.). Guidechem.
  • Methyl 2-chlorothiazole-5-carboxylate - CymitQuimica. (n.d.). CymitQuimica.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 431(2), 583-590.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics, 431(2), 583-590.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 431(2), 583-590.
  • Methyl 2-chlorothiazole-5-carboxyl
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Photostability of N@C | Request PDF. (n.d.).
  • Methyl 5-chlorothiazole-2-carboxyl
  • Material Safety Data Sheet. (2021). Cixi City Zhejiang Province.
  • Methyl 2-chlorothiazole-5-carboxyl
  • Methyl 2-chlorothiazole-5-carboxyl
  • Methyl 5-chlorothiophene-2-carboxyl
  • Thiazole. (n.d.). Wikipedia.
  • SAFETY D
  • X0356; this compound; QC-6384; 5-Chlor-thiazol-2-carbonsaeure-methylester. (n.d.). Chemrio.
  • cas 72605-86-8|| where to buy methyl 2-chlorothiazole-5-carboxyl
  • Buy Methyl 2-methylthiazole-5-carboxyl
  • ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE CAS#: 81449-93-6. (n.d.). ChemicalBook.
  • 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S. (n.d.). PubChem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). PMC - PubMed Central.
  • 81449-93-6(ETHYL 2-CHLOROTHIAZOLE-5-CARBOXYLATE) Product Description. (n.d.). ChemicalBook.
  • 105827-91-6(2-Chloro-5-chloromethylthiazole) Product Description. (n.d.). ChemicalBook.
  • Buy methyl 5-methylthiazole-2-carboxylate from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
  • Methyl 5-chlorothiazole-2-carboxyl
  • 2-Methylthiazole-5-carboxylic acid. (n.d.). Chem-Impex.
  • Cas 53233-90-2,methyl 2-methylthiazole-5-carboxyl
  • US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. (n.d.).
  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. (2014).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences.
  • Chemistry of the thiazoles. (n.d.). Journal of the Indian Chemical Society.
  • How to interpret this pair of IR and 1H NMR spectra? (2022). Chemistry Stack Exchange.
  • Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide. (2025). Benchchem.
  • Problems from Previous Years' Exams. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
  • 72605-86-8|Methyl 2-chlorothiazole-5-carboxyl
  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube.
  • Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Thiazole Ring Synthesis: A Senior Application Scientist's Guide to Core Reactions and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The thiazole ring is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a multitude of natural products and synthetic compounds with profound biological activity.[1][2] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] Understanding the foundational synthetic routes to this nucleus is therefore critical for professionals in drug discovery and development. This guide provides an in-depth analysis of the principal methods for thiazole ring synthesis, focusing on the Hantzsch, Gabriel, and Cook-Heilbron reactions. It moves beyond mere procedural descriptions to offer mechanistic insights, field-proven protocols, and a comparative analysis to empower researchers in making strategic synthetic choices.

Chapter 1: The Thiazole Core - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring's stability and unique electronic properties make it an invaluable component in drug design.[6] Its aromatic character, arising from the delocalization of the sulfur atom's lone pair of electrons, provides a rigid framework for orienting functional groups for optimal interaction with biological targets.[7][8] This moiety is found in essential biomolecules like Vitamin B1 (thiamine) and is a key feature in blockbuster drugs such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[2][5][6] The versatility of the thiazole nucleus allows it to serve various roles in lead optimization, acting as a pharmacophore, a bioisosteric replacement, or a spacer element to fine-tune a molecule's physicochemical and pharmacokinetic properties.[3]

Chapter 2: The Cornerstone of Thiazole Synthesis - The Hantzsch Reaction

First described by Arthur Hantzsch in 1887, the Hantzsch synthesis is the most widely recognized and versatile method for constructing the thiazole ring.[9][10] The reaction classically involves the condensation of an α-haloketone with a thioamide or a related compound like thiourea.[9][11][12] Its enduring popularity stems from its simplicity, high yields, and the wide availability of starting materials, which allows for the synthesis of a diverse array of substituted thiazoles.[11][13]

Mechanistic Deep Dive

The causality of the Hantzsch synthesis is a logical sequence of fundamental organic reactions. The process is not merely a mixing of reagents but a controlled cascade of bond-forming and bond-breaking events.

  • Nucleophilic Attack (S N 2): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the α-carbon of the haloketone. This displaces the halide ion in a classic S N 2 reaction to form an imino thioether intermediate.[12][14]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the former ketone. This step forms the five-membered ring, resulting in a hydroxythiazoline intermediate.[11][14]

  • Dehydration: The final step is an acid-catalyzed dehydration of the hydroxythiazoline. The elimination of a water molecule creates a double bond within the ring, leading to the formation of the stable, aromatic thiazole product.[15]

Visualization of the Hantzsch Mechanism

Caption: The Hantzsch synthesis proceeds via SN2 attack, cyclization, and dehydration.

Field-Proven Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a self-validating system for synthesizing a common thiazole derivative, adapted from established procedures.[11]

Materials & Reagents:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (round-bottom flask or scintillation vial, condenser)

  • Stirring hot plate

  • Buchner funnel and filter flask

Step-by-Step Methodology:

  • Reagent Combination: In a 20 mL scintillation vial or appropriate round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g). The use of excess thiourea ensures the complete consumption of the limiting α-haloketone.

  • Solvent Addition: Add 5 mL of methanol to the vial along with a magnetic stir bar. Methanol serves as a polar protic solvent that facilitates the dissolution of the reactants and the subsequent reaction steps.

  • Reaction Heating: Heat the mixture with stirring on a hot plate to a gentle reflux (approx. 100°C setting) for 30-60 minutes.[11] The heat provides the necessary activation energy for the reaction to proceed to completion. The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[15]

  • Cooling and Neutralization: Remove the reaction from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.[11] This step is critical: the weak base neutralizes the HBr salt, deprotonating the thiazole product and causing it to precipitate from the aqueous solution due to its poor water solubility.[11][15]

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water to remove any remaining inorganic salts.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air-dry or dry in a low-temperature oven to obtain the final product, 2-amino-4-phenylthiazole.

Hantzsch Synthesis Workflow

Hantzsch_Workflow Experimental Workflow for Hantzsch Synthesis A 1. Combine α-Haloketone & Thiourea B 2. Add Methanol & Stir Bar A->B C 3. Heat to Reflux (30-60 min) B->C D 4. Cool to Room Temperature C->D E 5. Quench in Na₂CO₃ (aq) to Precipitate Product D->E F 6. Isolate by Vacuum Filtration E->F G 7. Wash Solid with Water F->G H 8. Dry Product G->H

Caption: A typical laboratory workflow for the Hantzsch thiazole synthesis.

Data Summary & Troubleshooting
ParameterTypical Value/ConditionRationale & Troubleshooting
Reactant Ratio 1:1.5 (α-haloketone:thioamide)Excess thioamide ensures complete reaction. If starting material remains, consider increasing the ratio or reaction time.
Solvent Alcohols (Methanol, Ethanol)Good solubility for reactants and the intermediate salt. For less reactive substrates, higher boiling point solvents like DMF can be used.
Temperature 60-100 °CProvides activation energy. If no reaction occurs, gently increase heat. If decomposition occurs, reduce temperature.
Workup Basic quench (e.g., Na₂CO₃, NH₄OH)Essential for neutralizing the acidic byproduct (HX) and precipitating the free base form of the thiazole. Incomplete precipitation indicates insufficient base.
Yield Generally high (>80%)Low yields may result from incomplete reaction, side reactions, or product loss during workup. Purity of starting materials is crucial.

Chapter 3: Alternative Foundational Syntheses

While the Hantzsch synthesis is dominant, other methods offer strategic advantages for accessing specific substitution patterns.

The Gabriel Thiazole Synthesis

This method provides access to 2,5-disubstituted thiazoles by reacting α-acylamino ketones with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][16][17][18]

Mechanistic Rationale: The reaction proceeds through the thionation of the amide carbonyl group to a thioamide, followed by the thionation of the ketone carbonyl. An intramolecular cyclization then occurs, driven by the nucleophilicity of the thioamide nitrogen attacking the thioketone, followed by dehydration to yield the aromatic thiazole.

Caption: The Gabriel synthesis involves thionation followed by cyclization.

Comparative Insight: The Gabriel synthesis is less common than the Hantzsch due to the often harsh conditions (high temperatures) and the use of stoichiometric phosphorus pentasulfide.[5] However, it is valuable when the required α-acylamino ketone is more accessible than the corresponding α-haloketone.

The Cook-Heilbron Synthesis

This reaction is a powerful method for preparing 5-aminothiazoles.[10] It involves the reaction of α-aminonitriles with reagents such as carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[12][19]

Mechanistic Rationale: The synthesis begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).[19] This is followed by an intramolecular 5-exo-dig cyclization, where the newly formed sulfur nucleophile attacks the nitrile carbon. Tautomerization of the resulting imine then leads to the stable 5-aminothiazole product.[19]

Caption: The Cook-Heilbron synthesis provides access to valuable 5-aminothiazoles.

Strategic Importance: The 5-amino functional group is a versatile handle for further elaboration, making the Cook-Heilbron synthesis a key strategic tool in the construction of complex, biologically active molecules.[19]

Chapter 4: Modern Synthetic Strategies

The field of thiazole synthesis continues to evolve, with a focus on improving efficiency and sustainability. Recent advances include:

  • Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times for Hantzsch and other syntheses from hours to minutes, often improving yields.[5][12][20]

  • Multi-Component Reactions (MCRs): One-pot reactions combining three or more starting materials offer high atom economy and procedural simplicity for generating molecular diversity.[13][21]

  • Environmentally Benign Methods: The use of greener solvents like water or PEG-400, and the development of catalyst-free protocols, are gaining traction to reduce the environmental impact of synthesis.[10][22][23]

Chapter 5: Conclusion and Future Outlook

The Hantzsch, Gabriel, and Cook-Heilbron reactions remain the foundational pillars of thiazole synthesis, each offering distinct advantages for accessing different substitution patterns. A thorough understanding of their mechanisms and practical considerations is essential for any scientist working in drug discovery. The Hantzsch synthesis provides unparalleled versatility, while the Cook-Heilbron offers strategic access to the crucial 5-aminothiazole intermediate. As the field progresses, these classical methods will continue to be refined and complemented by modern, more sustainable technologies, further solidifying the thiazole ring's indispensable role in the development of future therapeutics.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Jurnal Kimia Sains dan Aplikasi, 24(4). Retrieved January 19, 2026, from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Mini-Reviews in Organic Chemistry, 19(5). Retrieved January 19, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 19, 2026, from [Link]

  • Cook–Heilbron thiazole synthesis. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Shahin, I. G., Mohamed, K. O., Taher, A. T., Mayhoub, A. S., & Kassab, A. E. (2023). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 20(3), 270-284. Retrieved January 19, 2026, from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice, 30(5). Retrieved January 19, 2026, from [Link]

  • synthesis of thiazoles. (2019, January 19). YouTube. Retrieved January 19, 2026, from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30. Retrieved January 19, 2026, from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 177-186. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2023). Mini-Reviews in Organic Chemistry, 20(3). Retrieved January 19, 2026, from [Link]

  • Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. (n.d.). ijasret. Retrieved January 19, 2026, from [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Drug and Pharmaceutical Science. Retrieved January 19, 2026, from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2012). International Journal of Pharmaceutical & Chemical Sciences, 1(3).
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2020). World Journal of Pharmaceutical Research, 9(11). Retrieved January 19, 2026, from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2018). Bio-Organic and Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2022). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(18). Retrieved January 19, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(22). Retrieved January 19, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 19, 2026, from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved January 19, 2026, from [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023). Journal of Biomolecular Structure and Dynamics. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules, 19(11). Retrieved January 19, 2026, from [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022, December 21). YouTube. Retrieved January 19, 2026, from [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • New methods for the rapid synthesis of thiazoles. (2021). University of Sussex. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Synthesis Protocol for Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

Methyl 5-chlorothiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted thiazole core is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to engage in a wide range of biological interactions. The presence of a reactive ester at the C2 position and a halogen at the C5 position provides orthogonal handles for further synthetic elaboration, making it an ideal starting material for generating diverse chemical libraries.

This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available 5-aminothiazole-2-carboxylic acid. The synthetic strategy hinges on two classic and robust transformations:

  • A Sandmeyer reaction to efficiently convert the C5-amino group into a chloro group via a diazonium salt intermediate.

  • A subsequent esterification of the C2-carboxylic acid using thionyl chloride and methanol.

This guide is designed to be self-validating, with in-depth explanations for experimental choices, comprehensive safety protocols, and expected characterization data to ensure reproducibility and high purity of the final product.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages as depicted below:

Overall reaction scheme showing the conversion of 5-aminothiazole-2-carboxylic acid to 5-chlorothiazole-2-carboxylic acid via Sandmeyer reaction, followed by esterification to yield this compound.

Figure 1: Two-step synthesis of this compound.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis and troubleshooting.

Diazotization and Sandmeyer Reaction

The conversion of the 5-amino group to a 5-chloro group is a cornerstone of heterocyclic chemistry. It begins with the formation of a diazonium salt from the primary amine using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid). This reaction is highly temperature-sensitive.

The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). Copper(I) chloride acts as a catalyst, initiating a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas, which drives the reaction forward. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Mechanism Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, HCl (0-5 °C) CuCl Cu(I)Cl ArylRadical Ar• Diazonium->ArylRadical + Cu(I)Cl - e⁻ CuCl2 Cu(II)Cl₂ CuCl->CuCl2 - e⁻ N2 N₂ Gas FinalProduct Ar-Cl ArylRadical->FinalProduct + Cu(II)Cl₂ FinalProduct->CuCl - Cl⁻

Caption: Key stages of the Sandmeyer reaction mechanism.

Thionyl Chloride Mediated Esterification

While Fischer esterification (acid catalyst, excess alcohol) is common, it is a reversible equilibrium-driven process. For a more rapid and irreversible conversion, we employ thionyl chloride (SOCl₂). Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. This intermediate is not isolated but is immediately attacked by methanol. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl), making it a highly efficient method for ester synthesis.

Detailed Experimental Protocols

Researcher's Note: Adherence to the specified safety precautions is paramount. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberRequired PuritySupplier Example
5-Aminothiazole-2-carboxylic acid3034-24-0>97%Sigma-Aldrich
Sodium Nitrite (NaNO₂)7632-00-0ACS GradeFisher Scientific
Hydrochloric Acid (HCl)7647-01-037% (conc.)VWR
Copper(I) Chloride (CuCl)7758-89-6>98%Alfa Aesar
Ethyl Acetate (EtOAc)141-78-6ACS GradeMilliporeSigma
Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousAcros Organics
Thionyl Chloride (SOCl₂)7719-09-7>99%Merck
Methanol (MeOH)67-56-1AnhydrousAvantor

Equipment: Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser), magnetic stirrer with heating and cooling capabilities, ice-salt bath, rotary evaporator, Buchner funnel, and standard analytical equipment (NMR, MS, IR).

STEP 1: Synthesis of 5-Chlorothiazole-2-carboxylic Acid

G cluster_prep Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Isolation A1 Dissolve Amine in conc. HCl A2 Cool to 0-5 °C A1->A2 B1 Slowly add NaNO₂ solution A2->B1 B2 Stir for 30 min at 0-5 °C B1->B2 C1 Add diazonium salt to CuCl solution B2->C1 C2 Warm to RT, then heat to 60 °C C1->C2 C3 Monitor N₂ evolution C2->C3 D1 Cool and filter crude solid C3->D1 D2 Extract filtrate with EtOAc D1->D2 D3 Dry and concentrate D2->D3

Caption: Workflow for the synthesis of 5-chlorothiazole-2-carboxylic acid.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 5-aminothiazole-2-carboxylic acid (5.0 g, 34.7 mmol).

  • Acid Dissolution: Carefully add concentrated hydrochloric acid (30 mL) to the flask. Stir the resulting slurry and cool the mixture to 0-5 °C using an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (2.65 g, 38.4 mmol) in deionized water (10 mL). Transfer this solution to a dropping funnel. Add the NaNO₂ solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Scientist's Note: Maintaining a low temperature is critical as diazonium salts are unstable and can decompose exothermically at higher temperatures.

  • Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of copper(I) chloride (4.12 g, 41.6 mmol) in concentrated hydrochloric acid (25 mL). Cool this solution to 5 °C.

  • Slowly add the cold diazonium salt solution from step 3 to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • Scientist's Note: The evolution of N₂ gas is a strong indicator that the reaction is proceeding and helps drive the reaction to completion.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until gas evolution ceases.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Combine the filtered solid with the residue from the extraction. The crude 5-chlorothiazole-2-carboxylic acid can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if desired.

STEP 2: Esterification to this compound
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a base trap (e.g., NaOH solution), add the crude 5-chlorothiazole-2-carboxylic acid (assumed 34.7 mmol from the previous step).

  • Reagent Addition: Suspend the acid in anhydrous methanol (100 mL). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Formation: Slowly and carefully add thionyl chloride (5.0 mL, 69.4 mmol) dropwise to the stirred suspension.

    • Safety Note: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

    • Caution: CO₂ evolution will occur during neutralization. Add the bicarbonate solution slowly and vent the separatory funnel frequently.

  • Wash the organic layer with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the product as a solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃)δ ~7.9-8.1 (s, 1H, thiazole C4-H), δ ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ ~161 (C=O), δ ~150 (C2-ester), δ ~145 (C4-H), δ ~130 (C5-Cl), δ ~53 (-OCH₃)
Mass Spec (EI) m/z (M⁺) calculated for C₅H₄ClNO₂S: 176.96. Expected to find peaks corresponding to the molecular ion and isotopic pattern for chlorine.
FT-IR (KBr)~1720-1730 cm⁻¹ (C=O stretch, ester), ~1500-1600 cm⁻¹ (C=N, C=C ring stretch), ~700-800 cm⁻¹ (C-Cl stretch)

Safety and Waste Disposal

All chemical manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride: Extremely corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Avoid inhalation and skin contact. Use in a dry apparatus. Neutralize excess thionyl chloride carefully by slow addition to a stirred, cold solution of sodium bicarbonate.

  • Diazonium Salts: Potentially explosive, especially when isolated or allowed to dry. The protocol is designed to use the diazonium salt in situ to mitigate this risk. Never allow the diazonium salt solution to warm above 10 °C.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal in accordance with institutional and local regulations.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • International Chemical Safety Cards. (2020). ICSC 1409 - THIONYL CHLORIDE. [Link]

  • Synix Chem. 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER. [Link]

  • Carl R

Application Note & Protocol: The Hantzsch Synthesis for Substituted Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring system, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural planarity make it a privileged structure in the design of bioactive molecules.[2][3] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Consequently, many clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib used in cancer therapy, feature a thiazole core.[5][6]

Among the various classes of thiazoles, substituted thiazole carboxylates are particularly valuable as versatile intermediates in pharmaceutical synthesis.[6][7] The ester functionality provides a convenient handle for further chemical modification, allowing for the construction of complex molecular architectures. The classic Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and straightforward methods for constructing this heterocyclic system.[3][8] Modern adaptations have transformed this reaction into highly efficient one-pot procedures, enhancing its appeal for green chemistry and process development.[8][9]

This guide provides a detailed exploration of the Hantzsch synthesis for preparing substituted thiazole carboxylates, offering mechanistic insights, step-by-step protocols, and practical advice for researchers and drug development professionals.

Mechanistic Pathway of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is fundamentally a condensation reaction between an α-halocarbonyl compound and a thioamide-containing species.[3][10] For the synthesis of the common ethyl 2-amino-4-methylthiazole-5-carboxylate, the reactants are ethyl 2-chloroacetoacetate (the α-haloketone component) and thiourea (the thioamide).

The reaction proceeds through several distinct steps:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon bearing the halogen in the α-halocarbonyl compound. This forms a stable isothiouronium salt intermediate.[10][11]

  • Cyclization: An intramolecular cyclization occurs where a nitrogen atom of the intermediate attacks the ketone carbonyl carbon.[10]

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This aromatization is a strong thermodynamic driving force for the reaction.[11]

The overall transformation results in the formation of the stable thiazole ring with the loss of water and a hydrogen halide.[10]

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Modern One-Pot Protocol for Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

Modern methodologies often favor "one-pot" syntheses, which improve efficiency by reducing the need for intermediate isolation and purification steps.[12][13] This protocol describes a robust and scalable one-pot synthesis adapted from established procedures.[14][15]

Rationale and Self-Validation

This protocol is designed to be self-validating. The choice of an ethanol/water solvent system is environmentally conscious and facilitates the reaction by providing adequate solubility for both the organic substrates and inorganic reagents.[4] The use of a mild base like sodium carbonate helps to neutralize the HCl formed during the reaction, preventing potential side reactions and driving the equilibrium towards the product.[15] Reaction progress is monitored by Thin Layer Chromatography (TLC), an essential in-process control that ensures the reaction has gone to completion before proceeding to workup, preventing yield loss. The final purification involves a pH adjustment and precipitation, which selectively isolates the desired product from the reaction mixture.[10]

Experimental Workflow Diagram

Workflow Figure 2: One-Pot Synthesis Workflow A 1. Reagent Setup - Dissolve thiourea & Na₂CO₃ in ethanol/water. B 2. Reaction Initiation - Heat to 40-55°C. - Add ethyl 2-chloroacetoacetate dropwise. A->B C 3. Reaction & Monitoring - Heat to 60-70°C for ~5h. - Monitor via TLC until completion. B->C D 4. Initial Workup - Distill off most solvent. - Cool to room temp & filter. C->D E 5. Product Precipitation - Add filtrate to water. - Adjust pH to 9-10 with NaOH. D->E F 6. Isolation & Drying - Filter the solid precipitate. - Wash with water. - Dry under vacuum. E->F G Final Product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate F->G

Caption: Figure 2: One-Pot Synthesis Workflow.

Step-by-Step Methodology

Materials:

  • Thiourea

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of ethanol and water. Add thiourea (1.0 eq) and a catalytic amount of sodium carbonate (e.g., 0.05 eq relative to the limiting reagent).[15] Stir the mixture until all solids are dissolved.

  • Addition of α-Haloketone: Gently heat the solution to 40-55°C. Begin the dropwise addition of ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture over 20-30 minutes. An exothermic reaction may be observed.[15]

  • Reaction Progression: After the addition is complete, increase the temperature to 60-70°C and maintain it for approximately 5-6 hours.[15]

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., mobile phase of 50% ethyl acetate/50% hexane).[10] The reaction is complete when the spot corresponding to the limiting reagent (ethyl 2-chloroacetoacetate) has disappeared.

  • Solvent Removal and Filtration: Once the reaction is complete, cool the mixture and remove the majority of the solvent under reduced pressure (rotary evaporation). Cool the resulting slurry to room temperature and filter to remove any inorganic salts.

  • Product Precipitation: Transfer the filtrate into a beaker containing cold deionized water. While stirring vigorously, adjust the pH of the solution to 9-10 by slowly adding a sodium hydroxide solution. A solid precipitate will form.[15]

  • Isolation and Drying: Continue stirring in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water. Dry the product under vacuum to a constant weight. The resulting off-white powder is typically of high purity (>98%).[15]

Data Presentation: Synthesis of Substituted Thiazoles

The Hantzsch synthesis is highly versatile. By varying the α-halocarbonyl and thioamide components, a wide array of substituted thiazoles can be prepared. The table below summarizes conditions for different derivatives.

Entryα-Halocarbonyl CompoundThioamide/ThioureaCatalyst/ConditionsProductYield (%)Reference
13-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW.SiO₂, EtOH/H₂O, 65°C2-amino-thiazole derivative79-90%[4]
2Ethyl 2-chloroacetoacetateThioureaNa₂CO₃, EtOH, 60-70°CEthyl 2-amino-4-methylthiazole-5-carboxylate>98%[15]
32-BromoacetophenoneThioureaMethanol, Heat2-amino-4-phenylthiazoleHigh[10]
4α-haloketonesSubstituted ThioureasSolvent-free, grinding2,4-disubstituted thiazolesGood[16]
5β-keto estersThiourea/SelenoureaN-bromosuccinimide, β-cyclodextrin, H₂O, 50°C2-amino-thiazole-5-carboxylatesGood[17]

Applications in Drug Development

Substituted thiazole-5-carboxylates are critical building blocks in the synthesis of numerous pharmaceuticals.

  • Dasatinib Synthesis: Ethyl 2-aminothiazole-5-carboxylate is a key intermediate in the synthesis of Dasatinib, a potent kinase inhibitor used to treat chronic myeloid leukemia (CML).[6]

  • Anticancer Agents: Thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, demonstrating the importance of this core in oncology drug discovery.[18]

  • Enzyme Inhibitors: Derivatives of thiazole-5-carboxylate have been developed as selective inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[7]

The ability to efficiently synthesize these intermediates via the Hantzsch reaction accelerates the drug discovery and development pipeline, enabling the exploration of new chemical space and the optimization of lead compounds.[5]

References

  • Belkacem, B., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]

  • Moleqube (n.d.). The Role of Thiazole Derivatives in Modern Pharmaceuticals. Moleqube. Available at: [Link]

  • Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Javaid, M. A., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • SynArchive (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Google Patents (1966). Processes for preparing thiazole carboxylic acids. Google Patents.
  • Chem Help Asap (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • ResearchGate (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • bepls (2022). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • Belkacem, B., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • ResearchGate (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]

  • Alam, M. M., et al. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. Available at: [Link]

  • Cui, Z., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Google Patents (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
  • ResearchGate (2018). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Google Patents (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.

Sources

Application Note: A Detailed Protocol for the Synthesis of Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 5-chlorothiazole-2-carboxylate, a key heterocyclic building block for drug discovery and development. The synthetic strategy is centered on the well-established Sandmeyer reaction, a reliable method for the conversion of a heterocyclic amine to the corresponding halide. The protocol begins with the synthesis of the requisite precursor, Methyl 5-aminothiazole-2-carboxylate, followed by its diazotization and subsequent chloro-dediazoniation using a copper(I) chloride catalyst. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, safety protocols, and process visualization to ensure successful and reproducible execution.

Introduction and Synthetic Strategy

Thiazole derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This compound, in particular, serves as a versatile intermediate, providing multiple reaction sites for the elaboration of more complex molecular architectures. The presence of the chloro, ester, and thiazole ring functionalities makes it an ideal starting point for introducing diversity through cross-coupling reactions, amide bond formations, and other transformations.

The synthetic approach detailed herein leverages one of the most effective transformations in aromatic and heterocyclic chemistry: the Sandmeyer reaction.[1] This process allows for the substitution of an amino group with a halide via the formation of a diazonium salt intermediate.[2] Our strategy involves two primary stages:

  • Synthesis of the Amino-Ester Precursor: Preparation of Methyl 5-aminothiazole-2-carboxylate. This crucial intermediate sets the stage for the key transformation.

  • Sandmeyer Chloro-dediazoniation: Conversion of the 5-amino group to a 5-chloro group through diazotization followed by a copper(I)-catalyzed substitution.[3][4]

This application note provides a robust and validated protocol, explaining the causality behind each step to empower the researcher with a deep understanding of the process.

Overall Reaction Pathway

The synthesis proceeds according to the two-step sequence shown below. The initial step involves the formation of the aminothiazole precursor, which is then converted to the final product via a Sandmeyer reaction.

Reaction_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction Start Starting Materials Precursor Methyl 5-aminothiazole- 2-carboxylate Start->Precursor Hantzsch-type cyclization Diazonium Diazonium Salt (in situ intermediate) Precursor->Diazonium 1. HCl, H₂O, 0-5 °C 2. NaNO₂ (aq) Product Methyl 5-chlorothiazole- 2-carboxylate Diazonium->Product CuCl caption Overall two-step synthesis pathway. Workflow start Start: Weigh Reagents setup_diaz 1. Prepare Amine Slurry in conc. HCl/H₂O start->setup_diaz cool_diaz 2. Cool to 0-5 °C (Ice-Salt Bath) setup_diaz->cool_diaz add_nitrite 3. Dropwise Addition of NaNO₂ (aq) < 5 °C cool_diaz->add_nitrite stir_diaz 4. Stir 30 min at 0-5 °C (Diazonium Salt Forms) add_nitrite->stir_diaz add_diaz 6. Add Diazonium Slurry to CuCl Solution stir_diaz->add_diaz prep_cucl 5. Prepare Cold Solution of CuCl in conc. HCl prep_cucl->add_diaz react 7. Warm to RT, Stir 1-2h (N₂ Gas Evolution) add_diaz->react extract 8. Extract with Ethyl Acetate react->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry (MgSO₄) and Filter wash->dry evap 11. Concentrate Solvent (Rotary Evaporator) dry->evap purify 12. Purify Crude Product (Recrystallization/Chromatography) evap->purify end Finish: Pure Product purify->end caption Step-by-step laboratory workflow.

Sources

Application Notes and Protocols for the Utilization of Methyl 5-chlorothiazole-2-carboxylate in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone for the design of novel drug candidates. Methyl 5-chlorothiazole-2-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The presence of three distinct functional handles—the methyl ester, the chloro substituent, and the thiazole ring itself—provides medicinal chemists with a powerful platform for molecular elaboration and the introduction of diverse pharmacophoric elements. This guide provides an in-depth exploration of the applications of this compound in API synthesis, with a focus on detailed, field-proven protocols and the underlying chemical principles.

Characterization of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol
Appearance Solid
CAS Number 98136-57-3
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (s, 1H), 3.95 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 161.5, 145.0, 142.0, 125.0, 53.0
IR (KBr, cm⁻¹) ~1725 (C=O, ester), ~1540, ~1440, ~1250, ~1050, ~750
Mass Spectrum (EI) m/z 177 (M⁺), 179 (M+2)

Synthetic Applications in API Development: A Case Study in the Synthesis of a Dasatinib Intermediate

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). A key intermediate in many synthetic routes to Dasatinib is N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide. Herein, we present a robust, two-step protocol for the synthesis of this crucial intermediate starting from this compound.

Logical Workflow for the Synthesis of a Dasatinib Intermediate

Dasatinib Intermediate Synthesis start This compound step1 Step 1: Nucleophilic Aromatic Substitution (Amination) start->step1  Ammonia or  protected amine intermediate Methyl 2-aminothiazole-5-carboxylate step1->intermediate step2 Step 2: Amidation intermediate->step2  2-chloro-6-methylaniline,  Amide coupling agent product N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (Dasatinib Intermediate) step2->product Cross_Coupling_Workflow start This compound suzuki_node Suzuki-Miyaura Coupling start->suzuki_node  Aryl/heteroaryl boronic acid/ester,  Pd catalyst, Base buchwald_node Buchwald-Hartwig Amination start->buchwald_node  Amine,  Pd catalyst, Ligand, Base suzuki_product Methyl 5-aryl/heteroaryl-thiazole-2-carboxylate suzuki_node->suzuki_product buchwald_product Methyl 5-(arylamino)thiazole-2-carboxylate buchwald_node->buchwald_product

Application Note: Strategic Nucleophilic Substitution on Methyl 5-chlorothiazole-2-carboxylate for Core Scaffold Diversification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Methyl 5-chlorothiazole-2-carboxylate serves as a versatile and highly valuable building block for accessing novel 5-substituted thiazole derivatives. The electron-deficient nature of the thiazole ring, amplified by the electron-withdrawing methyl carboxylate group at the C2 position, renders the C5 position susceptible to nucleophilic attack. This guide provides a detailed exploration of the reaction of this compound with various nucleophiles, focusing on the underlying mechanistic principles, experimental protocols, and strategic considerations for researchers in drug discovery and organic synthesis.

Part 1: Mechanistic Principles of Reactivity

The primary reaction pathway for the substitution of the chlorine atom on the thiazole ring is Nucleophilic Aromatic Substitution (SNAr).[3][4] Unlike classical SN1 or SN2 reactions, the SNAr mechanism is a two-step process ideally suited for electron-poor aromatic and heteroaromatic systems.

The SNAr Mechanism: Addition-Elimination

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (chlorine). This step is typically the rate-determining step of the reaction. The presence of the electron-withdrawing ester group at C2 and the ring nitrogen atom at N3 are crucial; they inductively and mesomerically stabilize the negative charge that develops on the ring.[5]

  • Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the thiazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed.

  • Elimination and Aromatization: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the thiazole ring is restored, yielding the substituted product.

Caption: General SNAr mechanism for thiazole substitution.

Part 2: Reaction Scope with Key Nucleophile Classes

The versatility of this compound allows for the introduction of a wide array of functional groups by selecting the appropriate nucleophile. The reactions are broadly categorized based on the attacking atom: Nitrogen, Sulfur, or Oxygen.

Reaction with N-Nucleophiles (Amines)

The reaction with primary and secondary amines is a robust method for synthesizing 5-amino-thiazole derivatives, which are prevalent in kinase inhibitors and other therapeutic agents.

  • Causality: The nucleophilicity of an amine is a key driver of this reaction. Generally, more basic and less sterically hindered amines react more readily.[6][7] A base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the more polar product. The final product can be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles, especially when converted to their conjugate base, the thiolate anion. This reaction provides access to 5-thioether substituted thiazoles.

  • Causality: Thiols are more acidic than their alcohol counterparts, and their conjugate bases (thiolates) are powerful nucleophiles due to the high polarizability of sulfur.[8][9] A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate is required to deprotonate the thiol in situ, generating the reactive thiolate.

  • Self-Validation: The formation of the thiolate can be visually confirmed if a reagent like NaH is used (hydrogen gas evolution). Reaction completion is verified by analytical techniques (TLC, LC-MS), and the structure is confirmed by spectroscopic methods. The characteristic sulfur isotope pattern can often be observed in high-resolution mass spectrometry.

Reaction with O-Nucleophiles (Alcohols & Phenols)

The synthesis of 5-alkoxy or 5-aryloxy thiazoles is achieved using alcohols or phenols as nucleophiles.

  • Causality: Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Therefore, they must be converted to their more potent conjugate bases, alkoxides or phenoxides, respectively.[10][11] This is typically achieved using a strong base like sodium hydride (NaH) or by using a pre-formed metal alkoxide such as sodium methoxide (NaOMe).[12][13] The reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Self-Validation: The complete deprotonation of the alcohol with NaH is crucial and is indicated by the cessation of H₂ gas evolution. The reaction should be run under anhydrous conditions to prevent quenching the strong base. Product formation is tracked and confirmed using standard analytical and spectroscopic techniques.

Part 3: Data Presentation and Comparative Analysis

The choice of reaction conditions is critical for successfully synthesizing the desired 5-substituted thiazole. The following table summarizes typical conditions for various nucleophile classes.

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Typical Time (h)
N-Nucleophile PiperidineK₂CO₃ or TEADMF, Acetonitrile80 - 1204 - 12
N-Nucleophile AnilineNaH or K₂CO₃DMF, Dioxane100 - 14012 - 24
S-Nucleophile ThiophenolK₂CO₃ or NaHDMF, DMSO25 - 802 - 8
S-Nucleophile EthanethiolNaHTHF, DMF0 - 503 - 6
O-Nucleophile Methanol (as NaOMe)Sodium MethoxideMethanol, THF25 - 65 (reflux)6 - 18
O-Nucleophile PhenolNaH or K₂CO₃DMF, Dioxane100 - 15012 - 24

Part 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Combine Substrate, Solvent, and Base (if solid) start->reagents nucleophile Add Nucleophile (Neat or in solution) reagents->nucleophile reaction Heat to Target Temperature & Monitor (TLC/LC-MS) nucleophile->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography, Recrystallization) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Sources

Application Note: Strategic Derivatization of Methyl 5-chlorothiazole-2-carboxylate for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2][3] Its prevalence is due to its unique electronic properties and ability to engage in various biological interactions.[4][5][6] This guide provides a detailed framework for the strategic derivatization of Methyl 5-chlorothiazole-2-carboxylate, a versatile starting material for generating diverse compound libraries. We present validated, step-by-step protocols for key transformations at both the C2 and C5 positions of the thiazole ring, including palladium-catalyzed cross-coupling reactions and amide bond formations. The rationale behind experimental design, reagent selection, and reaction optimization is discussed to empower researchers in drug discovery and chemical biology to construct high-quality screening collections.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, found in agents with a wide array of therapeutic applications, including antineoplastic, anti-HIV, and anti-inflammatory drugs.[1][3] Its utility stems from its aromatic nature, its capacity to act as a bioisostere for other functional groups, and its role as a key pharmacophoric element. The targeted synthesis of thiazole derivatives is therefore a critical activity in the lead identification and optimization phases of drug development.[2]

This compound serves as an ideal starting point for library synthesis due to its two distinct and orthogonally reactive functional handles:

  • The C5-Chloro Group: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • The C2-Methyl Ester: Readily hydrolyzed to a carboxylic acid, which can then be converted into a vast array of amides, esters, and other functional groups.

This document outlines robust protocols to exploit this reactivity, enabling the systematic generation of novel chemical entities for biological screening.

Strategic Overview for Library Synthesis

The core strategy involves a divergent synthetic approach, where a single, common intermediate is used to access a wide range of final products. This is achieved by selectively targeting the two reactive sites on the starting material.

G cluster_c5 C5-Position Derivatization cluster_c2 C2-Position Derivatization start This compound c5_suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->c5_suzuki Direct Modification c5_buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->c5_buchwald Direct Modification c5_snar SNAr (Thiols, etc.) start->c5_snar Direct Modification c2_acid 5-Chlorothiazole-2-carboxylic Acid start->c2_acid Saponification c5_node Diverse C5-Substituted Thiazole Esters c5_suzuki->c5_node c5_buchwald->c5_node c5_snar->c5_node c2_amide Diverse C2-Amido Thiazoles c2_acid->c2_amide Amide Coupling (Amine Library) G start Methyl 5-chlorothiazole -2-carboxylate product Methyl 5-(Aryl/Vinyl)thiazole -2-carboxylate start->product Suzuki Coupling Dioxane/H₂O, Heat reagents Aryl/Vinyl Boronic Acid Pd Catalyst & Ligand Base (e.g., K₂CO₃) reagents->product

Figure 2: Workflow for Suzuki-Miyaura Coupling at C5.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.025 equiv) and a ligand (e.g., XPhos, 0.10 equiv).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Add degassed solvents (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated or C5-vinylated thiazole.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/XPhosProvides active Pd(0) species; bulky ligands enhance reactivity.
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane / H₂O (4:1)Solubilizes both organic and inorganic components.
Temperature 80–110 °CProvides thermal energy to overcome activation barriers.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines. [7][8][9]This reaction has revolutionized access to arylamines, which are prevalent in pharmaceuticals.

Causality & Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium source and a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) are required. The ligand choice is critical and depends on the nature of the amine coupling partner. [7][10]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common. These bases deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

G start Methyl 5-chlorothiazole -2-carboxylate product Methyl 5-(Amino)thiazole -2-carboxylate start->product Buchwald-Hartwig Toluene, Heat reagents Primary/Secondary Amine Pd Catalyst & Ligand Base (e.g., NaOtBu) reagents->product

Figure 3: Workflow for Buchwald-Hartwig Amination at C5.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and ligand (e.g., Xantphos, 0.08 equiv) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the vial and heat the mixture to 90-110 °C. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosEfficient for coupling with a broad range of amines.
Base NaOtBuStrong, non-nucleophilic base promotes catalyst turnover.
Solvent Anhydrous TolueneAprotic solvent required for the strong base.
Temperature 90–110 °CDrives the reaction to completion.

Table 2: Typical Conditions for Buchwald-Hartwig Amination.

Derivatization at the C2-Position: The Amide Diversity Hotspot

The methyl ester at the C2 position is a gateway to a multitude of derivatives, most notably amides. Amide bonds are ubiquitous in bioactive molecules, providing structural rigidity and key hydrogen bonding interactions. The derivatization is a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

Step 1: Saponification to 5-Chlorothiazole-2-carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a prerequisite for amide coupling. This is reliably achieved through base-mediated hydrolysis (saponification).

Causality & Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is an excellent choice as it is less likely to promote side reactions compared to stronger bases like NaOH or KOH, and the resulting lithium carboxylate is often well-behaved. [11]* Solvent: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water ensures the solubility of both the ester starting material and the hydroxide base.

Protocol 3: Saponification of the Methyl Ester

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl.

  • Isolation: The carboxylic acid product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract the aqueous layer with ethyl acetate, dry the organic phase, and concentrate to yield the product.

Step 2: Amide Coupling

With the carboxylic acid in hand, an almost limitless variety of amides can be synthesized using a diverse library of primary and secondary amines. This is accomplished using a "coupling reagent" that activates the carboxylic acid for nucleophilic attack by the amine.

Causality & Experimental Choices:

  • Coupling Reagents: A vast number of coupling reagents exist. A common and effective combination is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine). [12]EDC activates the carboxylic acid, and the additive acts as an acyl transfer agent to form a highly reactive intermediate, minimizing side reactions and racemization (if chiral amines are used). [12][13]Other powerful reagents like HATU are used for more challenging or sterically hindered couplings. [14]* Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the acidic species formed during the reaction, driving the equilibrium towards product formation.

G start 5-Chlorothiazole -2-carboxylic Acid product 5-Chloro-N-(R)thiazole -2-carboxamide start->product Amide Coupling DMF or DCM, RT reagents Amine (R-NH₂) EDC / HOBt DIPEA reagents->product

Figure 4: Workflow for Amide Bond Formation.

Protocol 4: General Procedure for Amide Coupling

  • Reaction Setup: Dissolve 5-Chlorothiazole-2-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in an anhydrous aprotic solvent like DMF or DCM.

  • Base Addition: Add DIPEA (2.0-3.0 equiv) to the mixture and stir for 5 minutes.

  • Coupling Reagent Addition: Add EDC hydrochloride (1.2 equiv) portion-wise to the solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide product by flash chromatography or preparative HPLC.

ParameterConditionRationale
Coupling Reagent EDC / HOBtEfficiently activates the carboxylic acid and suppresses side reactions.
Base DIPEANon-nucleophilic base to neutralize acids formed in situ.
Solvent Anhydrous DMF or DCMGood solvent for a wide range of substrates.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.

Table 3: Typical Conditions for EDC/HOBt Mediated Amide Coupling.

Conclusion

This compound is a powerful and economically viable starting material for the construction of diverse chemical libraries. By employing robust and well-understood synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amide bond formation, researchers can systematically explore the chemical space around the privileged thiazole scaffold. The protocols and strategic insights provided herein serve as a comprehensive guide for generating novel compound collections destined for high-throughput biological screening, ultimately accelerating the engine of drug discovery.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. ([Link])

  • Tomar, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-142. ([Link])

  • Shafique, Z., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry, 20. ([Link])

  • Gomha, S. M., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 179-191. [1]([Link])

  • Shafique, Z., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry. ([Link])

  • Koperniku, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1937–1944. [6]([Link])

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(24), 8979. [15]([Link])

  • Kovalenko, S. M., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-89. ([Link])

  • Penieres-Carrillo, G., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Revista de la Sociedad Química de México, 54(1), 33-37. ([Link])

  • MDPI. (2023). Special Issue: Synthesis and Screening of Some Novel Thiazole, Bithiazole and Thiazolidin-4-One Compounds with Biological Activity. Molecules. [16]([Link])

  • Xu, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1251-1265. ([Link])

  • Wikipedia. (2023). Buchwald–Hartwig amination. ([Link])

  • Hosen, M. A., et al. (2021). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 37(5). ([Link])

  • Prager, R. H., & Taylor, M. R. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 57(6), 599-604. [17]([Link])

  • Organic Chemistry Portal. Thiazole synthesis. ([Link])

  • Google Patents. (2008).
  • Chen, J. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [11]([Link])

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [8]([Link])

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [10]([Link])

  • Wikipedia. (2024). Suzuki reaction. [18]([Link])

  • Khan, K. (2019). nucleophilic aromatic substitutions. YouTube. [19]([Link])

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. ([Link])

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. ([Link])

  • ResearchGate. (n.d.). Proposed mechanisms of the nucleophilic substitution reaction of.... ([Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. ([Link])

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [20]([Link])

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. ([Link])

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [21]([Link])

  • Wang, P., et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 19(25), 5546-5551. ([Link])

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. ([Link])

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [22]([Link])

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. ([Link])

  • Ye, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(45), 5947-5950. [12]([Link])

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazoles and Microwave Synthesis

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Prominent examples include the anti-cancer agent Dasatinib and the anti-HIV medication Ritonavir.[1][3] The versatility of the thiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Traditionally, the synthesis of thiazole intermediates, most notably through the Hantzsch thiazole synthesis, involves lengthy reaction times, harsh conditions, and often results in modest yields.[5][6] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[7][8] Microwave irradiation offers a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[9][10][11] This technology leverages the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid, uniform, and localized heating.[7][12] The principal advantages of MAOS include dramatically reduced reaction times (from hours to minutes), increased product yields, enhanced reaction selectivity, and a reduction in solvent and energy consumption, aligning with the principles of green chemistry.[8][10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology for the synthesis of thiazole intermediates. It details the underlying principles, provides step-by-step protocols, and offers insights into optimizing these critical reactions.

Reaction Mechanism and Principles: The Hantzsch Thiazole Synthesis Under Microwave Irradiation

The Hantzsch thiazole synthesis is a classic condensation reaction that forms the thiazole ring. The archetypal reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

The application of microwave energy significantly accelerates this process. The mechanism of microwave heating involves two primary phenomena: dipolar polarization and ionic conduction.[10] Polar molecules, such as the reactants and solvents in the Hantzsch synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, intense internal heat.[12] This "superheating" effect allows the reaction mixture to reach temperatures far above the solvent's boiling point under atmospheric pressure, leading to a dramatic increase in reaction rates.[12]

Furthermore, the uniform and direct heating provided by microwaves minimizes the formation of hotspots and reduces the likelihood of thermal degradation of sensitive compounds, often resulting in cleaner reactions and higher purity of the desired thiazole intermediates.[7][8]

G cluster_reactants Reactants cluster_process Microwave-Assisted Reaction cluster_products Products alpha_haloketone α-Haloketone microwave Microwave Irradiation (Rapid, Uniform Heating) alpha_haloketone->microwave thiourea Thiourea/Thioamide thiourea->microwave thiazole Thiazole Intermediate microwave->thiazole byproducts Byproducts (e.g., H₂O, HX) microwave->byproducts

Caption: Hantzsch Thiazole Synthesis Workflow.

Materials and Methods

Reagents
  • Substituted α-bromoketones (Purity ≥98%)

  • Substituted thioureas/thioamides (Purity ≥98%)

  • Ethanol (ACS grade or higher)

  • N,N-Dimethylformamide (DMF) (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Toluene (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Deionized water

  • Silica gel for column chromatography

Equipment
  • Dedicated microwave synthesizer for organic reactions (e.g., CEM Discover, Biotage Initiator). Caution: Domestic microwave ovens are not suitable for these procedures due to the lack of temperature and pressure controls and the potential for explosions.[12][13]

  • Microwave process vials (10 mL) with Teflon septa and aluminum crimp caps, designed to withstand high pressures and temperatures.[14]

  • Magnetic stir bars

  • Analytical balance

  • Fume hood

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

The following protocols are representative examples of microwave-assisted thiazole synthesis. Reaction parameters may require optimization based on the specific substrates used.

Protocol 1: Synthesis of 2-Aminothiazole Derivatives

This protocol is adapted from established microwave-assisted Hantzsch synthesis procedures.[6]

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted α-bromoketone (1.0 mmol) and the substituted thiourea (1.1 mmol).

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Vial Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.[6] The internal temperature and pressure should be monitored by the instrument's sensors.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC.

  • Work-up: After irradiation, allow the vial to cool to a safe temperature (below 50°C) before carefully opening it in a fume hood.[14]

  • Product Isolation: Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiazole derivative.[6]

Protocol 2: Synthesis of 2-(Substituted-benzylidene)hydrazinyl)thiazol-4(5H)-one Derivatives

This protocol demonstrates the synthesis of more complex thiazole intermediates.[6][15]

  • Reagent Preparation: In a microwave-safe vessel, combine an equimolar mixture of the substituted thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol).[6]

  • Solvent Addition: Add 4 mL of ethanol to the vessel.

  • Microwave Irradiation: Heat the mixture to 70°C using a microwave power of 420 W. Maintain this temperature for 10-15 minutes.[6]

  • Reaction Monitoring: Monitor the reaction for completion using TLC with a mobile phase of Toluene:Ethyl Acetate (3:1).[6]

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool. The solid product will precipitate. Filter the resulting solid and recrystallize from a DMF:methanol (2:1) mixture to obtain the pure product.[6][15]

G start Start reagents Combine Reactants and Solvent in Microwave Vial start->reagents seal Seal Vial reagents->seal irradiate Microwave Irradiation (Set Power/Temp & Time) seal->irradiate monitor Monitor Reaction (TLC) irradiate->monitor monitor->irradiate Incomplete cool Cool to < 50°C monitor->cool Complete workup Work-up (Precipitation/Extraction) cool->workup purify Purify Product (Filtration/Recrystallization/ Chromatography) workup->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: General Experimental Workflow.

Results and Discussion: A Comparative Advantage

The application of microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods for the synthesis of thiazole intermediates. The following table summarizes the typical improvements observed.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes[7][16]
Product Yield Moderate to GoodGood to Excellent[15][16][17]
Energy Consumption HighLow[10]
Solvent Usage Often requires large volumesReduced solvent volume[9][18]
Byproduct Formation Can be significantMinimized[8][10]
Reproducibility VariableHigh[14]

The drastic reduction in reaction time is the most prominent benefit. For instance, reactions that require 8-12 hours of reflux under conventional conditions can often be completed in 10-30 minutes with microwave irradiation.[16][17] This acceleration not only enhances laboratory productivity but also allows for the rapid generation of compound libraries for high-throughput screening in drug discovery.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Substrate decomposition- Improper work-up- Increase irradiation time or temperature- Use a lower temperature or power setting- Optimize the precipitation or extraction procedure
Side Product Formation - Reaction temperature too high- Impure starting materials- Decrease the reaction temperature- Ensure the purity of reactants before use[19]
Vial Leakage/Failure - Over-pressurization- Incorrect sealing- Use of damaged vials- Reduce the amount of solvent or reactants- Ensure the cap is crimped correctly- Inspect vials for cracks or defects before use
Inconsistent Heating - Poor stirring- Non-polar solvent- Use a larger magnetic stir bar- Add a polar co-solvent or a microwave absorber (e.g., ionic liquid)

Safety Considerations

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[12][13] These instruments have built-in safety features for temperature and pressure monitoring and containment in case of vessel failure.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all experiments, especially the opening of reaction vials, within a certified laboratory fume hood to avoid inhalation of potentially toxic fumes.[13]

  • Vessel Integrity: Never exceed the recommended volume or pressure ratings for the microwave vials. Inspect vials for any signs of damage before use.

  • Superheating: Be aware of the potential for superheating of solvents. Allow the reaction vessel to cool sufficiently before opening to prevent sudden boiling.[13][14]

  • Reactive Functional Groups: Exercise extreme caution when working with compounds containing potentially explosive functional groups, such as azides or nitro groups.[13]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of thiazole intermediates, offering a powerful, efficient, and sustainable alternative to traditional methods. By significantly reducing reaction times and improving yields, this technology accelerates the drug discovery and development pipeline. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement and optimize microwave-assisted synthesis in their laboratories, paving the way for the rapid discovery of novel thiazole-based therapeutics.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved January 19, 2026.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.).
  • Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved January 19, 2026.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved January 19, 2026.
  • Green Chemistry & Technology. (2024). Microwave assisted green organic synthesis. Retrieved January 19, 2026.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 19, 2026.
  • Dakenchem. (n.d.). The Role of Thiazole Derivatives in Modern Pharmaceuticals. Retrieved January 19, 2026.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved January 19, 2026.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved January 19, 2026.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved January 19, 2026.
  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
  • Green Chemistry & Technology. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved January 19, 2026.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. Retrieved January 19, 2026.
  • RSC Publishing. (n.d.). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. Retrieved January 19, 2026.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026.
  • BenchChem. (2025).
  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved January 19, 2026.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved January 19, 2026.
  • ResearchGate. (2025). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Retrieved January 19, 2026.
  • Taylor & Francis Online. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Retrieved January 19, 2026.
  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved January 19, 2026.
  • SpringerLink. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved January 19, 2026.
  • Dakenchem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Retrieved January 19, 2026.

Sources

Scalable Synthesis of Methyl 5-chlorothiazole-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-chlorothiazole-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its efficient and scalable production is therefore a subject of considerable interest in industrial and academic research. This document provides a detailed guide for the scalable synthesis of this compound, focusing on a robust and optimized protocol. The presented methodology emphasizes safety, scalability, and high yield, drawing from established chemical principles and field-proven insights. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this key building block.

Introduction: The Significance of this compound

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including antimicrobial and anti-inflammatory agents.[2][3] The specific functionalization at the 2 and 5 positions of the thiazole ring, as seen in this compound, offers versatile handles for further chemical transformations. This makes it a highly sought-after precursor for the development of novel therapeutic agents and crop protection chemicals.[1][4] The presence of the chloro group at the 5-position and the methyl carboxylate at the 2-position provides distinct reactive sites for diversification, enabling the construction of complex molecular architectures.

The primary challenge in the synthesis of this compound lies in achieving high purity and yield on a large scale while maintaining cost-effectiveness and ensuring operational safety. This application note addresses these challenges by presenting a well-established and optimized synthetic route.

Recommended Synthetic Pathway: The Hantzsch Thiazole Synthesis

The most reliable and scalable approach for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[5][6] This classic condensation reaction involves the reaction of an α-halocarbonyl compound with a thioamide derivative. For the synthesis of this compound, a modified Hantzsch approach provides a direct and efficient route.

The chosen pathway involves the reaction of a suitable thiourea derivative with methyl 2-chloro-3-oxopropanoate. This starting material can be readily prepared or is commercially available. The subsequent chlorination of the thiazole ring at the 5-position is a critical step that requires careful control of reaction conditions to ensure high selectivity and yield.

Hantzsch_Synthesis A Thiourea Derivative C Methyl 2-aminothiazole-4-carboxylate (Intermediate) A->C Condensation B Methyl 2-chloro-3-oxopropanoate B->C E This compound (Final Product) C->E Chlorination D Chlorinating Agent (e.g., Sulfuryl Chloride) D->E

Caption: A simplified workflow of the Hantzsch-based synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate engineering controls and safety measures.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
Thiourea62-56-676.12≥99%Sigma-Aldrich
Methyl 2-chloro-3-oxopropanoate33314-57-7150.55≥97%Commercially Available
Methanol67-56-132.04AnhydrousSigma-Aldrich
Sulfuryl chloride7791-25-5134.97≥97%Sigma-Aldrich
Dichloromethane75-09-284.93AnhydrousSigma-Aldrich
Sodium bicarbonate144-55-884.01≥99.5%Sigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6142.04GranularSigma-Aldrich
Step-by-Step Procedure

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate (Intermediate)

  • To a stirred solution of thiourea (1.0 eq) in methanol (5 mL per gram of thiourea) in a round-bottom flask equipped with a reflux condenser, add methyl 2-chloro-3-oxopropanoate (1.05 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of methyl 2-aminothiazole-4-carboxylate will form.

  • Filter the solid product and wash with cold methanol.

  • Dry the product under vacuum to obtain the intermediate as a solid.

Step 2: Chlorination to this compound

  • CRITICAL SAFETY NOTE: This step involves the use of sulfuryl chloride, which is a corrosive and toxic reagent. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Suspend the dried methyl 2-aminothiazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (10 mL per gram of intermediate) in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred suspension, maintaining the internal temperature below 5 °C.[9] An exotherm may be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Be cautious of gas evolution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[10]

Data and Expected Results

StepProductFormTypical YieldPurity (by NMR)
1Methyl 2-aminothiazole-4-carboxylateWhite to off-white solid85-95%>95%
2This compoundPale yellow solid or oil70-85%>98%

Characterization Data for this compound:

  • Molecular Formula: C₅H₄ClNO₂S[11]

  • Molecular Weight: 177.61 g/mol [11]

  • Appearance: Pale yellow solid or oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H), 3.95 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 161.5, 148.0, 142.5, 125.0, 53.0.

Safety and Hazard Management

Chlorination Safety is Paramount.

Chlorination reactions can be hazardous due to the toxicity, corrosivity, and reactivity of the reagents involved.[7][12]

  • Chlorine Gas and Chlorinating Agents: These are highly toxic and can cause severe respiratory irritation.[8][13] Always work in a well-ventilated fume hood.

  • Corrosivity: Chlorine and its reagents are corrosive to skin and eyes.[14] Wear appropriate PPE, including gloves, goggles, and a face shield.

  • Reactivity: Chlorination reactions can be exothermic and may lead to runaway reactions if not properly controlled.[12] Maintain strict temperature control and add reagents slowly.

  • Emergency Preparedness: Ensure that an emergency eyewash and shower station are readily accessible.[7][8] Have a spill kit and appropriate neutralizing agents available.

Safety_Protocol cluster_PPE Personal Protective Equipment cluster_Engineering_Controls Engineering Controls cluster_Emergency_Measures Emergency Measures Gloves Gloves End End of Experiment Goggles Goggles Lab_Coat Lab_Coat Fume_Hood Fume_Hood Temperature_Control Temperature_Control Eyewash_Station Eyewash_Station Spill_Kit Spill_Kit Start Start of Experiment Reaction Chlorination Reaction Start->Reaction Reaction->Gloves Reaction->Goggles Reaction->Lab_Coat Reaction->Fume_Hood Reaction->Temperature_Control Reaction->Eyewash_Station Reaction->Spill_Kit

Caption: Essential safety considerations for the chlorination step.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure the methanol is anhydrous. Incomplete reaction may occur if the reflux time is insufficient.

  • Formation of Side Products in Step 2: Over-chlorination or side reactions can occur if the temperature is not adequately controlled during the addition of sulfuryl chloride. Slow, dropwise addition at 0 °C is crucial.

  • Purification Challenges: If the crude product is difficult to purify, consider using a different solvent system for column chromatography or recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.

Conclusion

The protocol detailed in this application note provides a scalable and efficient method for the synthesis of this compound. By adhering to the outlined procedures and prioritizing safety, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic endeavors. The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, and its adaptation for the synthesis of functionalized thiazoles like the title compound underscores its enduring utility.

References

  • YouTube. (2024).
  • Google Patents. (2002).
  • IChemE.
  • NIH. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
  • ACS Publications. (2021). Safe handling of chlorine.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. (2010).
  • CCOHS. Chlorine.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • De Nora.
  • Google Patents. (1995). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Google Patents. (2021).
  • ResearchGate. (2010).
  • ResearchGate. (2010). (10)
  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Google Patents. (2000). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • ResearchGate. (2014).
  • ResearchGate. (2020). Synthesis of 5-Chloro-2-(substituted phenyl)benzo[d]thiazole....
  • PubMed Central. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.
  • Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • PubMed Central. (2019).
  • PubMed. (2003).
  • Google Patents. (2002). Method for purifying 2-chloro-5-chloromethyl thiazole.
  • MDPI. (2019).
  • Google Patents. (2004). Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
  • Google Patents. (2011).
  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides.
  • bepls. (2024).
  • PubMed Central. (2020).
  • CymitQuimica.
  • PubMed. (2019). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer.
  • Chem-Impex. 2-Methylthiazole-5-carboxylic acid.
  • ResearchGate. (2015).
  • NIH. (2014).
  • Smolecule. (2023).
  • Sigma-Aldrich.

Sources

Application Note: High-Purity Isolation of Methyl 5-chlorothiazole-2-carboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Methyl 5-chlorothiazole-2-carboxylate is a key heterocyclic building block in the synthesis of pharmaceutical and agrochemical agents, where high purity is a prerequisite for successful downstream applications and regulatory compliance. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash chromatography. We will explore the rationale behind solvent system selection via Thin-Layer Chromatography (TLC), detail a step-by-step automated flash purification workflow, and provide guidance for achieving optimal separation, yield, and purity.

Introduction: The Critical Need for Purity

Thiazole moieties are integral components of numerous biologically active compounds.[1][2][3] this compound, in particular, serves as a versatile intermediate in medicinal chemistry.[4][5] Impurities from the synthetic process, such as unreacted starting materials, by-products, or reagents, can interfere with subsequent reactions, complicate structural analysis, and introduce potential toxicological risks in drug development programs.

Flash chromatography is a rapid, medium-pressure liquid chromatography technique that has become an indispensable tool for synthetic chemists, offering a significant improvement in speed and resolution over traditional gravity-fed columns.[6] This guide establishes a robust methodology for purifying this specific thiazole derivative, grounded in fundamental chromatographic principles to ensure reproducibility and scalability.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₅H₄ClNO₂S[7][8]
Molecular Weight 177.61 g/mol [7][8]
Appearance Solid[7][8]
Polarity Moderately polar heterocyclic esterInferred
UV Absorbance Thiazole ring is a chromophore[1][9][10]

The presence of the thiazole ring and ester functional group confers moderate polarity, making normal-phase chromatography an excellent choice for purification.[11][12] The compound's UV absorbance allows for real-time monitoring of the elution profile.[13]

The "Why": Method Development and Strategy

The success of any chromatographic separation hinges on the selective interaction between the compounds in the mixture and the stationary and mobile phases.[14] Our strategy is built on a logical, evidence-based approach to method development.

The Stationary Phase: Silica Gel

Normal-phase chromatography utilizes a polar stationary phase, with silica gel being the most common choice for its versatility and cost-effectiveness.[6][12] The separation mechanism relies on the differential adsorption and desorption of analytes to the polar silanol groups on the silica surface.[12] More polar compounds interact more strongly and are retained longer, while less polar compounds elute more quickly. Given the structure of this compound, silica gel provides the ideal surface chemistry for achieving separation from both less polar (e.g., non-polar starting materials) and more polar (e.g., highly polar by-products) impurities.

Mobile Phase Selection via TLC

Before committing to a preparative-scale flash separation, Thin-Layer Chromatography (TLC) is used to rapidly screen and optimize the mobile phase.[15] The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.3 for the target compound.[15]

  • Causality of Rƒ: An Rƒ value in this range ensures that the compound is retained strongly enough to be separated from non-polar impurities but moves efficiently enough to elute within a reasonable time and volume, preventing excessive band broadening and improving peak resolution.[15]

A common and effective solvent system for compounds of moderate polarity is a binary mixture of a non-polar alkane (Hexanes or Heptane) and a more polar solvent like Ethyl Acetate.[12][15]

Visualized Purification Workflow

The following diagram outlines the logical flow from the crude synthetic output to the final, high-purity isolated product.

PurificationWorkflow cluster_prep Method Development & Preparation cluster_purification Flash Chromatography Protocol cluster_post Post-Purification Crude Crude Reaction Mixture TLC 1. TLC Analysis (Screen Hexane/EtOAc Ratios) Crude->TLC Solvent 2. Select Optimal Solvent System (Target Rƒ ≈ 0.3) TLC->Solvent SamplePrep 3. Sample Preparation (Dry Loading) Solvent->SamplePrep ColumnPrep 4. Column Equilibration SamplePrep->ColumnPrep Load 5. Load Sample Cartridge ColumnPrep->Load Run 6. Execute Gradient Elution Load->Run Collect 7. Fraction Collection (UV-Triggered) Run->Collect Analyze 8. Analyze Fractions (TLC or LC-MS) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Solvent Evaporation Combine->Evap Pure Pure this compound Evap->Pure

Sources

The Architect's Guide to Anti-Inflammatory Agents: Synthesis, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis of pivotal anti-inflammatory agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathways of major classes of anti-inflammatory drugs, from traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) to modern biologics and targeted small molecules. Each section is crafted to provide not only detailed, step-by-step synthetic protocols but also the underlying mechanistic rationale, empowering the reader with a comprehensive understanding of the field.

Section 1: The Inflammatory Cascade: A Synthetic Chemist's Battlefield

Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of signaling pathways and molecular mediators. A deep understanding of these pathways is paramount for the rational design and synthesis of effective anti-inflammatory therapeutics. Key pathways that are frequently targeted include the Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways, the Nuclear Factor-kappa B (NF-κB) signaling cascade, and the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

The Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation.[2] The development of selective COX-2 inhibitors was a major advancement, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Diagram of the COX-2 Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degrades, releasing NFkB_IkB NF-κB-IκB Complex NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_p50_p65_nucleus->Gene_Expression Induces Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK Activates

Caption: The NF-κB pathway is activated by inflammatory stimuli, leading to the nuclear translocation of NF-κB and pro-inflammatory gene expression.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. [3][4]It plays a critical role in the differentiation and activation of immune cells. [5]Consequently, inhibitors of JAKs have emerged as a significant class of anti-inflammatory drugs. [6][7] Diagram of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nucleus STAT Dimer STAT_dimer->STAT_dimer_nucleus Translocates to Gene_Expression Gene Expression (e.g., inflammatory mediators) STAT_dimer_nucleus->Gene_Expression Induces Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK-STAT pathway is activated by cytokines, leading to the nuclear translocation of STAT dimers and gene expression.

Section 2: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are a cornerstone of anti-inflammatory therapy. Their primary mechanism of action is the inhibition of cyclooxygenase enzymes. [8]This section will detail the synthesis of two prominent NSAIDs: ibuprofen, a non-selective COX inhibitor, and celecoxib, a selective COX-2 inhibitor.

Synthesis of Ibuprofen

Ibuprofen can be synthesized through various routes, with the Boots and Hoechst processes being the most well-known. [9]A common laboratory synthesis involves a multi-step process starting from p-isobutylacetophenone. [10][11] Experimental Protocol: Laboratory Synthesis of Ibuprofen [10][11][12] Step 1: Reduction of p-Isobutylacetophenone

  • In a round-bottom flask, dissolve p-isobutylacetophenone in methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-isobutylphenyl)ethanol.

Step 2: Conversion to 1-Chloro-1-(4-isobutylphenyl)ethane

  • To the alcohol from Step 1, add concentrated hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Separate the organic layer, wash with water and brine, dry over anhydrous calcium chloride, and use the resulting chloride directly in the next step.

Step 3: Grignard Reaction and Carboxylation

  • In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

  • Add a small amount of the chloride from Step 2 to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining chloride dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes.

  • Cool the reaction mixture in an ice-salt bath and bubble in dry carbon dioxide gas for 30-60 minutes.

  • Quench the reaction by slowly adding dilute sulfuric acid.

  • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts.

  • Extract the ibuprofen into an aqueous sodium hydroxide solution.

  • Wash the aqueous layer with diethyl ether and then acidify with concentrated hydrochloric acid to precipitate ibuprofen.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like hexane to obtain pure ibuprofen. [13][14] Table 1: Quantitative Data for Ibuprofen Synthesis

StepStarting MaterialReagentsProductTypical Yield
1p-IsobutylacetophenoneNaBH4, MeOH1-(4-Isobutylphenyl)ethanol>90%
21-(4-Isobutylphenyl)ethanolConc. HCl1-Chloro-1-(4-isobutylphenyl)ethane~85%
31-Chloro-1-(4-isobutylphenyl)ethaneMg, CO2Ibuprofen~60-70% (from chloride)
Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor synthesized through a key cyclocondensation reaction. [2][15]The synthesis typically starts from 4-methylacetophenone. [16] Experimental Protocol: Synthesis of Celecoxib [16][9][17][18] Step 1: Claisen Condensation to form 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride to anhydrous toluene.

  • Heat the mixture to 60-65°C.

  • Simultaneously add 4-methylacetophenone and ethyl trifluoroacetate dropwise to the reaction mixture.

  • Maintain the temperature at 60-65°C for 1 hour after the addition is complete. [17]5. Cool the reaction to 30°C and quench by the dropwise addition of 15% hydrochloric acid.

  • Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude β-diketone intermediate. [17] Step 2: Cyclocondensation to Synthesize Celecoxib

  • In a reaction vessel, dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride in methanol.

  • Heat the mixture to 65°C and stir for 10 hours. [9]3. Cool the reaction mixture to 25-30°C and remove the solvent under vacuum.

  • To the residue, add ethyl acetate and water and stir.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib. [2] Diagram of the Celecoxib Synthesis Workflow

Celecoxib_Synthesis Start 4-Methylacetophenone + Ethyl Trifluoroacetate Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Start->Intermediate Claisen Condensation (NaH, Toluene) Product Celecoxib Intermediate->Product Cyclocondensation (Methanol, 65°C) Reagent2 4-Hydrazinylbenzenesulfonamide Hydrochloride Reagent2->Product

Caption: A two-step synthesis of Celecoxib involving a Claisen condensation followed by a cyclocondensation reaction.

Section 3: Glucocorticoids

Glucocorticoids are potent anti-inflammatory agents that are synthesized from cholesterol in the adrenal cortex. [17][19][20]Their synthetic analogs are widely used in medicine. This section outlines the synthesis of prednisolone, a commonly prescribed glucocorticoid.

Synthesis of Prednisolone

Prednisolone can be synthesized from hydrocortisone through microbiological dehydrogenation, a "green chemistry" approach. [21][22] Experimental Protocol: Microbiological Synthesis of Prednisolone [21]

  • Culturing of Microorganism: Culture a suitable microorganism, such as Arthrobacter simplex, in a sterile nutrient medium.

  • Biotransformation: Introduce hydrocortisone to the microbial culture. The microorganism's enzymes will selectively dehydrogenate the C1-C2 bond of the hydrocortisone steroid nucleus.

  • Extraction: After the biotransformation is complete, extract the prednisolone from the culture medium using a suitable organic solvent like ethyl acetate.

  • Purification: Purify the extracted prednisolone using column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized prednisolone using techniques such as NMR, IR, and mass spectrometry.

Section 4: Janus Kinase (JAK) Inhibitors

JAK inhibitors are a newer class of targeted synthetic anti-inflammatory drugs. [23]Tofacitinib is a prominent example, used in the treatment of rheumatoid arthritis. [6]

Synthesis of Tofacitinib

The synthesis of tofacitinib is a multi-step process involving the construction of a pyrrolo[2,3-d]pyrimidine core and its subsequent coupling with a substituted piperidine moiety. [2][24][25] General Synthetic Strategy for Tofacitinib [2][8]

  • Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This is typically achieved by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a protecting group.

  • Synthesis of the Chiral Piperidine Moiety: The chiral (3R,4R)-1-benzyl-4-methyl-N-methylpiperidin-3-amine is a key intermediate.

  • Coupling and Deprotection: The pyrimidine core is coupled with the piperidine moiety, followed by debenzylation.

  • Final Acylation: The final step involves the acylation with cyanoacetic acid to yield tofacitinib.

Section 5: Lipoxygenase (LOX) Inhibitors

Lipoxygenase inhibitors represent another important class of anti-inflammatory agents that target the arachidonic acid cascade. Zileuton is a clinically approved 5-LOX inhibitor. [26][27]

Synthesis of Zileuton

The synthesis of zileuton involves the preparation of the key intermediate 2-acetylbenzo[b]thiophene, which is then converted to the final product. [28] General Synthetic Strategy for Zileuton [28]

  • Formation of 2-Acetylbenzo[b]thiophene: This intermediate can be synthesized in a one-pot process from thiophenol.

  • Conversion to Zileuton: The 2-acetylbenzo[b]thiophene is then subjected to a series of reactions, including formation of an oxime, reduction, and finally reaction with a suitable reagent to introduce the N-hydroxyurea moiety.

Section 6: Biologic Anti-Inflammatory Agents

Biologic anti-inflammatory drugs, such as monoclonal antibodies and fusion proteins, are produced through recombinant DNA technology in living cells. [3][29][30]

Manufacturing of Etanercept

Etanercept is a fusion protein that binds to and inhibits tumor necrosis factor (TNF). [29]It is produced in Chinese hamster ovary (CHO) cells using recombinant DNA technology. [1][29]The manufacturing process is complex and involves cell culture, purification, and formulation. [20][31] General Manufacturing Process for Etanercept [20][29][31]

  • Cell Culture: Genetically engineered CHO cells that express the etanercept protein are cultured in large-scale bioreactors.

  • Purification: The etanercept protein is harvested from the cell culture medium and subjected to a series of chromatographic steps to ensure high purity.

  • Formulation: The purified protein is formulated into a stable, injectable solution.

  • Quality Control: Rigorous quality control measures are implemented throughout the manufacturing process to ensure product consistency and safety.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Generini, S., et al. (2017). Manufacturing history of etanercept (Enbrel®): Consistency of product quality through major process revisions. mAbs, 10(1), 1-13.
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 16(12), 843–862.
  • O'Shea, J. J., & Plenge, R. (2012).
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Palleros, D. R. (2011). Synthesis of ibuprofen in the introductory organic laboratory.
  • Fuganti, C., & Serra, S. (2001). Prednisolone synthesis. ChemicalBook.
  • Wikipedia contributors. (2023). Glucocorticoid. In Wikipedia, The Free Encyclopedia.
  • Basha, A., & Brooks, D. W. (1993). Synthesis of the 5-Lipoxygenase Inhibitor Zileuton from Thiophenol. The Journal of Organic Chemistry, 58(5), 1293-1294.
  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
  • Slifka, M. K., & Amanna, I. J. (2017). Manufacturing history of etanercept (Enbrel®): Consistency of product quality through major process revisions. mAbs, 10(1), 1-13.
  • US9765139B2 - Perfusion method for manufacturing etanercept - Google P
  • American Chemical Society. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory.
  • Wikipedia contributors. (2023). JAK-STAT signaling pathway. In Wikipedia, The Free Encyclopedia.
  • US7919633B2 - Process for preparation of celecoxib - Google P
  • An-Najah Staff. SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION.
  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
  • US7919633B2 - Process for preparation of celecoxib - Google P
  • CN114929725A - Adalimumab purification process and stable compositions thereof - Google P
  • Ghoreschi, K., Jesson, B. A., & Laurence, A. (2021).
  • CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google P
  • MDPI. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition.
  • Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib.
  • Lee, J., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4995.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Benchchem.
  • Rao, C. V., et al. (2020).
  • Norman, P. (2021). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Future Medicinal Chemistry, 13(24), 2135-2155.
  • Wikipedia contributors. (2023). Dexamethasone. In Wikipedia, The Free Encyclopedia.
  • accessdata.fda.gov. ENBREL (etanercept) For Subcutaneous Injection.
  • CN105384790A - Preparation method of prednisolone - Google P
  • APPROACH TO SYNTHESIS OF PREDNISOLONE
  • ResearchG
  • Rajesh Reddy P et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
  • Benchchem.
  • Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(2), 929-937.
  • CN110157764B - Preparation method of dexamethasone intermediate - Google P
  • Brooks, D. W., & Carter, G. W. (1993). The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor. European journal of medicinal chemistry, 28(1), 3-10.
  • Wikipedia contributors. (2023). Adalimumab. In Wikipedia, The Free Encyclopedia.
  • Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease.
  • Medicilon. (2023).
  • Alvaro-Gracia, J. M. (2004). Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis. Rheumatology (Oxford, England), 43 Suppl 1, i11–i16.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Bioorganic chemistry, 114, 105105.
  • US5151551A - Method for purification of ibuprofen comprising mixtures - Google P
  • EP0474509A2 - Method for purification of ibuprofen comprising mixtures - Google P
  • Synaptic - Central College. (2019). Ibuprofen Synthesis.
  • Syd Labs. CHO Stable Cell Line Producing Humira Biosimilar.
  • Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflamm
  • ResearchGate. Therapeutic role of dual inhibitors of 5-LOX and COX selective and... | Download Scientific Diagram.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-5-thiazolecarboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the construction of more complex pharmacologically active agents. The synthesis, while well-established, presents several critical challenges that can impact yield and purity.

The primary synthetic route involves a two-step, one-pot transformation of Methyl 2-aminothiazole-5-carboxylate via a diazotization reaction, followed by a copper(I)-catalyzed Sandmeyer reaction.[1][2] Success in this procedure is highly dependent on precise control over reaction conditions, particularly temperature, due to the inherent instability of the key diazonium salt intermediate.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and consistently achieve high yields of the desired product.

Synthesis Overview: The Sandmeyer Reaction Pathway

The conversion of the 2-aminothiazole starting material to the 2-chloro-thiazole product is a classic example of a Sandmeyer reaction. The process can be broken down into two main stages:

  • Diazotization: The primary amino group of Methyl 2-aminothiazole-5-carboxylate is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] This reaction forms a highly reactive thiazole-2-diazonium salt intermediate.

  • Chloro-dediazoniation: The diazonium salt is then subjected to a copper(I) chloride (CuCl) catalyzed reaction. In this step, the diazonium group is replaced by a chlorine atom, with the evolution of nitrogen gas, yielding the final product.[6] The mechanism is understood to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical which then abstracts a chlorine atom from a copper(II) species.[1][7]

Caption: General workflow for the synthesis of Methyl 2-chloro-5-thiazolecarboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is extremely low or I isolated no product. What went wrong?

This is a frequent issue, often traced back to the unstable diazonium intermediate. Here are the most probable causes and solutions:

  • Cause A: Premature Decomposition of the Diazonium Salt. The diazonium salts of heteroaromatic amines are notoriously unstable compared to their benzene-based counterparts.[8][9] If the temperature during the diazotization step rises above 5 °C, the salt will rapidly decompose, primarily back to the starting amine or to undesired phenols if excess water is present.

    • Solution: Maintain strict temperature control. Use an ice-salt bath or a cryocooler to keep the reaction mixture between 0 and 5 °C during the entire addition of sodium nitrite. Ensure the sodium nitrite solution is also pre-chilled before addition.

  • Cause B: Poor Quality or Stoichiometry of Reagents.

    • Sodium Nitrite (NaNO₂): Old or improperly stored NaNO₂ can absorb moisture and degrade, leading to incomplete diazotization.

    • Copper(I) Chloride (CuCl): Cu(I) salts can oxidize to inactive Cu(II) salts if they are old or have been exposed to air. The active catalyst is Cu(I).[1]

    • Solution: Use a fresh, unopened bottle of sodium nitrite or a recently purchased stock. CuCl should be white or very light green; if it is significantly blue or dark green, it has oxidized. You can wash it with dilute HCl followed by ethanol and ether to remove Cu(II) impurities before use. Always use a slight excess (1.1-1.2 equivalents) of NaNO₂ to ensure complete conversion.

  • Cause C: Incorrect Acidity. Sufficiently high acidity is required during diazotization to prevent side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form colored azo compounds.[10]

    • Solution: Ensure at least 3 equivalents of HCl are used: one to form the amine hydrochloride salt, one to generate nitrous acid from NaNO₂, and one to maintain a highly acidic medium.

Low_Yield_Troubleshooting start Low or No Yield Observed check_temp Was temperature strictly maintained at 0-5 °C during diazotization? start->check_temp check_reagents Are NaNO₂ and CuCl reagents fresh and of high quality? check_temp->check_reagents Yes cause_decomp Root Cause: Premature diazonium salt decomposition. check_temp->cause_decomp No check_acidity Were at least 3 equivalents of strong acid used? check_reagents->check_acidity Yes cause_reagents Root Cause: Inactive reagents leading to incomplete reaction. check_reagents->cause_reagents No cause_acidity Root Cause: Azo-coupling or other side reactions due to low acidity. check_acidity->cause_acidity No solution_decomp Solution: Improve cooling. Use ice-salt bath. Pre-chill all solutions. cause_decomp->solution_decomp solution_reagents Solution: Use fresh NaNO₂. Ensure CuCl is white/pale green or wash before use. cause_reagents->solution_reagents solution_acidity Solution: Use >= 3 eq. HCl. Ensure starting amine is fully protonated. cause_acidity->solution_acidity

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: My reaction mixture turned dark brown/black and formed a lot of tar. How can I prevent this?

The formation of dark, insoluble polymeric materials is a common sign of uncontrolled side reactions.

  • Cause A: Localized Overheating. Even if the bulk temperature of the reaction is low, the slow, dropwise addition of the sodium nitrite solution is critical. If added too quickly, the exothermic diazotization reaction can create localized hot spots, leading to decomposition and tar formation.

    • Solution: Add the NaNO₂ solution dropwise via a syringe pump or dropping funnel over 30-45 minutes. Ensure vigorous stirring to dissipate heat effectively.

  • Cause B: Azo Compound Formation. As mentioned, insufficient acid allows the newly formed diazonium salt (an electrophile) to react with the electron-rich starting amine (a nucleophile), forming highly colored and often insoluble azo dyes.[11][12]

    • Solution: Re-verify the concentration and equivalents of your acid. The starting amine should be fully dissolved and protonated in the acid before cooling and beginning the NaNO₂ addition.

Question 3: My final product is impure. What are the likely contaminants and how can I remove them?

  • Contaminant A: Unreacted Starting Material (Methyl 2-aminothiazole-5-carboxylate).

    • Identification: Will have a significantly different Rf value on TLC (more polar) and characteristic NH₂ peaks in the ¹H NMR spectrum.

    • Cause: Incomplete diazotization.

    • Removal: Standard silica gel column chromatography is effective. A gradient elution starting with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing polarity should separate the less polar product from the more polar starting material.

  • Contaminant B: Methyl 2-hydroxy-5-thiazolecarboxylate.

    • Identification: This byproduct results from the reaction of the diazonium salt with water. It can be difficult to separate from the desired product.

    • Cause: The diazonium salt reacting with water instead of the chloride from the copper reagent. This is more likely if the Sandmeyer reaction stage is not heated sufficiently or if the copper catalyst is inactive.

    • Removal: Careful column chromatography may work. A more effective method is often purification of the crude solid by recrystallization from a suitable solvent like isopropanol or ethanol. A related patent for 2-chloro-5-chloromethyl thiazole suggests that vacuum distillation can be an effective purification method, though this may require specialized equipment.[13]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the Sandmeyer (second) step? A: After the low-temperature diazotization is complete, the reaction mixture is typically added to a heated solution of copper(I) chloride. The optimal temperature for the chloro-dediazoniation step is generally between 60-70 °C. This thermal energy is required to drive the loss of N₂ gas from the aryl radical intermediate.[14]

Q: Can I use copper(II) chloride instead of copper(I) chloride? A: No, Cu(I) is the active catalyst required for the single-electron transfer that initiates the radical mechanism.[1][6] Using Cu(II) will not facilitate the reaction and will result in very low to no yield.

Q: How do I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method. Take a small aliquot from the reaction, quench it carefully with a base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate against a spot of the starting material. The reaction is complete when the starting material spot has been completely consumed.

Q: What are the critical safety precautions for this reaction? A: The primary hazard is the diazonium salt intermediate. Although it is used in solution and not isolated, it is thermally unstable and potentially explosive in a concentrated or dry state.[8]

  • Always perform the reaction behind a blast shield.

  • Never allow the temperature to exceed 5 °C during diazotization.

  • Never attempt to isolate the diazonium salt.

  • The evolution of nitrogen gas during the second step can cause pressure buildup. Ensure the reaction is performed in an open or vented system (e.g., a condenser open to the atmosphere).

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-5-thiazolecarboxylate

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Methyl 2-aminothiazole-5-carboxylate158.1810.01.58 gStarting Material
Concentrated HCl (37%)36.4635.0~3.0 mLUse at least 3.5 equivalents
Sodium Nitrite (NaNO₂)69.0011.00.76 gUse 1.1 equivalents, fresh
Copper(I) Chloride (CuCl)98.991.50.15 gCatalyst, should be white/pale green
Deionized Water18.02-~20 mLFor solutions
Ethyl Acetate88.11-~100 mLFor extraction
Saturated Sodium Bicarbonate Solution--~50 mLFor neutralization
Brine (Saturated NaCl solution)--~30 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying

Procedure:

  • Preparation of Amine Solution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine Methyl 2-aminothiazole-5-carboxylate (1.58 g, 10.0 mmol) and deionized water (10 mL).

  • Slowly add concentrated HCl (~3.0 mL, 35.0 mmol) while stirring. The mixture may warm up slightly. Stir until all solids have dissolved to form a clear solution of the amine hydrochloride salt.

  • Diazotization: Cool the flask in an ice-salt bath to 0 °C.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in cold deionized water (5 mL).

  • Load the cold sodium nitrite solution into the dropping funnel. Add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature never rises above 5 °C . A slight yellow color may develop.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 20 minutes.

  • Preparation of Copper Catalyst: In a separate 250 mL flask, dissolve copper(I) chloride (0.15 g, 1.5 mmol) in concentrated HCl (1 mL).

  • Sandmeyer Reaction: Heat the CuCl solution to 60 °C in a water bath.

  • Slowly and carefully add the cold diazonium salt solution from step 6 to the hot CuCl solution. Vigorous bubbling (N₂ evolution) will occur. Control the addition rate to maintain a steady, non-violent effervescence.

  • Once the addition is complete, heat the reaction mixture at 65-70 °C for 30 minutes until gas evolution ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (2 x 25 mL, CAUTION: CO₂ evolution ), and finally with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) or by recrystallization from isopropanol to yield Methyl 2-chloro-5-thiazolecarboxylate as a solid.

References

  • CN102079732B. (2012). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Aslam, M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(63), 38299-38316. Retrieved from [Link]

  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Retrieved from [Link]

  • Valentin, A., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(15), 5621-5624. Retrieved from [Link]

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(9), 1735-1741. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • El-Metwaly, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?. Retrieved from [Link]

  • CN103664819A. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • El-Metwaly, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • García Zavala, A. (2025). Diazonium Salts. AMyD. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Khalifa, M. E. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(2), 265-288. Retrieved from [Link]

  • Filimonov, V. D., et al. (2019). Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Sandmeyer Reaction. YouTube. Retrieved from [Link]

  • WO1997023469A1. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents.
  • Baklanov, M. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6598. Retrieved from [Link]

  • ZoomOrgo. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • EP0619815B1. (1998). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • US5840905A. (1998). Method for substitution of an amino group in a heterocyclic primary amine by a chlorine atom and a method for the synthesis of 2-chloro-5-methylthiazole derivatives by application thereof. Google Patents.
  • US20040011639A1. (2004). Method for purifying 2-chloro-5-chloromethyl thiazole. Google Patents.

Sources

Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to navigate the intricacies of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction that forms a thiazole ring from an α-haloketone and a thioamide or a compound containing a thioamide functional group (like thiourea or thiosemicarbazide).[1][2] The generally accepted mechanism proceeds in three key stages:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide.[3] This forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the original ketone.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[3]

Hantzsch_Mechanism alpha-haloketone α-Haloketone S-alkylated S-Alkylated Intermediate alpha-haloketone->S-alkylated SN2 Attack thioamide Thioamide thioamide->S-alkylated cyclized Cyclized Intermediate S-alkylated->cyclized Intramolecular Cyclization thiazole Thiazole cyclized->thiazole Dehydration

Q2: My reaction is not proceeding, or the yield is very low. What are the initial checks I should perform?

A2: Low or no conversion can often be traced back to a few key factors:

  • Purity of Starting Materials: Ensure your α-haloketone is fresh and has not decomposed. Impurities in the thioamide can also lead to side reactions.

  • Reaction Temperature: Many Hantzsch syntheses require heating to overcome the activation energy. If you are running the reaction at room temperature, consider increasing the temperature.

  • Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide is a common practice to ensure the complete consumption of the more expensive α-haloketone.[1]

Q3: My reaction mixture has turned dark or formed a tar-like substance. What does this indicate?

A3: Significant darkening or tar formation often suggests decomposition of the starting materials or the formation of polymeric byproducts. This can be triggered by excessive heat or prolonged reaction times. It is advisable to monitor the reaction closely and stop it once the formation of the desired product is maximized, as determined by TLC or LC-MS.

Troubleshooting Guide: Side Reactions and Their Mitigation

One of the most common challenges in the Hantzsch synthesis, particularly when using N-substituted thioureas, is the formation of an isomeric byproduct. Understanding the cause of this side reaction is crucial for its mitigation.

Issue: Formation of an Isomeric Impurity - The 2-Imino-2,3-dihydrothiazole

Question: I have isolated a major byproduct that I suspect is an isomer of my target 2-amino-thiazole. Could it be a 2-imino-2,3-dihydrothiazole, and how can I avoid its formation?

Answer: Yes, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a well-documented side reaction in the Hantzsch synthesis, especially when using N-monosubstituted thioureas.[4] The regioselectivity of the cyclization step is highly dependent on the reaction conditions, most notably the pH.

Isomer_Formation Intermediate Common Intermediate Neutral_Basic Neutral or Basic Conditions (pH ≥ 7) Intermediate->Neutral_Basic Favored Pathway Acidic Acidic Conditions (pH < 7) Intermediate->Acidic Alternative Pathway Amino_Product Desired Product: 2-(N-substituted amino)thiazole Neutral_Basic->Amino_Product Imino_Product Side Product: 3-substituted 2-imino-2,3-dihydrothiazole Acidic->Imino_Product

Causality and Mechanism:

Under neutral or slightly basic conditions , the more nucleophilic nitrogen atom of the N-substituted thiourea intermediate attacks the carbonyl carbon, leading to the desired 2-(N-substituted amino)thiazole.

However, under acidic conditions , the nitrogen atoms of the thiourea moiety can be protonated. This can lead to a change in the regioselectivity of the intramolecular cyclization, favoring the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. Reactions conducted in highly acidic media, such as a mixture of concentrated HCl and ethanol, have been shown to efficiently generate these imino isomers.

Mitigation Strategies:

  • pH Control: To favor the formation of the desired 2-amino isomer, carry out the reaction in a neutral or slightly basic medium. The use of a non-acidic solvent is recommended. If necessary, a mild, non-nucleophilic base can be added to suppress the formation of the imino isomer.

  • Reaction Monitoring: Closely monitor the reaction by TLC. The two isomers often have different polarities and can be distinguished.

  • Work-up Procedure: A basic work-up, such as washing with a sodium carbonate or sodium bicarbonate solution, is often employed to neutralize any acid generated during the reaction and to precipitate the free base of the desired product.[1]

Analytical Identification of Isomers:

The desired 2-amino-thiazole and the 2-imino-dihydrothiazole side product can be distinguished by spectroscopic methods:

Spectroscopic Method2-(N-substituted amino)thiazole (Desired)3-substituted 2-imino-2,3-dihydrothiazole (Side Product)
¹H NMR The proton at the 5-position of the thiazole ring typically appears as a singlet in the aromatic region.[5]The proton at the 5-position of the dihydrothiazole ring shows a characteristic upfield shift compared to the aromatic counterpart.
IR Spectroscopy Shows a characteristic C=N stretching frequency.The exocyclic C=N bond of the imino group will have a distinct stretching frequency.
¹³C NMR The chemical shifts of the ring carbons are indicative of an aromatic system.[6]The chemical shifts of the ring carbons will differ, reflecting the non-aromatic nature of the dihydrothiazole ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial equipped with a stir bar, combine 2-bromoacetophenone and thiourea.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 60-70 °C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • A precipitate of the product should form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

  • Characterize the product by determining its mass, percent yield, melting point, and by spectroscopic methods (TLC, NMR).

Protocol 2: Purification by Recrystallization

If the isolated product contains impurities, recrystallization is a common purification technique.

General Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Hossain, M. F., Dey, S., Das, A., Yadav, R. N., & Paul, A. K. (2020). Synthetic Strategies for Hydrazinyl Thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Jilalat, A. E., Chakib, I., El Ghayati, L., El Otmani, B., & Essassi, E. M. (2021). A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2022). The Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

  • Mishra, A., & Kumar, R. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 1-4. [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 16(8), 6524-6534. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Taleb, Z. A., Bou-Salah, L., Ahmed, A., Abdelaziz, L., Ben-Salah, F., & Berredjem, M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2947. [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. ChemHelp ASAP. Retrieved from [Link]

  • ResearchGate. (2023). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature for Chlorothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chlorothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in this critical reaction. Here, we move beyond simple protocols to explore the causal relationships between temperature, reaction kinetics, and product purity. Our goal is to empower you with the expertise to troubleshoot common issues and confidently optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for chlorothiazole synthesis?

A1: There is no single optimal temperature for all chlorothiazole syntheses. The ideal temperature is highly dependent on the specific substrates and the synthetic route employed. For instance, the widely used Hantzsch thiazole synthesis can be performed at room temperature, with gentle heating (e.g., 40-60 °C), or under reflux conditions.[1] In contrast, the synthesis of the diuretic chlorothiazide from 5-chloro-2,4-disulfamylaniline and formic acid is typically conducted at a higher temperature range of 90-100 °C.[2] For the preparation of 2-chloro-5-(chloromethyl)thiazole, a broader range of -20 °C to 150 °C is reported, with a preferred window of 0 °C to 60 °C.[3]

Q2: My reaction is giving a very low yield. Could temperature be the issue?

A2: Yes, suboptimal temperature is a primary suspect for low yields in chlorothiazole synthesis. If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barrier, resulting in a slow or stalled reaction. Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, as well as the formation of unwanted byproducts. A systematic optimization of the reaction temperature is often necessary to find the "sweet spot" for your specific substrates.

Q3: How does temperature affect the purity of my final product?

A3: Temperature can significantly impact the purity of your chlorothiazole product by influencing the rate of side reactions. At elevated temperatures, alternative reaction pathways may become more favorable, leading to the formation of isomers and other impurities that can be difficult to separate from the desired product. For example, in the Hantzsch synthesis, acidic conditions combined with elevated temperatures can alter the regioselectivity of the reaction, producing a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[4][5]

Q4: What are the thermal safety risks associated with chlorothiazole synthesis?

A4: While specific thermal runaway data for chlorothiazole synthesis is not extensively published, it is crucial to consider the general principles of thermal safety. The Hantzsch synthesis is an exothermic reaction, and on a large scale, improper temperature control could potentially lead to a thermal runaway event. This is a situation where the reaction generates heat faster than it can be dissipated, leading to a rapid increase in temperature and pressure. Always start with small-scale reactions to assess the exothermicity and ensure that adequate cooling capacity is available before scaling up.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting materials.

  • The isolated yield is significantly lower than expected.

Causality and Troubleshooting Steps:

  • Insufficient Activation Energy: The reaction may be proceeding too slowly or not at all due to an insufficient supply of thermal energy.

    • Protocol:

      • Set up a series of small-scale parallel reactions.

      • Incrementally increase the reaction temperature in 10-20 °C intervals (e.g., room temperature, 40 °C, 60 °C, reflux).

      • Monitor the progress of each reaction by TLC at regular time points.

      • Identify the lowest temperature at which a reasonable reaction rate is achieved with minimal byproduct formation.

  • Thermal Degradation: The starting materials, particularly α-haloketones, can be thermally unstable. Excessive heat can lead to their decomposition before they can react.

    • Protocol:

      • If you suspect degradation at higher temperatures, try running the reaction at a lower temperature for a longer duration.

      • Ensure the purity of your starting materials before beginning the reaction, as impurities can sometimes catalyze decomposition.

      • Consider using anhydrous solvents, as the presence of water can lead to hydrolysis of the α-haloketone, especially at elevated temperatures.[1]

Issue 2: Formation of Multiple Products and Impurities

Symptoms:

  • TLC analysis of the crude reaction mixture shows multiple spots in addition to the starting materials and the desired product.

  • Purification of the product is difficult, and the final product is of low purity.

Causality and Troubleshooting Steps:

  • Formation of Isomeric Byproducts: As mentioned, temperature can influence the regioselectivity of the reaction, leading to the formation of isomers like 2-imino-2,3-dihydrothiazoles.[5][6] This is often exacerbated by acidic conditions.

    • Protocol:

      • If you are using acidic catalysis, consider running the reaction under neutral or slightly basic conditions.

      • If elevated temperatures are necessary for the reaction to proceed, try to find the lowest effective temperature to minimize the formation of the kinetic byproduct. The desired thermodynamic product may be favored at a more moderate temperature over a longer reaction time.

  • Temperature-Induced Side Reactions: High temperatures can promote various side reactions, leading to a complex mixture of products.

    • Protocol:

      • Carefully monitor the reaction by TLC. If you observe the appearance of new spots at higher temperatures, it is a strong indication of side reactions.

      • Consider a stepwise approach where thermally sensitive intermediates are formed at a lower temperature before proceeding to a higher temperature for the final cyclization step.

Data Presentation

The following table, adapted from a study on microwave-assisted Hantzsch synthesis, illustrates the profound impact of temperature on reaction yield. While this specific example uses microwave heating, the general principle of temperature optimization is broadly applicable to conventional heating methods.

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol703075
2Methanol803088
3Methanol90 30 95
4Methanol1003092

Data adapted from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[1]

This data clearly demonstrates that there is an optimal temperature for this specific reaction. Increasing the temperature from 70 °C to 90 °C significantly improves the yield. However, a further increase to 100 °C results in a slight decrease in yield, suggesting the onset of decomposition or side reactions.

Experimental Protocols & Visualizations

Protocol 1: Systematic Temperature Optimization

This protocol outlines a general method for determining the optimal temperature for a Hantzsch-type chlorothiazole synthesis.

  • Setup: In four separate reaction vessels, place your α-haloketone (1.0 eq) and thioamide (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Temperature Gradient:

    • Vessel 1: Stir at room temperature (~25 °C).

    • Vessel 2: Heat to 40 °C in a water or oil bath.

    • Vessel 3: Heat to 60 °C.

    • Vessel 4: Heat to reflux (~78 °C for ethanol).

  • Monitoring: At 30-minute intervals, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate).

  • Analysis: Visualize the TLC plates under UV light and/or with a suitable stain. Compare the consumption of starting materials and the formation of the product and any byproducts across the different temperatures.

Visualization 1: Interpreting TLC for Temperature Optimization

The following diagram illustrates a hypothetical TLC analysis for the temperature optimization experiment described above.

TLC_Optimization cluster_TLC TLC Plate (Time = 2 hours) cluster_Key Key T1 40°C T2 60°C T3 Reflux SM_RT SM SM_T1 SM SM_T2 SM SM_T3 P_RT P P_T1 P P_T2 P P_T3 P BP_T3 BP RT SM Starting Material (SM) P Product (P) BP Byproduct (BP)

Caption: Hypothetical TLC analysis of temperature optimization.

Interpretation:

  • 25°C: The reaction is slow, with a large amount of starting material (SM) remaining and only a small amount of product (P) formed.

  • 40°C: The reaction is proceeding, with a noticeable decrease in SM and an increase in P.

  • 60°C: This appears to be the optimal temperature in this example. The SM is almost completely consumed, and there is a strong product spot with no significant byproduct formation.

  • Reflux: While the SM is consumed, a new byproduct spot (BP) has appeared, indicating that this temperature is too high and is promoting side reactions.

Visualization 2: Temperature's Influence on Reaction Pathway

This diagram illustrates the concept of kinetic versus thermodynamic control, which can be influenced by temperature.

Reaction_Pathway Start Starting Materials TS1 Transition State 1 Start->TS1 ΔG‡ (low) TS2 Transition State 2 Start->TS2 ΔG‡ (high) Kinetic Kinetic Product (e.g., Isomer) Favored at lower temp. TS1->Kinetic Thermo Thermodynamic Product (Desired Chlorothiazole) Favored at higher temp. TS2->Thermo

Caption: Temperature can dictate the favored reaction pathway.

In some cases, a lower temperature may favor the formation of a kinetic product (the one that forms faster, via a lower energy transition state), which may be an undesired isomer. A higher temperature might provide enough energy to overcome the higher activation barrier to form the more stable thermodynamic product (the desired chlorothiazole). However, an even higher temperature could lead to decomposition. This highlights the importance of careful temperature control.

References

  • Al-Tel, T. H. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Google Patents. (1993).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • PMC (NIH). (2015). Thiazole formation through a modified Gewald reaction. [Link]

  • PMC (NIH). (2022). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. [Link]

  • PubChem (NIH). (n.d.). Chlorothiazide. Retrieved from [Link]

  • ResearchGate. (2015). Analytical Techniques for Determination of Hydrochlorothiazide and its Combinations: A Review. [Link]

  • PubMed. (2011). Preparation and characterisation of novel chlorothiazide potassium solid-state salt forms: Intermolecular self assembly suprastructures. [Link]

  • PMC (PubMed Central). (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Thiazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for common regioselectivity challenges encountered during the synthesis of thiazole derivatives, particularly via the Hantzsch thiazole synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles that govern your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of 2,4- and 2,5-disubstituted thiazoles in my Hantzsch synthesis. What is the fundamental reason for this lack of regioselectivity?

A1: The issue of regioselectivity in the Hantzsch thiazole synthesis arises from the two nucleophilic centers on the thioamide (the sulfur and the nitrogen) and the two electrophilic centers on an unsymmetrical α-haloketone. The reaction proceeds via a multistep pathway, and the final substitution pattern depends on which nitrogen of the thioamide attacks which carbon of the α-haloketone derivative.[1][2]

The generally accepted mechanism involves the initial S-alkylation of the thioamide by the α-haloketone to form an S-alkylated intermediate. This is followed by cyclization, where the thioamide nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[3][4] However, a competing pathway can exist where the nitrogen of the thioamide first attacks the carbonyl carbon of the α-haloketone. The regiochemical outcome is a result of the competition between these pathways, which is influenced by the electronic and steric properties of your substrates and the reaction conditions.

To visualize the competing pathways in the Hantzsch synthesis, consider the following diagram:

Hantzsch_Regioselectivity alpha-Haloketone alpha-Haloketone A1 S-Alkylation Intermediate alpha-Haloketone->A1 S-attack B1 N-Acyl Intermediate alpha-Haloketone->B1 N-attack Thioamide Thioamide Thioamide->A1 Thioamide->B1 A2 Cyclization & Dehydration A1->A2 P1 2,4-Disubstituted Thiazole A2->P1 B2 Cyclization & Dehydration B1->B2 P2 2,5-Disubstituted Thiazole B2->P2

Competing pathways in Hantzsch thiazole synthesis.
Q2: How do the electronic properties of my substituents on the α-haloketone and thioamide influence the regioselectivity?

A2: The electronic nature of the substituents plays a critical role in determining the preferred reaction pathway.

  • Electron-withdrawing groups (EWGs) on the α-haloketone will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can favor the pathway leading to the 2,5-disubstituted thiazole. Conversely, EWGs on the thioamide can decrease the nucleophilicity of the nitrogen, potentially favoring S-alkylation and the formation of the 2,4-disubstituted isomer.

  • Electron-donating groups (EDGs) on the α-haloketone will decrease the electrophilicity of the carbonyl carbon, potentially favoring the S-alkylation pathway and leading to the 2,4-disubstituted product.[5] EDGs on the thioamide will increase the nucleophilicity of both the sulfur and nitrogen atoms, which can lead to a mixture of products unless other factors are controlled.

The interplay of these electronic effects can be subtle, and the outcome is often a result of a delicate balance. A systematic study of substituent effects can be beneficial in optimizing the regioselectivity for a specific substrate.

Q3: I'm using an N-substituted thioamide and am getting a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-iminothiazoline. How can I control this outcome?

A3: This is a classic example of how reaction conditions, particularly pH, can dramatically alter the regioselectivity of the Hantzsch synthesis.[6]

  • In neutral or basic conditions: The condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively.[7]

  • Under acidic conditions (e.g., using 10M HCl in ethanol): A mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[7][8] The acidic environment can protonate the nitrogen of the thioamide, altering its nucleophilicity and favoring the cyclization pathway that leads to the iminothiazoline isomer.

To favor the 2-(N-substituted amino)thiazole, ensure your reaction is run under neutral or slightly basic conditions. If the iminothiazoline is the desired product, a screen of acidic conditions is recommended.[8]

Condition Predominant Product Rationale
Neutral/Basic (e.g., EtOH, DMF)2-(N-substituted amino)thiazoleFavors nucleophilic attack by the unsubstituted nitrogen after S-alkylation.
Acidic (e.g., EtOH/HCl)Mixture, potentially favoring 3-substituted 2-iminothiazolineProtonation of the thioamide alters nucleophilicity and cyclization pathway.
Q4: Can I use steric hindrance to my advantage to control regioselectivity?

A4: Absolutely. Steric hindrance can be a powerful tool to direct the regiochemical outcome. Bulky substituents on either the α-haloketone or the thioamide can disfavor one reaction pathway over another. For instance, a bulky substituent adjacent to the carbonyl group on the α-haloketone can sterically hinder the approach of the thioamide nitrogen, thus favoring the S-alkylation pathway and leading to the 2,4-disubstituted thiazole.

A logical troubleshooting workflow for regioselectivity issues is as follows:

Troubleshooting_Workflow start Regioselectivity Issue (Mixture of Isomers) cond_check Analyze Reaction Conditions (pH, Solvent, Temp) start->cond_check substrate_mod Modify Substrates (Sterics, Electronics) cond_check->substrate_mod No Improvement protocol_dev Develop Optimized Protocol cond_check->protocol_dev Improvement alt_method Consider Alternative Synthesis substrate_mod->alt_method No Improvement substrate_mod->protocol_dev Improvement alt_method->protocol_dev Viable Alternative Found failure Re-evaluate Strategy alt_method->failure No Suitable Method success Desired Regioisomer Obtained protocol_dev->success

Troubleshooting workflow for regioselectivity.

Experimental Protocols

Protocol 1: Screening Reaction Conditions to Optimize Regioselectivity

This protocol outlines a general procedure for screening various solvents and temperatures to determine their effect on the regioselectivity of a Hantzsch thiazole synthesis.

Materials:

  • α-haloketone

  • Thioamide

  • Anhydrous solvents (e.g., ethanol, methanol, DMF, 1,4-dioxane)[9]

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate mobile phase

  • NMR tubes and deuterated solvent

Procedure:

  • Reaction Setup: In separate reaction vials, dissolve the α-haloketone (1.0 eq) in each of the selected anhydrous solvents (0.5 M).

  • Addition of Thioamide: To each vial, add the thioamide (1.1 eq).

  • Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, reflux).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by 1H NMR to determine the ratio of the regioisomers.

  • Optimization: Based on the results, select the optimal solvent and temperature combination that provides the highest regioselectivity.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(6), 757. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Li, G., et al. (2020). Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides. Organic & Biomolecular Chemistry, 18(4), 650-654. Available from: [Link]

  • Yadav, G., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(30), 21805-21815. Available from: [Link]

  • Nagy, J. I., et al. (2002). Regiocontrolled synthesis of substituted thiazoles. Organic Letters, 4(8), 1363-1365. Available from: [Link]

  • Patel, H., et al. (2013). Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(11), 1575-1584. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)ethanedithioates. ChemistrySelect, 8(44), e202303351. Available from: [Link]

  • Sharma, D., & Pathak, D. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14(29), 20924-20948. Available from: [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 13(2). Available from: [Link]

  • Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883. Available from: [Link]

  • Reddy, R. S., et al. (2016). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. The Journal of Organic Chemistry, 81(15), 6329-6339. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Science and Advanced Technology, 1(2). Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • El-Metwaly, N., et al. (2024). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 9(1), e202303893. Available from: [Link]

  • Patel, H., et al. (2013). Synthesis of Some New 2,4-Disubstituted Hydrazinothiazoles and 2,5-Disubstituted Thiazolidinones. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(11), 1575-1584. Available from: [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(6), 757. Available from: [Link]

  • Lee, C. Y., & Lee, P. H. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(9), 2254-2257. Available from: [Link]

  • Guchhait, S. K., et al. (2018). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 83(15), 8349-8356. Available from: [Link]

  • Wang, L., et al. (2014). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 4(91), 49941-49948. Available from: [Link]

  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 47-52. Available from: [Link]

  • de la Torre, A. F., et al. (2024). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Results in Chemistry, 7, 101416. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • Reddit. (2024). Can somebody help me identify a byproduct of a Hantzsch type reaction?. Available from: [Link]

  • Science Forums. (2024). I need help identifying a byproduct of a Hantzsch type reaction. Available from: [Link]

  • Science.gov. electron-withdrawing thiazole derivatives: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Effect of electron-donating and electron-withdrawing groups on the cyclization step. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-chlorothiazole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the primary synthetic routes, focusing on byproduct identification, reaction optimization, and purification strategies to ensure you achieve high-purity target compounds.

Section 1: Synthesis Overview and Key Pathways

This compound is a valuable heterocyclic building block. Its synthesis is typically approached via two primary routes, each with distinct advantages and potential challenges.

  • Sandmeyer Reaction on an Amino-Thiazole Precursor: This is a widely used and robust method. It begins with Methyl 2-aminothiazole-5-carboxylate, which is converted to a diazonium salt and subsequently displaced by a chloride ion using a copper(I) catalyst.[1][2]

  • Esterification of 5-chlorothiazole-2-carboxylic acid: This route involves the direct esterification of the corresponding carboxylic acid with methanol, typically under acidic conditions (Fischer Esterification) or via activation of the carboxylic acid (e.g., forming an acid chloride).[3][4]

This guide will primarily focus on the Sandmeyer route due to the common issues with byproduct formation that require careful control.

Logical Workflow for Synthesis and Troubleshooting

The following diagram outlines the general workflow from synthesis to a pure final product, incorporating key decision points for troubleshooting.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification Phase Start Select Synthesis Route (e.g., Sandmeyer) Diazotization Diazotization of Methyl 2-aminothiazole-5-carboxylate Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCl/HCl) Diazotization->Sandmeyer Workup Aqueous Workup & Extraction Sandmeyer->Workup Crude Isolate Crude Product Workup->Crude Analysis Analyze Crude Product (TLC, HPLC, NMR) Crude->Analysis CheckPurity Purity > 98%? Analysis->CheckPurity Purify Purification (Column Chromatography or Recrystallization) CheckPurity->Purify No PureProduct Pure Methyl 5-chlorothiazole- 2-carboxylate CheckPurity->PureProduct Yes Purify->Analysis Re-analyze Troubleshoot Identify Byproducts & Optimize Purify->Troubleshoot If purification fails

Caption: General workflow for synthesis, analysis, and purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the Sandmeyer reaction for this synthesis?

A1: Temperature control is paramount. The initial diazotization step (forming the diazonium salt from the amine with nitrous acid) must be performed at low temperatures, typically 0-5 °C. Aryl diazonium salts are notoriously unstable at higher temperatures and can readily decompose.[1] Allowing the temperature to rise prematurely will lead to the formation of phenolic byproducts and a significant reduction in yield.

Q2: Why is a copper(I) salt, like CuCl, used as a catalyst in the Sandmeyer reaction?

A2: The copper(I) salt is essential for the radical-nucleophilic aromatic substitution (SRNAr) mechanism. It facilitates a single-electron transfer (SET) to the diazonium salt, which promotes the loss of dinitrogen gas (N₂) and the formation of an aryl radical. This radical then reacts with the chloride ion from the copper species to form the desired aryl chloride, regenerating the Cu(I) catalyst in the process.[1] Without the copper catalyst, the reaction would not proceed efficiently.

Q3: Can I use a different acid besides HCl for the diazotization and Sandmeyer steps?

A3: It is highly recommended to use hydrochloric acid (HCl). The acid serves two purposes: it forms the amine salt, making it soluble, and it provides the chloride nucleophile for the final substitution step. Using an acid like sulfuric acid (H₂SO₄) would require a separate chloride source (like NaCl or KCl), adding complexity and potentially introducing competing nucleophiles.

Q4: My starting material, Methyl 2-aminothiazole-5-carboxylate, is poorly soluble. How can I improve this?

A4: The poor solubility of the starting amine in acidic aqueous media is a common issue. The standard procedure involves suspending the amine in a sufficient volume of aqueous HCl and cooling it to 0-5 °C before the dropwise addition of aqueous sodium nitrite. The formation of the hydrochloride salt of the amine often improves its solubility and reactivity for the subsequent diazotization.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield of this compound
Probable CauseRecommended Solution
Incomplete Diazotization Ensure the sodium nitrite solution is added slowly and subsurface to the cooled amine suspension to maintain the 0-5 °C temperature range. Test for excess nitrous acid using starch-iodide paper (should turn blue) to confirm the reaction is complete.
Premature Decomposition of Diazonium Salt This is the most common cause. Strictly maintain the reaction temperature below 5 °C during diazotization and addition to the copper catalyst. The diazonium salt solution should be used immediately and not stored.
Formation of Phenolic Byproduct If the temperature is too high, the diazonium salt will react with water to form Methyl 5-hydroxythiazole-2-carboxylate. This is often observed as a dark, tarry substance. See Byproduct Profile 1 below for identification. To avoid this, maintain rigorous temperature control.
Formation of Azo-Coupling Byproducts The diazonium salt can act as an electrophile and react with unreacted amine (an electron-rich species). Ensure slow addition of sodium nitrite to prevent a buildup of diazonium salt in the presence of the starting amine.
Problem 2: Product is Contaminated with a Persistent Impurity
Probable CauseRecommended Solution
Unreacted Starting Material If the reaction is incomplete, you will see residual Methyl 2-aminothiazole-5-carboxylate. This can be addressed by increasing the reaction time or ensuring a slight excess of sodium nitrite was used. The amine can typically be separated by column chromatography.
Phenolic Byproduct (Methyl 5-hydroxythiazole-2-carboxylate) This byproduct has different polarity from the desired product and can be separated by silica gel column chromatography. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity and gradually increasing it.[5]
Biaryl Byproducts Radical-mediated side reactions can lead to the formation of dimerized thiazole species. These are often less polar than the desired product. Careful column chromatography is the most effective purification method.[1]
Troubleshooting Decision Pathway

G Start Problem: Low Yield or Impure Product Analyze_Byproducts Analyze Crude by NMR/LC-MS Start->Analyze_Byproducts Check_SM Is Starting Material Pure? Sol_SM Solution: Recrystallize or Purify Starting Material Check_SM->Sol_SM No Check_Temp Was Temp < 5°C during Diazotization? Check_Nitrite Was Nitrite Addition Slow? Check_Temp->Check_Nitrite Yes Sol_Temp Solution: Improve Cooling, Monitor Internal Temp Check_Temp->Sol_Temp No Check_Nitrite->Check_SM Yes Sol_Nitrite Solution: Slow Down Addition, Ensure Good Stirring Check_Nitrite->Sol_Nitrite No Phenol Phenolic Byproduct Detected Analyze_Byproducts->Phenol Azo Azo-Coupling Byproduct Detected Analyze_Byproducts->Azo SM_Left Unreacted Starting Material Detected Analyze_Byproducts->SM_Left Phenol->Check_Temp Azo->Check_Nitrite SM_Left->Check_SM

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Key Byproduct Profiles

Understanding the structure of potential byproducts is crucial for their identification and elimination.

Byproduct NameStructure1H NMR Distinguishing Features (Approx. δ, CDCl₃)Identification Notes
This compound (Product) C₅H₄ClNO₂S~7.9 ppm (s, 1H, H-4) , ~3.9 ppm (s, 3H, OCH₃)The target molecule will show a single sharp peak for the thiazole proton.
Methyl 5-hydroxythiazole-2-carboxylate (Byproduct 1) C₅H₅NO₃S~7.5 ppm (s, 1H, H-4), ~9-11 ppm (br s, 1H, OH) , ~3.8 ppm (s, 3H, OCH₃)The broad, downfield phenolic proton is a key indicator. This compound is more polar than the product.
Methyl 2-aminothiazole-5-carboxylate (Starting Material) C₅H₆N₂O₂S~7.8 ppm (s, 1H, H-4), ~5.5 ppm (br s, 2H, NH₂) , ~3.8 ppm (s, 3H, OCH₃)The broad amine peak is characteristic. It is significantly more polar than the product on silica TLC.

Section 5: Experimental Protocols

Protocol A: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • Methyl 2-aminothiazole-5-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Starch-iodide paper

Procedure:

  • Amine Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 2-aminothiazole-5-carboxylate (1.0 eq) in a mixture of water and concentrated HCl.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Ensure vigorous stirring to maintain a mobile slurry.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Completion Check: After the addition is complete, stir for an additional 20 minutes at 0-5 °C. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; it should immediately turn dark blue/black. If not, add a small amount of additional NaNO₂ solution.

  • Catalyst Preparation: In a separate flask, dissolve Copper(I) Chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of N₂ gas will be observed. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract three times with DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate). Collect fractions and monitor by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes/ethyl acetate) to elute the desired product. Byproducts will typically elute at different polarities.

  • Fraction Pooling: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to obtain the purified this compound.

References

  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)
  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google P
  • Hantzsch Thiazole Synthesis - YouTube. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google P
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]

  • Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • US20040011639A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google P
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chromatography. [Link]

Sources

Preventing degradation of Methyl 5-chlorothiazole-2-carboxylate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Methyl 5-chlorothiazole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. However, its reactivity, which makes it a versatile synthetic tool, also renders it susceptible to degradation, particularly during reaction workup and purification.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to anticipate and prevent degradation, thereby maximizing yield, ensuring purity, and maintaining the integrity of your synthetic route.

Section 1: Understanding the Molecule's Vulnerabilities

Before troubleshooting, it's critical to understand the inherent chemical liabilities of this compound. The molecule's structure features two primary points of susceptibility: the methyl ester at the C2 position and the chloro-substituent at the C5 position on an electron-deficient thiazole ring.

Q1: What are the primary degradation pathways for this compound during a typical reaction workup?

Answer: Degradation primarily occurs via two pathways, often triggered by common workup reagents and conditions. Understanding these mechanisms is the first step toward prevention.

  • Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. This is the most common degradation pathway, converting your desired product into the highly polar and often undesired 2-chloro-5-thiazolecarboxylic acid. The presence of water is a key requirement for this pathway, and its reactivity is significantly accelerated by strong acids or bases.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The thiazole ring is electron-deficient, which activates the C2- and C5-positions towards nucleophilic attack. While the C2-position is generally more electron-deficient in thiazoles, the presence of the ester can influence reactivity.[3] Strong nucleophiles, especially under heated conditions, can displace the C5-chloro substituent. Common nucleophiles encountered during workup include hydroxide (from basic washes), amines (if used for quenching), and even water under harsh conditions.

Below is a diagram illustrating these degradation routes.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_snar SNAr Main This compound Acid 2-Chlorothiazole-5-carboxylic acid Main->Acid H+ or OH- H2O SNAr_Product 5-Nu-thiazole-2-carboxylate Main->SNAr_Product Nu- (e.g., OH-, RNH2)

Caption: Primary degradation pathways for the target molecule.

Section 2: Troubleshooting Guide & Mitigation Strategies

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q2: My TLC and LC-MS analyses show a significant amount of the corresponding carboxylic acid after my aqueous workup. How can I prevent this hydrolysis?

Answer: The formation of the carboxylic acid is a clear indication of ester hydrolysis. This is almost always caused by exposure to pH extremes during the aqueous wash. Standard protocols that use 1M HCl, 1M NaOH, or even saturated sodium bicarbonate can be too harsh.

Core Strategy: Maintain pH Control and Minimize Contact Time.

  • Avoid Strong Acids/Bases: Do not use strong mineral acids or hydroxide solutions to wash your organic layer.

  • Use Milder Buffers: For neutralizing acidic or basic catalysts/reagents, opt for milder solutions. A saturated solution of ammonium chloride (NH₄Cl) is excellent for quenching basic reactions, while a carefully added, dilute (5%) solution of sodium bicarbonate (NaHCO₃) can be used to neutralize acids. Always monitor the pH of the aqueous layer and aim for a range of pH 5-7 .

  • Work Quickly and Cold: Hydrolysis is temperature and time-dependent. Perform your extractions swiftly and in a vessel submerged in an ice-water bath (0-5 °C). This dramatically reduces the rate of hydrolysis.

  • Final Wash with Brine: Always perform the final aqueous wash with a saturated sodium chloride solution (brine). This helps to remove dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.[4]

Q3: My overall yield is very low, but I don't see the hydrolyzed acid. I suspect broader decomposition. What conditions should I avoid?

Answer: A low yield without evidence of simple hydrolysis points towards more destructive pathways, such as nucleophilic substitution of the chloride or even ring opening under excessively harsh conditions.

Core Strategy: Employ Non-Aqueous or Anhydrous Workup Techniques.

If your product is extremely sensitive to aqueous conditions, the best approach is to avoid water altogether.

  • Anhydrous Quenching: If your reaction requires quenching, use an anhydrous method. For example, quenching a lithium reagent can be done by adding solid ammonium chloride instead of an aqueous solution.

  • Direct Filtration: After the reaction is complete, you can often isolate the product by filtering the reaction mixture through a plug of an inert solid adsorbent.

    • Celite®/Diatomaceous Earth: Use this for removing fine inorganic salts.

    • Silica Gel: A short plug of silica gel can remove both baseline impurities and polar reagents.

  • Solvent Selection: Ensure the solvent used for washing the plug (e.g., ethyl acetate, dichloromethane) is fully capable of dissolving your product.

Q4: I am consistently forming a stable emulsion during my liquid-liquid extraction that is causing significant product loss.

Answer: Emulsion formation is a common physical problem, especially when the reaction mixture contains amphiphilic byproducts or when using solvents with similar densities to water.

Core Strategy: Alter the Physical Properties of the Biphasic System.

  • "Salting Out": Add a significant amount of solid sodium chloride to the separatory funnel and shake gently. This increases the ionic strength and density of the aqueous phase, which often forces the layers to separate.[4]

  • Solvent Addition: Adding more of your organic extraction solvent can help. Alternatively, if compatible, adding a small amount of a different solvent can alter the properties sufficiently to break the emulsion. For instance, if using ethyl acetate, adding a small volume of diethyl ether can sometimes help.

  • Filtration: As a final resort, the entire emulsified mixture can be passed through a pad of Celite® on a Büchner funnel. This physically disrupts the emulsion, and the layers can then be separated.

Problem Observed Probable Cause Primary Solution Key Reagents/Conditions
New polar spot (by TLC/LCMS) Ester HydrolysisMild Aqueous WorkupUse 5% NaHCO₃, sat. NH₄Cl; maintain pH 5-7; work at 0-5 °C.
Low yield, no clear byproduct General Decomposition / SNArNon-Aqueous WorkupFilter reaction mixture through a plug of silica gel or Celite®.
Persistent Emulsion Physical Separation FailureAlter Phase PropertiesAdd saturated brine (NaCl solution) or filter through Celite®.

Section 3: Validated Experimental Protocols

Here are step-by-step protocols designed to minimize degradation. The choice between them depends on the stability of other functional groups in your molecule and the nature of the preceding reaction.

Protocol 1: Mild Biphasic (Aqueous) Workup

This protocol is recommended when an aqueous wash is necessary to remove significant quantities of water-soluble reagents or byproducts.

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Dilution: Dilute the reaction mixture with an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane). A volume 3-5 times that of the reaction solvent is recommended.

  • Quenching/Neutralization:

    • If the reaction is basic: Slowly add a saturated aqueous solution of NH₄Cl with vigorous stirring until the pH of the aqueous phase is between 6 and 7.

    • If the reaction is acidic: Slowly add a 5% aqueous solution of NaHCO₃ until gas evolution ceases and the pH of the aqueous phase is between 6 and 7. Caution: Add slowly to control foaming.

  • Extraction: Transfer the mixture to a cold separatory funnel. Separate the layers. Extract the aqueous layer one or two more times with fresh, cold extraction solvent.

  • Washing: Combine the organic layers and wash once with cold, saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a bath temperature below 40 °C.

Caption: Workflow for the Mild Biphasic Workup protocol.

Protocol 2: Non-Aqueous/Solid-Phase Workup

This is the preferred method for highly sensitive substrates or when the reaction byproducts are easily separable by filtration.

  • Concentration (Optional): If the reaction was performed in a low-boiling solvent (e.g., DCM, ether), you may concentrate it under reduced pressure. If in a high-boiling solvent (e.g., DMF, DMSO), proceed to the next step.

  • Dilution: Dilute the crude reaction mixture (or redissolve the residue) in a minimal amount of a non-polar solvent like hexanes/ethyl acetate (9:1) or toluene. This helps it adsorb to the silica without dissolving polar impurities.

  • Filtration: Prepare a short plug of silica gel in a fritted funnel or a disposable syringe barrel with a frit. Wet the plug with the same non-polar solvent system.

  • Loading: Carefully load the diluted reaction mixture onto the top of the silica plug.

  • Elution: Wash the plug with an appropriate solvent or a gradient of solvents to elute your product while leaving polar impurities and salts adsorbed to the silica. Collect the fractions containing your product.

  • Concentration: Combine the desired fractions and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the ideal pH range to maintain during an aqueous workup?

    • A: The safest range is between pH 5 and 7. This is acidic enough to keep most amines protonated in the aqueous layer but not acidic enough to cause significant ester hydrolysis. It is also not basic enough to catalyze hydrolysis or SNAr reactions.

  • Q: Which organic solvents are best for extracting this compound?

    • A: Ethyl acetate is an excellent first choice due to its good solvating power for moderately polar compounds and its partial immiscibility with water. Dichloromethane (DCM) is also effective and, being denser than water, can simplify separations. However, be mindful of environmental and health considerations with chlorinated solvents.[5]

  • Q: How can I definitively confirm that degradation has occurred?

    • A: A combination of techniques is best.

      • TLC: Degradation products, like the carboxylic acid, are typically much more polar and will have a lower Rf value.

      • ¹H NMR: For hydrolysis, you will see the disappearance of the methyl ester singlet (around 3.9 ppm) and the potential appearance of a broad carboxylic acid proton peak (>10 ppm).

      • LC-MS: This is the most powerful tool. You can directly observe the mass of your product (m/z for C₅H₄ClNO₂S) and any degradation products (e.g., the carboxylic acid, which will have a mass difference corresponding to the loss of CH₂).

  • Q: Is the compound sensitive to air or light?

    • A: While the primary sensitivities are hydrolysis and nucleophilic attack, it is standard best practice in organic synthesis to handle all intermediates under an inert atmosphere (like nitrogen or argon) and protect them from direct light, especially during long-term storage.[6] This minimizes the risk of unforeseen oxidative or photochemical side reactions.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]

  • De Angelis, F., & Clarke, C. J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6747-6815. [Link]

  • Erlenmeyer, H. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the efficient synthesis of thiazole derivatives. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.

Understanding Catalyst Selection in Thiazole Synthesis

The synthesis of the thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] The classic Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, remains a widely used and generally high-yielding method.[2][3] However, the efficiency and outcome of this synthesis are critically dependent on the appropriate selection of a catalyst and reaction conditions. This guide will delve into the nuances of catalyst selection and provide solutions to common challenges encountered in the lab.

Why is Catalyst Choice Crucial?

The catalyst in thiazole synthesis can significantly influence reaction rates, yields, and even the regioselectivity of the final product.[4][5] An optimal catalyst should facilitate the reaction under mild conditions, minimize side product formation, and ideally be reusable to enhance the sustainability of the process.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during thiazole synthesis in a question-and-answer format.

Issue 1: Low to No Product Yield

Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a Hantzsch synthesis can be attributed to several factors, ranging from reactant quality to reaction conditions.[8]

  • Purity of Starting Materials: The purity of your α-haloketone and thioamide is paramount. Impurities can lead to undesirable side reactions that consume your starting materials.[8]

    • Recommendation: Verify the purity of your reactants using techniques like NMR or melting point analysis. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is susceptible to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[8] Always use freshly purified starting materials for best results.

  • Reaction Conditions: Temperature, reaction time, and solvent play a critical role.

    • Recommendation:

      • Temperature: Excessive heat can lead to the degradation of reactants or the final product.[9] Start with a lower temperature and gradually increase it while monitoring the reaction progress.

      • Reaction Time: The reaction may be incomplete. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending it.

      • Solvent: The polarity of the solvent affects the solubility of reactants and intermediates, thereby influencing the reaction kinetics.[8] Solvents like ethanol, methanol, 1-butanol, and isopropanol have proven effective in many cases.[2][8] For reactions sensitive to water, using anhydrous solvents is recommended.[8]

  • Stoichiometry: An incorrect ratio of reactants can limit the yield.

    • Recommendation: A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure the complete conversion of the α-haloketone.[9]

Issue 2: Formation of Multiple Products (Side Reactions)

Q: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I suppress them?

A: The formation of multiple products is a common challenge, often stemming from the reaction conditions.

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[4][8]

    • Recommendation: Consider running the reaction under neutral or basic conditions to favor the formation of the 2-aminothiazole.[8] Triethylamine (TEA) is a commonly used base for this purpose.[5]

  • Formation of Bis-thiazoles: This can occur if the stoichiometry of the reactants is not carefully controlled.[8]

    • Recommendation: As mentioned earlier, using a slight excess of the thioamide can help minimize the formation of such byproducts.[9]

  • Other Condensation Byproducts: Unwanted condensation reactions can occur, especially at elevated temperatures.

    • Recommendation: Careful control of the reaction temperature and monitoring via TLC can help identify and minimize the formation of these impurities.[9]

Issue 3: Difficulty in Product Purification

Q: I'm struggling to purify my final thiazole product. What are the best practices for purification?

A: Purification of thiazole derivatives is typically achieved through recrystallization or column chromatography.[8]

  • Recrystallization:

    • Recommendation: The choice of solvent is critical to avoid issues like "oiling out." A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature. Common solvents for recrystallizing thiazoles include ethanol, methanol, and ethyl acetate/hexane mixtures.[2]

  • Column Chromatography:

    • Recommendation: If recrystallization is ineffective, column chromatography using silica gel is a reliable method. The choice of eluent will depend on the polarity of your product. A good starting point is a mixture of ethyl acetate and hexane, with the polarity adjusted based on the TLC analysis.[2]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a heterogeneous catalyst for thiazole synthesis?

A1: Heterogeneous catalysts offer several advantages, particularly in the context of green chemistry.[1]

  • Reusability: They can be easily recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity.[6][10]

  • Mild Reaction Conditions: Many heterogeneous catalysts, such as silica-supported tungstosilicic acid (SiW.SiO₂), are efficient under mild conditions, including room temperature.[1][11]

  • Environmental Benefits: Their reusability and ability to function under greener conditions (e.g., using less hazardous solvents) reduce the overall environmental impact of the synthesis.[1][7]

Q2: Can I run the Hantzsch synthesis without a catalyst?

A2: Yes, the traditional Hantzsch synthesis can often proceed without an explicit catalyst, especially when heated.[2] The reaction is essentially a condensation reaction that can be driven by thermal energy. However, the use of a catalyst can significantly improve the reaction rate and yield, and allow for milder reaction conditions.[10]

Q3: What are the benefits of using microwave or ultrasound assistance in thiazole synthesis?

A3: Both microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are energy-efficient techniques that offer significant advantages over conventional heating methods.[7][12]

  • Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in a matter of minutes.[12][13]

  • Higher Yields: These techniques frequently lead to higher product yields.[12][14]

  • Greener Chemistry: They often require less solvent and energy, contributing to more sustainable synthetic protocols.[6][7]

Q4: Are there any "green" catalysts available for thiazole synthesis?

A4: Yes, there is a growing interest in developing environmentally benign catalysts for thiazole synthesis.

  • Biocatalysts: Chitosan, a natural polymer, and its derivatives have emerged as effective, biodegradable, and reusable biocatalysts.[14][15] Modified chitosan hydrogels have shown excellent catalytic activity, high thermal stability, and can be reused multiple times.[6]

  • Water as a Solvent: Some catalytic systems are being developed to work efficiently in water, which is considered the greenest solvent.[16]

Experimental Protocols & Visualizations

Hantzsch Thiazole Synthesis: A Comparative Workflow

The following diagram illustrates a general workflow for the Hantzsch thiazole synthesis, adaptable for conventional heating, microwave, or ultrasound conditions.

Hantzsch_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 Combine α-haloketone and thioamide in a reaction vessel R1 Add solvent and catalyst (if applicable) P1->R1 R2 Apply energy source: - Conventional Heating - Microwave Irradiation - Ultrasound R1->R2 W1 Cool reaction mixture R2->W1 W2 Precipitate product (e.g., by adding base) W1->W2 W3 Filter and wash the solid product W2->W3 PU1 Recrystallization or Column Chromatography W3->PU1

Caption: General workflow for Hantzsch thiazole synthesis.

Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a multi-step pathway involving an initial SN2 reaction followed by intramolecular cyclization and dehydration.[2][17]

Hantzsch_Mechanism α-haloketone α-haloketone Intermediate_1 Thioester Intermediate α-haloketone->Intermediate_1 SN2 attack by Sulfur Thioamide Thioamide Thioamide->Intermediate_1 Intermediate_2 Cyclized Intermediate (Hemiaminal) Intermediate_1->Intermediate_2 Intramolecular nucleophilic attack Thiazole Thiazole Intermediate_2->Thiazole Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues in thiazole synthesis.

Troubleshooting_Tree Start Low Yield or Side Products? CheckPurity Verify Reactant Purity (NMR, m.p.) Start->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeConditions AdjustStoichiometry Adjust Reactant Stoichiometry (slight excess of thioamide) OptimizeConditions->AdjustStoichiometry ChangeCatalyst Consider a Different Catalyst (e.g., Heterogeneous, Biocatalyst) AdjustStoichiometry->ChangeCatalyst IsomerFormation Isomer Formation? ChangeCatalyst->IsomerFormation UseBase Switch to Neutral or Basic Conditions IsomerFormation->UseBase Yes Success Improved Yield and Purity IsomerFormation->Success No UseBase->Success

Caption: Decision tree for troubleshooting thiazole synthesis.

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2][8]

This protocol is a standard example of the Hantzsch synthesis using conventional heating.

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water.

    • Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives[12][13]

This protocol demonstrates the use of microwave irradiation for a more rapid synthesis.

  • Materials:

    • Substituted α-bromoketone (1 mmol)

    • Substituted thiourea (1.1 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a 10 mL microwave reactor vial, combine the substituted α-bromoketone, substituted thiourea, and ethanol.

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the reaction mixture at a constant power of 170 W for 5-15 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction vial and isolate the product, typically by precipitation and filtration or by removing the solvent under reduced pressure followed by purification.

Protocol 3: Ultrasound-Assisted Synthesis Using a Green Biocatalyst[6][14]

This protocol highlights a sustainable approach using ultrasound and a chitosan-based catalyst.

  • Materials:

    • α-haloketone or equivalent (1 mmol)

    • Thioamide or equivalent (1 mmol)

    • Chitosan-based hydrogel catalyst (e.g., TCsSB or PIBTU-CS)

    • Ethanol/Water mixture

  • Procedure:

    • Combine the α-haloketone, thioamide, and the chitosan-based catalyst in a suitable reaction vessel.

    • Add the ethanol/water solvent system.

    • Place the vessel in an ultrasonic bath.

    • Irradiate with ultrasound at room temperature for the time specified in the relevant literature (often in the range of minutes).

    • Upon completion (monitored by TLC), the catalyst can be filtered off for reuse.

    • The product is then isolated from the filtrate, typically by precipitation or solvent evaporation followed by purification.

Catalyst Performance Comparison

The selection of a catalyst is a critical decision that influences reaction efficiency, yield, and environmental impact. The following table summarizes the performance of various catalysts based on reported experimental data.[1]

Catalyst TypeCatalyst ExampleSynthesis MethodReaction TimeTemperature (°C)Yield (%)Key Advantages
Heterogeneous Silica-Supported Tungstosilicic Acid (SiW.SiO₂)Hantzsch1.5 - 2 h (ultrasound)Room Temperature79 - 90%Reusable, efficient under mild conditions, environmentally benign.[1][10]
Biocatalyst Chitosan-grafted-poly(vinyl pyridine)Hantzsch-type6 - 10 min (microwave)Not specifiedHighEnvironmentally friendly, high yields, rapid reaction.[1]
Biocatalyst Chitosan Hydrogel (e.g., TCsSB)Hantzsch-typeVaries (ultrasound)MildHighReusable, eco-friendly, high yields, quick reaction times.[14][15]
Homogeneous Triethylamine (TEA)Hantzsch-typeVariesVariesVariesMild base, readily available, efficient for preventing isomer formation.[5]
Metal Complex Palladium(II) AcetateFrom vinyl azides12 h80°CVariesHigh selectivity for specific isomers.[5]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • El-Sayed, R., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Gobouri, A. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Retrieved from [Link]

  • El-Sayed, R., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC - NIH. Retrieved from [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). Zagazig University Digital Repository. Retrieved from [Link]

  • Patel, K., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. Retrieved from [Link]

  • Alyari, M., et al. (2017). Ultrasound assisted synthesis of thiazolidine thiones containing 1,2,3-triazoles using Cu/TiO2. SciSpace. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]

  • Dehshal, N. G., et al. (n.d.). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst (γ-Fe2O3@HAp@CPTMS@AT@Cu(ӀI)). Taylor & Francis. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]

  • Sayed, A. R., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC - NIH. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Reddy, C. S., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis. Retrieved from [Link]

  • Thiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Retrieved from [Link]

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Taylor & Francis. Retrieved from [Link]

  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. (n.d.). RSC Advances. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis. Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 5-chlorothiazole-2-carboxylate. Here, we provide in-depth technical guidance and troubleshooting solutions for the purification of this crucial synthetic intermediate. Our aim is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these can include reagents like methyl 2-aminothiazole-5-carboxylate.

  • 5-chlorothiazole-2-carboxylic acid: This is a very common impurity resulting from the hydrolysis of the methyl ester.[1][2] This can occur during the reaction work-up or upon storage if moisture is present.

  • Side-reaction Products: The synthesis of thiazoles can sometimes yield regioisomers or other byproducts.

  • Residual Solvents and Reagents: Solvents used in the synthesis and work-up (e.g., acetonitrile, ethyl acetate, toluene) and reagents like pyridine or triethylamine may be present.[3][4]

Q2: What is the first step I should take to assess the purity of my crude product?

A2: Before attempting any purification, it is crucial to get a preliminary assessment of your crude material's purity. A simple and effective technique is Thin-Layer Chromatography (TLC) . By running the crude sample alongside the starting materials on a TLC plate, you can visualize the number of components and get a qualitative idea of the impurity levels. A common mobile phase for this analysis is a mixture of ethyl acetate and hexane.[5]

Q3: How do I choose the right purification method?

A3: The choice of purification method depends on the physical state of your crude product (solid or oil) and the nature of the impurities.

  • For solid crude products , recrystallization is often the most efficient method, especially for removing minor impurities with different solubility profiles.

  • For oily crude products or when impurities have similar polarities to the desired compound, column chromatography is the preferred method.

  • A preliminary liquid-liquid extraction during the work-up is highly recommended to remove acidic or basic impurities.

Below is a decision-making workflow to help you select the appropriate purification strategy.

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No / Oily workup Aqueous Work-up / Extraction recrystallize->workup chromatography->workup check_purity Check Purity (TLC, NMR, HPLC) workup->check_purity final_product Pure this compound check_purity->final_product

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Guide

Recrystallization Issues

Q: My compound is a solid, but I'm having trouble finding a suitable recrystallization solvent.

A: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is a moderately polar ester, consider the following single or mixed solvent systems:

  • Methanol or Ethanol: These are good starting points for polar compounds.[6]

  • Ethyl acetate/Hexane: A common and effective mixed solvent system for compounds of intermediate polarity.[6] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.

  • Toluene: Can be effective for aromatic compounds.

Experimental Protocol: Recrystallization from Ethyl Acetate/Hexane

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Slowly add hexane dropwise to the hot solution until you observe persistent cloudiness.

  • Add a few more drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • For maximum crystal recovery, you can place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Q: My compound "oils out" during recrystallization instead of forming crystals.

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. To troubleshoot this:

  • Slow down the cooling rate: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a different solvent system: The chosen solvent may be too poor for your compound. Try a more polar solvent or a different mixed solvent system.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Column Chromatography Issues

Q: I have an oily crude product. What are the recommended conditions for column chromatography?

A: For purifying this compound, a standard silica gel column is appropriate. A good starting mobile phase (eluent) is a mixture of petroleum ether and ethyl acetate .[3]

Experimental Protocol: Column Chromatography

  • Prepare the column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

  • Load the sample: Dissolve your crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). You can also adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute the column: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of ethyl acetate. For example, you can start with 95:5 petroleum ether/ethyl acetate, then move to 90:10, 80:20, and so on.

  • Collect fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify which ones contain the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Q: My compound is not separating well from an impurity on the column.

A: If you are getting poor separation:

  • Optimize the mobile phase: Use a shallower gradient of solvent polarity. For example, instead of jumping from 10% to 20% ethyl acetate, try smaller increments (e.g., 12%, 14%, 16%).

  • Try a different solvent system: Consider replacing ethyl acetate with diethyl ether or dichloromethane.[7]

  • Use a longer column: A longer column provides more surface area for separation.

  • Ensure proper column packing: An improperly packed column with air bubbles or channels will lead to poor separation.

Purification Strategy Comparison

Purification MethodProsConsBest For
Recrystallization Simple, scalable, can yield very pure material.Only suitable for solids, requires finding a suitable solvent, can have lower recovery.Removing small amounts of impurities from a solid crude product.
Column Chromatography Highly versatile, can separate complex mixtures, suitable for oils and solids.More labor-intensive, requires larger volumes of solvent, can be challenging to scale up.Purifying oily products or separating compounds with similar polarities.
Aqueous Extraction Quick and easy way to remove acidic or basic impurities.Only removes certain types of impurities, may not be sufficient on its own.A preliminary purification step during the reaction work-up.
Vacuum Distillation Effective for purifying liquids with different boiling points.Requires specialized equipment, not suitable for heat-sensitive compounds.Purifying thermally stable, liquid thiazole derivatives.[8]

Purity Assessment

After purification, it is essential to confirm the purity of your this compound. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick check to ensure that only a single spot is present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By following this guide, you should be well-equipped to tackle the purification of crude this compound and obtain a high-purity product for your research and development needs.

References

  • U.S. Patent 6,214,998 B1. Process for preparing 2-chloro-5-chloromethylthiazole.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
  • European Patent 0619815B1. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • International Patent Application WO 1997/023469 A1. Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • The Royal Society of Chemistry.
  • Jain, N. F., & Masse, C. E.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • U.S. Patent 7,408,069 B2.
  • U.S. Patent 5,880,288 A.
  • U.S. Patent Application 2003/0153767 A1. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Organic Syntheses. 2-amino-4-methylthiazole. [Link]

Sources

Stability of Methyl 5-chlorothiazole-2-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-chlorothiazole-2-carboxylate

Welcome to the technical support center for this compound (CAS 98136-57-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental stability characteristics of this compound?

This compound is a heterocyclic compound featuring a thiazole ring, a chloro substituent, and a methyl ester group.[1][2] Each of these features contributes to its overall reactivity and stability profile. The primary points of vulnerability are:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding 5-chlorothiazole-2-carboxylic acid.[3][4] This is often the most common and rapid degradation pathway encountered.

  • Thiazole Ring Reactivity: While relatively aromatic, the thiazole ring can be susceptible to oxidative stress and certain nucleophilic attacks, though this is generally less common than ester hydrolysis under typical laboratory conditions.[5][6]

  • Nucleophilic Aromatic Substitution: The chlorine atom on the thiazole ring is generally stable but can be displaced by strong nucleophiles under forcing conditions (e.g., high heat, strong base).

Q2: What are the official recommendations for long-term storage?

For long-term storage of the solid compound, it is recommended to keep it in a cool, well-ventilated area, with the container tightly closed.[7][8] The recommended storage temperature is typically 2-8 °C.[7][8] Storing the material as a solid under these conditions will significantly limit degradation.

Q3: What are the primary safety concerns when handling this compound?

This compound should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including impermeable gloves and safety glasses.[7] It is classified as harmful if swallowed and toxic in contact with skin.[7] In case of combustion, it can emit toxic fumes, including hydrogen chloride and sulfur oxides.[7]

Troubleshooting Guide: Stability in Solution

This section addresses common problems encountered when working with this compound in solution.

Q4: I dissolved the compound in methanol for my reaction, but I'm seeing a new, unexpected peak in my LC-MS analysis. What is it?

Probable Cause: You are likely observing transesterification or hydrolysis.

  • Transesterification: If your methanolic solution contains trace amounts of acid or base (which can be introduced from glassware or other reagents), the methyl ester can exchange with the solvent, which in this case would not result in a new peak as the ester is already a methyl ester. However, if you were using another alcohol solvent like ethanol, you would form the ethyl ester.

  • Hydrolysis: More commonly, protic solvents like methanol contain dissolved water. This water can slowly hydrolyze the methyl ester to 5-chlorothiazole-2-carboxylic acid (M.W. 163.58 g/mol ), which will appear as a new peak in your analysis.[9] This process is accelerated by acidic or basic conditions.

Solution: For reactions where the ester moiety is critical, use dry, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). If a protic solvent is required, use anhydrous grade solvent and prepare the solution immediately before use.

Q5: My sample's purity is decreasing after being stored in DMSO at room temperature for 24 hours. Why?

Probable Cause: While DMSO is a polar aprotic solvent, it is hygroscopic (readily absorbs water from the atmosphere). The absorbed water can lead to the slow hydrolysis of the ester over time. Furthermore, older or lower-grade DMSO can contain impurities that may accelerate degradation.

Solution: Use anhydrous DMSO for preparing stock solutions. If possible, store stock solutions at -20°C or -80°C to drastically slow the rate of hydrolysis. For sensitive experiments, it is always best practice to prepare solutions fresh.

Q6: I'm running a reaction under basic conditions (e.g., with NaOH or LiOH) and my starting material disappears almost instantly, but I'm not getting my desired product. What is happening?

Probable Cause: You are performing a rapid saponification (base-catalyzed hydrolysis) of the ester. The ester group is highly labile to strong bases, which will de-esterify the molecule to the corresponding carboxylate salt (5-chlorothiazole-2-carboxylate).[4] This salt is likely soluble in the aqueous/polar phase and will have different reactivity and chromatographic properties than your starting material.

Solution:

  • Protecting Group Strategy: If your synthesis allows, consider if the carboxylic acid form of the molecule could be used instead.

  • Use Non-Nucleophilic Bases: If a base is required for other parts of your molecule, consider using sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges, and ensure strictly anhydrous conditions.

  • Lower Temperature: Running the reaction at a much lower temperature (e.g., -78 °C) can sometimes temper the rate of hydrolysis relative to your desired reaction.

Data Summary & Recommended Solvents

The stability of this compound is highly dependent on the choice of solvent and the experimental conditions. The following table provides a general guideline.

Solvent ClassExamplesStability RecommendationRationale
Aprotic Non-Polar Toluene, HexanesGood Low solubility, but chemically compatible. Minimal risk of hydrolysis.
Aprotic Polar Acetonitrile (ACN), THF, Dichloromethane (DCM), Ethyl AcetateExcellent (when dry) Good solubility and high stability. Recommended for stock solutions and reactions.
Protic Polar Methanol, Ethanol, WaterPoor to Moderate High risk of hydrolysis or transesterification. Use fresh and for short durations only.
Amide Solvents Dimethylformamide (DMF)Use with Caution Can contain amine impurities that act as catalysts for degradation. Can hydrolyze to formic acid.
Sulfoxide Solvents Dimethyl sulfoxide (DMSO)Use with Caution Hygroscopic nature leads to slow hydrolysis. Use anhydrous grade and store frozen.

Experimental Protocols & Workflows

For researchers needing to validate stability under their specific conditions, a forced degradation study is recommended.[5][10][11]

Protocol 1: General Stability Assessment in Various Solvents

This protocol allows for a direct comparison of the compound's stability in different solvents over time.

Methodology:

  • Prepare a Stock Solution: Create a concentrated stock solution of this compound in a Class A volumetric flask using a stable, aprotic solvent like acetonitrile (e.g., 10 mg/mL).

  • Solvent Aliquots: In separate HPLC vials, add 990 µL of the test solvents (e.g., Methanol, Water, DMSO, DCM).

  • Initiate Study (T=0): Add 10 µL of the stock solution to each vial, cap immediately, and vortex. This creates a final concentration of 100 µg/mL. Immediately inject one of the acetonitrile samples into the HPLC to get the T=0 reference peak area.

  • Incubation: Store the vials under controlled conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), inject an aliquot from each vial into the HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Workflow & Troubleshooting Diagram

The following diagrams outline a logical workflow for conducting a stability study and for troubleshooting unexpected degradation.

G cluster_workflow Experimental Workflow for Stability Assessment prep_stock 1. Prepare Stock Solution (e.g., 10 mg/mL in ACN) prep_samples 2. Aliquot Test Solvents (MeOH, H2O, DMSO, etc.) prep_stock->prep_samples initiate 3. Spike Stock into Solvents (T=0 Analysis) prep_samples->initiate incubate 4. Incubate at Desired Temp (e.g., 25°C or 40°C) initiate->incubate analyze 5. Analyze at Time Points (e.g., 2, 8, 24 hr) via HPLC incubate->analyze calculate 6. Calculate % Remaining & Plot Degradation Curve analyze->calculate

Caption: Workflow for assessing compound stability in various solvents.

G start Unexpected peak or loss of starting material observed solvent_q Is the solvent protic? (e.g., MeOH, H2O) start->solvent_q base_q Are basic conditions used? (e.g., NaOH, K2CO3) solvent_q->base_q No hydrolysis Probable Cause: Hydrolysis or Transesterification solvent_q->hydrolysis Yes air_q Is the reaction open to air/light? base_q->air_q No saponification Probable Cause: Rapid Saponification (Base-catalyzed Hydrolysis) base_q->saponification Yes oxidation Probable Cause: Oxidation air_q->oxidation Yes sol_hydrolysis Solution: Use dry, aprotic solvent (ACN, THF). Prepare fresh. hydrolysis->sol_hydrolysis sol_saponification Solution: Use non-nucleophilic base or protect the ester group. saponification->sol_saponification sol_oxidation Solution: Use inert atmosphere (N2/Ar) and protect from light. oxidation->sol_oxidation

Sources

Technical Support Center: Overcoming Low Reactivity in Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the thiazole core and encountering challenges related to its inherent low reactivity. The electron-deficient nature of the thiazole ring presents unique hurdles to efficient and selective C-H functionalization.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges in your laboratory.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you might encounter during your experiments. Each entry follows a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My palladium-catalyzed direct C-H arylation at the C5 position is failing or giving very low yields. What's going wrong?

This is a common issue. Direct C-H arylation at the C5 position is a powerful tool, but its success is highly dependent on the fine-tuning of the catalytic system and reaction conditions.[3][4] Poor outcomes often stem from catalyst deactivation or suboptimal reaction parameters.[5]

Diagnostic Workflow & Solutions:

  • Evaluate Your Catalyst and Ligand Choice: While some protocols are "ligand-free," the choice of palladium precursor is critical.[6][7][8]

    • Recommendation: Palladium(II) acetate (Pd(OAc)₂) is a robust and widely successful catalyst for C5-arylation.[5][6] If you are experiencing issues with catalyst solubility or stability, consider N-heterocyclic carbene (NHC) palladium complexes, which have shown high efficiency even at low catalyst loadings.[3] Be aware that increasing catalyst loading above 1 mol% can sometimes lead to the formation of inactive palladium black.[8]

  • Re-examine Your Base: The base is not just a spectator; it is often involved in the rate-determining C-H activation step, potentially through a concerted metalation-deprotonation (CMD) mechanism.[5][9]

    • Recommendation: Potassium carbonate (K₂CO₃) is a reliable and effective base for many C5-arylations.[5] If your substrate is sensitive, you may need to screen other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Check for Catalyst Poisoning: The sulfur and nitrogen heteroatoms in the thiazole ring can coordinate to the palladium center and inhibit catalysis.

    • Recommendation: The addition of a silver salt (e.g., Ag₂CO₃ or AgNO₃) can act as a halide scavenger and oxidant, sometimes regenerating the active Pd(II) catalyst and preventing catalyst poisoning.[10]

  • Solvent and Temperature Optimization:

    • Recommendation: Polar aprotic solvents like DMA (N,N-dimethylacetamide) or DMSO (dimethyl sulfoxide) are typically used. Temperature is also a critical parameter, with many direct arylations requiring elevated temperatures (100-150 °C) to proceed efficiently.[3][7]

Troubleshooting Decision Workflow for C5-Arylation

start Low Yield in C5-Arylation cat Check Catalyst System (Pd source, ligand) start->cat base Evaluate Base (K₂CO₃, Cs₂CO₃) start->base poison Consider Catalyst Poisoning start->poison cond Optimize Conditions (Solvent, Temp) start->cond sol_cat Switch to Pd(OAc)₂ or Pd-NHC complex cat->sol_cat sol_base Screen alternative bases (e.g., K₃PO₄) base->sol_base sol_poison Add Silver Salt (e.g., AgNO₃) poison->sol_poison sol_cond Use DMA/DMSO Increase Temp to 120-150°C cond->sol_cond success Improved Yield sol_cat->success sol_base->success sol_poison->success sol_cond->success

Caption: Troubleshooting workflow for low-yielding C5-arylation.

Q2: I am attempting to functionalize the C2 position via lithiation, but I'm getting a complex mixture or recovering starting material. What are the common pitfalls?

Selective lithiation at the C2 position is a classic strategy that leverages the acidity of the C2-proton.[5] However, the reaction is sensitive to conditions, and failure is often related to the choice of base, temperature control, or the stability of the lithiated intermediate.

Diagnostic Workflow & Solutions:

  • Choice of Organolithium Reagent: The strength and steric bulk of the lithium base are crucial.

    • Recommendation: n-Butyllithium (n-BuLi) is the most common and effective reagent for selectively deprotonating the C2 position.[5] If you are working with a substrate that has other sensitive functional groups, a less nucleophilic base like Lithium Diisopropylamide (LDA) might be necessary, although it can sometimes favor deprotonation at C5 depending on the substrate.[11]

  • Strict Temperature Control: Thiazole lithiation must be performed at very low temperatures to prevent side reactions and decomposition of the organolithium intermediate.

    • Recommendation: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the addition of the organolithium reagent and the subsequent quench with an electrophile. Even slight warming can lead to undesired pathways.

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen.

    • Recommendation: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (typically THF or diethyl ether) dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction must be run under a positive pressure of an inert gas like argon or nitrogen. For detailed safe handling procedures, refer to established protocols for organolithium reagents.[12]

  • Electrophile Quench: The nature of the electrophile and the method of its addition are important.

    • Recommendation: Add the electrophile slowly at -78 °C and allow the reaction to stir at this temperature for a period before slowly warming to room temperature. This ensures the lithiated species reacts with the electrophile before it has a chance to decompose.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the C-H bonds on an unsubstituted thiazole ring?

Understanding the inherent reactivity of the different positions on the thiazole ring is fundamental to designing a successful functionalization strategy. The reactivity is a function of both acidity (for deprotonation) and electron density (for reactions with electrophiles).

  • For Deprotonation (Acidity): The C2 proton is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. This makes it the primary site for deprotonation with strong bases like organolithiums.[5] The C5 proton is the next most acidic.

  • For Electrophilic Attack / Direct Metalation: The C5 position is the most electron-rich and thus the most nucleophilic site on the ring.[5] This is why palladium-catalyzed direct C-H activations, which often proceed via an electrophilic palladation pathway, show high selectivity for the C5 position.[5][13] The C4 position is generally the least reactive site for most functionalization reactions.[5]

Reactivity Map of the Thiazole Ring

Caption: Summary of thiazole ring position reactivity.

Q2: When should I switch from a direct C-H activation strategy to a pre-functionalization approach (e.g., halogenation followed by cross-coupling)?

This is a critical strategic decision that depends on your substrate, desired product, and the scalability of the reaction.

  • Choose Direct C-H Activation When:

    • Your goal is atom economy and step efficiency. Direct C-H activation avoids the need for pre-functionalization, reducing waste and synthesis steps.[8]

    • You desire C5 selectivity, as this is the kinetically favored position for many palladium-catalyzed systems.[4][14]

    • Your substrate is compatible with the often harsh conditions (high temperature, strong base) required.

  • Choose Pre-functionalization (e.g., Suzuki, Stille Coupling) When:

    • You require functionalization at the C2 or C4 positions, which are not easily accessed by direct activation methods. Halogenation can provide a handle for subsequent cross-coupling.

    • Your substrate contains functional groups that are incompatible with direct C-H activation conditions. Traditional cross-coupling reactions often have a broader functional group tolerance.[15]

    • You need to introduce a specific coupling partner that is not amenable to direct arylation, such as an alkyl group or a complex boronic ester.[16]

    • You are experiencing intractable problems with regioselectivity in a direct C-H activation approach.

Data & Protocols

Table 1: Comparison of Catalytic Systems for C5-Arylation of Thiazole

The following table summarizes data adapted from the literature, comparing the efficiency of different palladium catalysts for the direct arylation of 2-phenylthiazole with 4-bromobenzonitrile. This illustrates the critical impact of the catalyst system on reaction yield.

EntryPalladium Source (mol%)BaseAdditiveTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (0.1)K₂CO₃None150292Adapted from Doucet, et al.[6][7]
2PdCl₂(dppf) (2)Cs₂CO₃None1302444Adapted from Daugulis, et al.[13]
3Pd-NHC (0.1)K₂CO₃None1501>95Adapted from Glorius, et al.[3]
Protocol: Ligand-Free Palladium-Catalyzed C5-Arylation of 2-Phenylthiazole

This protocol is adapted from the work of Doucet and coworkers and represents a robust method for the C5-selective arylation of thiazoles.[6][8]

Materials:

  • 2-Phenylthiazole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylacetamide (DMA) (3 mL)

  • Schlenk tube or sealed reaction vial

  • Stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 2-phenylthiazole, the aryl bromide, Pd(OAc)₂, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMA (3 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-phenylthiazole.

References

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Semantic Scholar. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. ResearchGate. Available at: [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters - ACS Publications. Available at: [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PMC. Available at: [Link]

  • Ligand-free palladium-catalyzed direct arylation of thiazoles at low catalyst loadings. PubMed. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. Available at: [Link]

  • Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). PubMed. Available at: [Link]

  • Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. American Chemical Society. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. ResearchGate. Available at: [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. organic-chemistry.org. Available at: [Link]

  • (PDF) Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ResearchGate. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. Available at: [Link]

  • Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. NIH. Available at: [Link]

  • Synthesis of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. ResearchGate. Available at: [Link]

  • A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. Semantic Scholar. Available at: [Link]

  • Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. ACS Publications. Available at: [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link]

  • C-H Activation (Topics in Current Chemistry, 292). National Academic Digital Library of Ethiopia. Available at: [Link]

  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. PubMed. Available at: [Link]

  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. MDPI. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. Available at: [Link]

Sources

Validation & Comparative

Introduction: The Imperative for Purity in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of Methyl 5-chlorothiazole-2-carboxylate: HPLC vs. UPLC

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] As with any intermediate destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API. Consequently, robust and reliable analytical methods for purity determination are fundamental to the drug development process, guided by stringent regulatory standards such as those from the International Council for Harmonisation (ICH).[4][5][6]

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis for its versatility, precision, and quantitative power.[7][8] However, the evolution of chromatographic technology has introduced Ultra-Performance Liquid Chromatography (UPLC), which promises significant gains in speed, resolution, and sensitivity.[9][10][11]

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, data-driven comparison of a robust HPLC method and a high-efficiency UPLC method for the purity analysis of this compound. We will dissect the causality behind methodological choices, present detailed experimental protocols, and offer objective performance data to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

Understanding the Analyte: this compound

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.

  • Molecular Formula: C₅H₄ClNO₂S[1]

  • Molecular Weight: 177.61 g/mol [12]

  • Structure: A five-membered thiazole ring containing sulfur and nitrogen heteroatoms, substituted with a chlorine atom and a methyl ester group. This structure imparts moderate polarity.

  • Physical Form: Solid at room temperature.[1]

  • Chromophoric Properties: The heterocyclic aromatic ring system contains π-electrons that absorb ultraviolet (UV) light, making it readily detectable by UV-Vis or Photodiode Array (PDA) detectors, a common feature of HPLC systems.[13]

These properties make the compound an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[13]

Primary Technique: Reversed-Phase HPLC (Method A)

RP-HPLC is the workhorse of pharmaceutical quality control due to its robustness and wide applicability. For an analyte like this compound, a C18 (octadecylsilane) stationary phase is the logical starting point. The non-polar C18 chains provide effective retention for the moderately polar thiazole compound through hydrophobic interactions, while the polar mobile phase allows for controlled elution.[14]

Experimental Protocol: HPLC Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA or UV-Vis detector is suitable.[7][14]

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Causality: The 5 µm particle size offers a good balance between efficiency and backpressure, while the 150 mm length provides sufficient resolving power for potential impurities without excessively long run times.[13] This is a standard, highly reproducible column format.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid is a common mobile phase modifier that controls the pH, suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. This results in sharper, more symmetrical peaks.[15]

  • Mobile Phase B: Acetonitrile.

    • Causality: Acetonitrile is a preferred organic solvent in RP-HPLC due to its low viscosity and UV transparency.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

    • Causality: A gradient elution, where the concentration of the organic solvent (Acetonitrile) is increased over time, is crucial for purity analysis. It ensures that late-eluting, more non-polar impurities are effectively washed from the column while providing good resolution for early-eluting polar impurities.[16]

  • Flow Rate: 1.0 mL/min.

    • Causality: This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.[9]

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[15]

  • Detection Wavelength: 272 nm.

    • Causality: This wavelength is selected based on the UV absorbance maximum of similar aminothiazole structures, providing high sensitivity for the main component and related impurities.[17]

  • Injection Volume: 10 µL.[14]

Sample Preparation:

  • Prepare a diluent solution of 50:50 (v/v) Acetonitrile and Water.

  • Accurately weigh and dissolve an appropriate amount of this compound in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard filter_std Filter (0.45 µm) prep_std->filter_std prep_sample Weigh & Dissolve Test Sample filter_sample Filter (0.45 µm) prep_sample->filter_sample autosampler Autosampler Injection filter_std->autosampler filter_sample->autosampler column C18 Column Separation (30 °C) autosampler->column pump Mobile Phase Gradient (Pump Delivery) pump->column detector PDA/UV Detection (272 nm) column->detector cds Chromatography Data System (CDS) detector->cds integration Peak Integration & Identification cds->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Technique: Ultra-Performance Liquid Chromatography (Method B)

UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This smaller particle size dramatically increases separation efficiency but requires instrumentation capable of handling much higher system backpressures (up to 15,000 psi or 1,000 bar).[9][10] The primary benefits are a drastic reduction in analysis time and solvent consumption, along with an increase in resolution and sensitivity.[11][18]

Experimental Protocol: UPLC Method

Instrumentation: An UPLC or UHPLC system capable of operating at pressures >600 bar.

Chromatographic Conditions:

  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm.

    • Causality: The sub-2 µm particles provide a massive boost in theoretical plates, leading to sharper peaks and better resolution. The shorter 50 mm column length is sufficient for separation due to this high efficiency, enabling very fast analysis times.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    2.5 80
    3.0 80
    3.1 30

    | 4.0 | 30 |

    • Causality: The gradient slope is scaled down proportionally from the HPLC method to match the smaller column volume and higher efficiency, achieving a comparable separation in a fraction of the time.

  • Flow Rate: 0.4 mL/min.

    • Causality: The flow rate is reduced to be optimal for the 2.1 mm internal diameter column, which also significantly reduces solvent consumption.[9]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 2 µL.

    • Causality: A smaller injection volume is used to prevent column overloading and band broadening, which is critical for narrow-bore UPLC columns.

Sample Preparation: Identical to the HPLC method (0.5 mg/mL in 50:50 Acetonitrile/Water).

Head-to-Head Comparison: Performance and Data

To provide an objective comparison, we present hypothetical yet realistic data that a scientist would expect to generate when comparing these two methods for the purity analysis of a typical batch of this compound containing a closely eluting impurity.

Table 1: Summary of Chromatographic Conditions

ParameterMethod A: HPLCMethod B: UPLC
Column C18, 5 µm, 4.6 x 150 mmC18, 1.7 µm, 2.1 x 50 mm
Flow Rate 1.0 mL/min0.4 mL/min
Total Run Time 20 minutes4 minutes
System Pressure ~150 bar (2175 psi)~550 bar (7977 psi)
Injection Volume 10 µL2 µL

Table 2: Comparative Performance Metrics

Performance MetricMethod A: HPLCMethod B: UPLCAdvantage
Analysis Time 20 min4 minUPLC (5x faster)
Resolution (Main Peak vs. Impurity) 2.12.8UPLC (Higher Resolution)
Theoretical Plates (Main Peak) ~12,000~18,000UPLC (Higher Efficiency)
Tailing Factor (Main Peak) 1.21.1UPLC (Better Peak Shape)
Solvent Consumption per Run ~20 mL~1.6 mLUPLC (92% Reduction)
Estimated Throughput (Samples/8hr day) ~24~120UPLC (5x Higher)
Analysis of Performance Data

The data clearly illustrates the significant advantages of the UPLC method.[18]

  • Speed and Throughput: The most dramatic difference is the five-fold reduction in analysis time.[18] For a drug development environment where hundreds of samples require analysis, this translates directly into higher productivity and faster project timelines.

  • Resolution and Sensitivity: UPLC provides sharper peaks and improved resolution.[18] This is critical for ensuring that no impurities are co-eluting with the main peak, leading to more accurate purity assessments. The sharper peaks also result in greater peak height, which enhances sensitivity and improves the limits of detection (LOD) and quantification (LOQ) for trace impurities.

  • Economic and Environmental Impact: The UPLC method consumes over 90% less solvent per analysis.[18] This leads to substantial cost savings in solvent purchase and waste disposal, aligning with green chemistry principles and improving the environmental footprint of the laboratory.

Brief Overview of Alternative Methodologies

While LC is the dominant technique, it is valuable to consider other possibilities.

  • Gas Chromatography (GC): Given its molecular weight, this compound may possess sufficient volatility for GC analysis. However, direct injection could lead to poor peak shape due to the polar nature of the molecule. Derivatization to form a less polar, more thermally stable analogue might be required.[19] GC can offer extremely high resolution for volatile compounds but is often less suitable for non-volatile or thermally labile impurities that are common in pharmaceutical synthesis.[20][21]

Conclusion and Strategic Recommendations

Both the validated HPLC and UPLC methods are capable of accurately determining the purity of this compound. The choice between them is a strategic decision based on laboratory resources, sample throughput requirements, and long-term goals.

  • For high-throughput environments, methods development, and research & development, UPLC is the unequivocally superior platform. Its advantages in speed, resolution, and reduced operational costs provide a significant return on investment and accelerate development timelines.[18][22]

  • For established Quality Control (QC) laboratories with a large installed base of validated HPLC methods and lower sample throughput, the traditional HPLC method remains a robust, reliable, and cost-effective solution. [9] It meets all regulatory requirements for purity analysis, and the cost of transitioning to a new technology platform may not be immediately justified.

Ultimately, this guide demonstrates that while HPLC is a dependable standard, the adoption of UPLC technology offers a transformative leap in efficiency and analytical performance for the critical task of purity validation in pharmaceutical development.

Decision Framework: HPLC vs. UPLC

Caption: Decision-making logic for selecting between HPLC and UPLC for purity analysis.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Vertex AI Search.
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Pharma's Almanac.
  • Steps for HPLC Method Development | Pharmaguideline. Pharmaguideline.
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media. Walsh Medical Media.
  • A Head-to-Head Battle: HPLC vs. UPLC for Ixazomib Impurity Profiling - Benchchem. Benchchem.
  • Steps for HPLC Method Validation - Pharmaguideline. Pharmaguideline.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Asian Journal of Pharmaceutical Analysis.
  • HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. GMP Insiders.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines - ijarsct.
  • HPLC vs UPLC - What's the Difference? - Chromatography Today.
  • Methyl 2-chlorothiazole-5-carboxyl
  • Methyl 2-chlorothiazole-5-carboxylate 72605-86-8 - Sigma-Aldrich. Sigma-Aldrich.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison - Benchchem. Benchchem.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. Acta Scientific.
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. Thurbide. University of Calgary.
  • Methyl 2-chlorothiazole-5-carboxylate | CAS#:72605-86-8 | Chemsrc. Chemsrc.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. SciSpace.
  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - Jetir.Org.
  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. PubMed.
  • Acids: Derivatization for GC Analysis.
  • X0356; this compound; QC-6384; 5-Chlor-thiazol-2-carbonsaeure-methylester - Chemrio. Chemrio.
  • [Structural identification of carboxylic esters by pyrolysis gas chromatography].
  • A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxyl
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species plasma and its application to a pharmacokinetic study in rats. Future Journal of Pharmaceutical Sciences.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

Sources

A Comparative Guide to 2D NMR Techniques for the Unambiguous Structural Confirmation of Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a non-negotiable cornerstone of chemical research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the initial workhorse for characterization, its limitations become apparent with increasingly complex structures, where signal overlap and a lack of direct connectivity information can lead to ambiguity. Two-dimensional (2D) NMR spectroscopy provides a powerful solution, offering a detailed map of atomic connectivity and spatial relationships within a molecule.[1][2][3]

This guide provides an in-depth, objective comparison of key 2D NMR techniques, using the structural validation of Methyl 5-chlorothiazole-2-carboxylate as a practical case study. We will move beyond a simple listing of steps to explain the causality behind experimental choices, demonstrating how a strategic combination of experiments creates a self-validating system for absolute structural confidence.

The Challenge: Confirming the Isomer of this compound

The target molecule, this compound, presents a common challenge in heterocyclic chemistry: confirming the precise arrangement of substituents on the thiazole ring.

Molecular Structure:

Figure 1. Structure of this compound with standard numbering.

A 1D ¹H NMR spectrum of this molecule would be deceptively simple, showing only two signals: a singlet for the thiazole proton (H4) and a singlet for the methyl ester protons (H6). A 1D ¹³C NMR would show the expected five carbon signals. However, without further information, one cannot definitively prove that the chlorine atom is at the C5 position and the methyl carboxylate group is at C2, as opposed to other possible isomers. It is the through-bond correlations, revealed by 2D NMR, that provide the necessary unequivocal evidence.

The 2D NMR Toolkit: A Strategic Comparison

The selection of 2D NMR experiments is dictated by the specific structural questions at hand. For this molecule, we will employ a suite of experiments to establish the complete carbon skeleton and the placement of its substituents.

Technique Principle & Information Gained Application to this compound
COSY (COrrelation SpectroscopY)Establishes proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.[4][5][6] Cross-peaks connect protons that are J-coupled.Confirms Isolation. The thiazole proton (H4) has no adjacent protons. A COSY experiment will show no cross-peaks for this signal, confirming it is an isolated spin system. This is a crucial, albeit negative, piece of evidence.
HSQC (Heteronuclear Single Quantum Coherence)Shows direct, one-bond correlations between protons and the heteronucleus to which they are attached (¹H-¹³C).[7][8][9]Assigns Direct Connections. This is the primary tool for linking the proton signals to their respective carbons. It will definitively correlate the thiazole proton (H4) to C4 and the methyl protons (H6) to C6.[10][11]
HMBC (Heteronuclear Multiple Bond Correlation)Reveals long-range correlations between protons and carbons over 2-4 bonds.[12][13][14] It is the key for assembling the molecular framework.Builds the Skeleton. This experiment provides the definitive evidence for the substituent positions by showing correlations from H4 to C2, C5, and C7, and from the methyl protons (H6) to C7 and C2. These correlations bridge the isolated fragments.[15][16]

Data Analysis and Interpretation: A Step-by-Step Walkthrough

To illustrate the process, we will use representative chemical shift data based on analyses of similar heterocyclic compounds.[17][18]

Step 1: 1D NMR Data and Initial Assignments

First, we analyze the 1D spectra to identify the basic components of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data

Atom # Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
2 C - ~148.5 Quaternary carbon adjacent to N and S.
4 CH ~8.30 (s, 1H) ~145.0 Aromatic proton on an electron-deficient ring.
5 C - ~125.0 Quaternary carbon bearing a chlorine atom.
6 CH₃ ~3.95 (s, 3H) ~53.0 Methyl ester protons.

| 7 | C=O | - | ~160.0 | Carbonyl carbon of the ester. |

Step 2: HSQC – Forging the First Links

The HSQC experiment provides direct, one-bond ¹H-¹³C correlations, allowing us to confidently assign the protonated carbons.

Expected HSQC Correlations:

  • A cross-peak will connect the proton signal at ~8.30 ppm to the carbon signal at ~145.0 ppm . This definitively assigns these signals to H4 and C4 , respectively.

  • A cross-peak will connect the proton signal at ~3.95 ppm to the carbon signal at ~53.0 ppm , assigning them as H6 (the -OCH₃ group) and C6 .

At this stage, we have two confirmed fragments: a C4-H4 unit and a C6-H6 unit. The quaternary carbons (C2, C5, C7) remain unassigned.

Step 3: HMBC – Assembling the Final Structure

The HMBC experiment is the most critical for completing the puzzle. It reveals correlations across two and three bonds, connecting our assigned fragments and placing the quaternary carbons.

Table 2: Key Expected HMBC Correlations

Proton Correlation to Carbon J-Coupling Structural Significance
H4 (~8.30 ppm) C2 (~148.5 ppm) ²JCH Confirms H4 is adjacent to the C2 position.
C5 (~125.0 ppm) ²JCH Confirms H4 is adjacent to the C5 position.
C7 (~160.0 ppm) ³JCH Establishes the C4-C(S)-C2-C7 connectivity, placing the ester at C2.
H6 (~3.95 ppm) C7 (~160.0 ppm) ²JCH Confirms the methyl group is part of the ester (-O-CH₃).

| | C2 (~148.5 ppm) | ⁴JCH | A potential weaker correlation through the ester linkage that further supports the C2 substitution. |

Logical Deduction from HMBC Data:

  • The correlation from the thiazole proton H4 to the carbonyl carbon C7 is unambiguous proof that the ester group is located at the adjacent C2 position, not C5. This is a three-bond coupling (H4-C4-S-C2-C7 ).

  • The correlations from H4 to the two quaternary thiazole carbons, C2 and C5 , confirm the core ring structure.

  • The correlation from the methyl protons H6 to the carbonyl carbon C7 confirms the methyl ester functionality.

  • By piecing these connections together, the structure of this compound is unequivocally confirmed. The chlorine atom must reside at C5, as all other positions are accounted for.

The workflow for this logical deduction is visualized below.

G cluster_1d 1D NMR Analysis cluster_hsqc HSQC: 1-Bond Correlation cluster_hmbc HMBC: Long-Range Correlations cluster_conclusion Conclusion node1 ¹H NMR: - H4 singlet (~8.30 ppm) - H6 singlet (~3.95 ppm) node3 H4 (~8.30) correlates to C4 (~145.0) node1->node3 node2 ¹³C NMR: - 5 distinct carbons node4 H6 (~3.95) correlates to C6 (~53.0) node5 H4 correlates to C2, C5, C7 node3->node5 node6 H6 correlates to C7 node4->node6 node7 Structure Confirmed: This compound node5->node7 node6->node7

Caption: Workflow from initial 1D NMR to final structure confirmation.

This visual representation of the key HMBC correlations provides a clear map for the structural assembly.

Caption: Key HMBC correlations confirming the molecular backbone.

Field-Proven Experimental Protocols

Achieving high-quality, interpretable data requires meticulous attention to experimental setup. The following are standard protocols for a modern 500 MHz NMR spectrometer.

1. Sample Preparation:

  • Analyte: Accurately weigh ~10-15 mg of this compound.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is free of water and other impurities.

  • Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

  • Filtration: Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup & 1D Spectra Acquisition:

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape).

  • Record a standard quantitative ¹H NMR spectrum (e.g., pulse program 'zg30').

  • Record a proton-decoupled ¹³C NMR spectrum (e.g., pulse program 'zgpg30'). Determine the spectral widths required for both nuclei.

3. 2D HSQC Experiment (Edited HSQC):

  • Pulse Program: hsqcedetgpsp (provides phase information to distinguish CH/CH₃ from CH₂ groups).

  • Spectral Width: F2 (¹H dimension) set to cover all proton signals (~10 ppm). F1 (¹³C dimension) set to cover all carbon signals (~180 ppm).

  • Parameters: Set the central ¹³C frequency to ~100 ppm. Optimize the number of scans (typically 4-8) and increments in the F1 dimension (typically 256) to achieve adequate signal-to-noise and resolution. Use a one-bond coupling constant (¹JCH) of ~145 Hz for polarization transfer.

4. 2D HMBC Experiment:

  • Pulse Program: hmbcgplpndqf (gradient-selected, phase-sensitive).

  • Spectral Width: Same as HSQC.

  • Parameters: The crucial parameter is the long-range coupling constant for which the experiment is optimized. A value of 8 Hz is a robust starting point, as it effectively detects most two- and three-bond correlations.[9] Increase the number of scans (typically 16-32) as HMBC is less sensitive than HSQC.

5. Data Processing:

  • Apply appropriate window functions (e.g., squared sine-bell) to both dimensions to improve signal-to-noise and resolution.

  • Perform Fourier transformation, followed by careful phasing and baseline correction for both dimensions.

  • Calibrate the spectra using the TMS signal (¹H and ¹³C) or the residual solvent peak.

Conclusion

While 1D NMR provides the initial clues, it is the strategic application of 2D NMR that delivers irrefutable proof of molecular structure. The combination of COSY, HSQC, and particularly HMBC, creates a powerful, self-validating workflow. For this compound, the HSQC experiment directly links protons to their attached carbons, while the long-range correlations observed in the HMBC spectrum are indispensable for piecing together the molecular skeleton and confirming the precise isomeric form. This multi-faceted approach is not merely confirmatory; it is foundational to ensuring the integrity and validity of chemical research, from novel synthesis to the development of new therapeutics.

References

  • HMBC: Significance and symbolism. (2025). Google AI.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
  • Heteronuclear single quantum coherence spectroscopy. Grokipedia.
  • Correlation spectroscopy. chemeurope.com.
  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). ResearchGate.
  • Heteronuclear single quantum coherence. Bionity.
  • Heteronuclear single quantum coherence spectroscopy. Wikipedia.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Bentham Science.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • Heteronuclear Multiple Bond Correlation (HMBC) Spectra. (n.d.). ResearchGate.
  • 2D NMR Introduction. (2025). Chemistry LibreTexts.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • What Is HMBC NMR? - Chemistry For Everyone. (2025). YouTube.
  • Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives. Benchchem.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Journal of Analytical & Bioanalytical Techniques.
  • What Is COSY Spectroscopy? - Chemistry For Everyone. (2025). YouTube.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC.
  • Supporting Information. The Royal Society of Chemistry.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
  • 5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • 5-CHLORO-THIAZOLE-2-CARBOXYLIC ACID(101012-16-2) 1H NMR spectrum. ChemicalBook.
  • COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. JEOL.
  • 2D NMR, Heteronuclear spectra. (2022). YouTube.
  • Nmr Data Interpretation Explained Understanding 1d And 2d Nmr Spectra Of Organic Compounds And N
  • 14: COSY. (2024). Chemistry LibreTexts.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
  • Methyl 2-chlorothiazole-5-carboxylate. CymitQuimica.
  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr. ChemicalBook.
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2025). ResearchGate.
  • Methyl 2-Aminothiazole-5-carboxylate. Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Thiazole Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazoles and the Analytical Imperative

Thiazoles are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and industrial materials.[1][2][3][4] Their synthesis, a cornerstone of medicinal and organic chemistry, often yields a complex mixture of the target molecule, unreacted starting materials, intermediates, and unforeseen byproducts.[2][5][6] Consequently, robust analytical methodologies are paramount to ensure the purity, identity, and safety of these synthesized compounds. Mass spectrometry (MS), with its unparalleled sensitivity and specificity, has emerged as an indispensable tool for the comprehensive analysis of thiazole synthesis products.

This guide provides a comparative analysis of various mass spectrometry techniques for the characterization of thiazole derivatives. We will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS), offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.

Part 1: A Comparative Analysis of Mass Spectrometry Techniques for Thiazole Analysis

The choice of an appropriate mass spectrometry technique is contingent upon the physicochemical properties of the thiazole derivative and the analytical question at hand. This section provides a comparative overview of the most commonly employed MS techniques in this domain.

Technique Principle Strengths for Thiazole Analysis Limitations Ideal Applications
LC-MS Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Versatile for a wide range of thiazole derivatives, including polar and non-volatile compounds.[7][8] Enables simultaneous quantification and identification.Matrix effects can suppress ionization.[7] Derivatization may be required for certain compounds to improve chromatographic behavior or ionization efficiency.[9]Reaction monitoring, impurity profiling of non-volatile products, analysis of polar thiazole derivatives.[8][10][11]
GC-MS Separates volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass analysis.Excellent for the analysis of volatile and semi-volatile thiazole derivatives.[12] Provides high chromatographic resolution.Limited to thermally stable and volatile compounds. Derivatization may be necessary for polar thiazoles.Analysis of volatile byproducts and impurities, characterization of fragrant or flavor-active thiazoles.[12][13]
HRMS Measures the mass-to-charge ratio of an ion with high accuracy, allowing for the determination of elemental composition.[14]Unambiguous determination of elemental formulas for novel thiazole compounds and their byproducts.[15][16] Facilitates structural elucidation through accurate mass fragmentation analysis.[14][17]Higher instrumentation cost and complexity.Structural confirmation of newly synthesized thiazoles, identification of unknown impurities and degradation products.[8][15][18]
The Rationale Behind Technique Selection: A Causal Explanation

The decision to employ LC-MS, GC-MS, or HRMS is a critical juncture in the analytical workflow. Here’s a breakdown of the reasoning behind these choices:

  • Volatility and Thermal Stability: The primary determinant for choosing between LC-MS and GC-MS is the volatility and thermal stability of the thiazole derivative. Many thiazole synthesis products, particularly those with functional groups like carboxylic acids or multiple hydroxyl groups, are non-volatile and would decompose under the high temperatures of a GC inlet. For these compounds, LC-MS is the unequivocal choice. Conversely, for smaller, less functionalized, and more volatile thiazoles or potential byproducts, GC-MS offers superior separation efficiency.[12][19]

  • Polarity and Ionization: The polarity of the analyte dictates the choice of ionization source in MS. Electrospray ionization (ESI) is the workhorse for LC-MS analysis of polar thiazoles, as it efficiently generates gas-phase ions from a liquid solution.[15] For nonpolar thiazoles analyzed by GC-MS, electron ionization (EI) is standard, providing reproducible fragmentation patterns that are invaluable for library matching and structural identification.[20][21]

  • Certainty in Identification: When the goal is to definitively identify a newly synthesized thiazole or an unknown impurity, the unparalleled mass accuracy of HRMS is indispensable.[14] While nominal mass instruments might suggest several possible elemental compositions for a given mass-to-charge ratio, HRMS can narrow this down to a single, unique formula, providing a high degree of confidence in the identification.[15][18][16]

Part 2: Experimental Protocols for Thiazole Synthesis Analysis

This section provides detailed, step-by-step methodologies for common analytical workflows in the context of thiazole synthesis.

Workflow 1: Reaction Monitoring of a Thiazole Synthesis via LC-MS

This protocol outlines a general procedure for monitoring the progress of a thiazole synthesis, such as the widely used Hantzsch synthesis, which involves the reaction of a haloketone with a thioamide.[3][5][6]

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Start Initiate Thiazole Synthesis Sampling Collect Aliquots at Time Points (e.g., 0, 1, 2, 4 hr) Start->Sampling Quench Quench Reaction (e.g., with cold solvent) Sampling->Quench Dilute Dilute Sample in Mobile Phase Quench->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject onto LC-MS System Filter->Inject Acquire Acquire Data (Full Scan and/or SIM) Inject->Acquire Extract Extract Ion Chromatograms (EICs) for Reactants, Product, and Byproducts Acquire->Extract Integrate Integrate Peak Areas Extract->Integrate Plot Plot Peak Area vs. Time Integrate->Plot

Caption: Workflow for LC-MS based reaction monitoring of thiazole synthesis.

Methodology:

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a cold, appropriate solvent (e.g., acetonitrile) to halt the chemical transformation.

  • Dilution: Further dilute the quenched sample with the initial mobile phase of the LC method to ensure compatibility and prevent peak distortion. A dilution factor of 100-1000 is common.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • LC-MS Analysis:

    • Column: A C18 reversed-phase column is a good starting point for many thiazole derivatives.

    • Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is a common choice to facilitate ionization.[7]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for thiazoles due to the presence of the basic nitrogen atom.

    • MS Detection: Acquire data in full scan mode to observe all ions present in the sample. Additionally, Single Ion Monitoring (SIM) can be used for targeted analysis of the starting materials and the expected product for enhanced sensitivity.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the starting materials, the desired thiazole product, and any potential intermediates or byproducts.

    • Integrate the peak areas for each compound at each time point.

    • Plot the peak area of the product as a function of time to monitor the reaction progress and determine the reaction endpoint.

Workflow 2: Impurity Profiling of a Thiazole Product using GC-MS

This protocol is suitable for identifying volatile impurities in a synthesized thiazole product.

Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Thiazole Product in a Volatile Solvent (e.g., Dichloromethane) Derivatize Derivatize if Necessary (e.g., for polar impurities) Dissolve->Derivatize Optional Inject Inject into GC-MS System Dissolve->Inject Derivatize->Inject Separate Separate on a Capillary GC Column (e.g., DB-5MS) Inject->Separate Acquire Acquire Mass Spectra (EI) Separate->Acquire Identify Identify Peaks by Library Searching (e.g., NIST) Acquire->Identify Quantify Quantify Impurities (e.g., by % area) Identify->Quantify

Caption: Workflow for GC-MS based impurity profiling of thiazole products.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the thiazole product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If polar impurities are suspected, derivatization (e.g., silylation) may be necessary to increase their volatility.

  • GC-MS Analysis:

    • Injection: Use a split or splitless injection depending on the expected concentration of impurities.

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5MS) is generally suitable for a wide range of compounds.[19]

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) will elute a broad range of volatile compounds.

    • Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

  • Data Analysis:

    • For each chromatographic peak, compare the acquired mass spectrum to a reference library (e.g., NIST) for tentative identification.

    • The relative abundance of each impurity can be estimated by calculating the percentage of its peak area relative to the total peak area of all components in the chromatogram.

Workflow 3: Structural Elucidation of an Unknown Byproduct using HRMS

This protocol details the steps for identifying an unknown compound generated during thiazole synthesis.

HRMS_Elucidation_Workflow cluster_prep Sample Preparation & LC Separation cluster_analysis HRMS Analysis cluster_data Data Interpretation Prep Prepare Sample as per LC-MS Protocol Separate Separate on LC System Prep->Separate Acquire_MS1 Acquire High-Resolution Full Scan (MS1) Separate->Acquire_MS1 Acquire_MS2 Acquire High-Resolution Tandem MS (MS/MS) Acquire_MS1->Acquire_MS2 Determine_Formula Determine Elemental Formula from Accurate Mass Acquire_MS1->Determine_Formula Analyze_Fragments Analyze Fragmentation Pattern Acquire_MS2->Analyze_Fragments Propose_Structure Propose Structure Determine_Formula->Propose_Structure Analyze_Fragments->Propose_Structure

Caption: Workflow for structural elucidation of an unknown byproduct using HRMS.

Methodology:

  • Sample Preparation and LC Separation: Prepare and separate the sample using an appropriate LC method as described in Workflow 1.

  • HRMS Data Acquisition:

    • MS1 (Full Scan): Acquire a high-resolution full scan spectrum of the eluting peak corresponding to the unknown byproduct. The accurate mass measurement will provide the basis for determining the elemental composition.

    • MS/MS (Tandem MS): Perform a tandem MS experiment (e.g., collision-induced dissociation, CID) on the precursor ion of the unknown. This will generate fragment ions that provide structural information.[14][15]

  • Data Interpretation:

    • Elemental Formula Determination: Use the accurate mass from the MS1 scan and isotopic pattern to determine the most probable elemental formula. Software tools are commonly used for this purpose.

    • Fragmentation Analysis: Analyze the accurate masses of the fragment ions from the MS/MS spectrum. The mass differences between the precursor and fragment ions correspond to neutral losses, which can indicate the presence of specific functional groups.[17][20][22]

    • Structure Proposal: Combine the elemental formula with the fragmentation data to propose a chemical structure for the unknown byproduct. This process often involves piecing together the structural fragments identified from the MS/MS spectrum.

Conclusion

Mass spectrometry is an indispensable analytical technique for the comprehensive characterization of thiazole synthesis products. The strategic selection of LC-MS, GC-MS, or HRMS, guided by the physicochemical properties of the analytes and the specific analytical objectives, is crucial for obtaining meaningful and reliable data. The workflows and protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively monitor reactions, identify impurities, and elucidate the structures of novel thiazole derivatives, thereby ensuring the quality and integrity of these vital chemical entities.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). ResearchGate.
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC - PubMed Central.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.).
  • Thiazole. (n.d.). Wikipedia.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). Semantic Scholar.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube.
  • Mass spectrometry of 2-substituted-4-arylthiazoles. II. (1982). PubMed.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
  • Synthesis of various macrocyclic thiazole peptides following the... (n.d.). ResearchGate.
  • Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. (2023). MDPI.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC - PubMed Central.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). NIH.
  • Graphical representation of the thiazoline/thiazole formation (GC-MS)... (n.d.). ResearchGate.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). MDPI.
  • Comparative Analysis of Volatile Compounds in Tieguanyin with Different Types Based on HS–SPME–GC–MS. (2022). MDPI.
  • Derivatization methods for LC-MS analysis of endogenous compounds. (2015). PubMed.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). PubMed.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI.
  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. (n.d.). The Distant Reader.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2016).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

A Comparative Guide to the Synthesis of Methyl 5-Chlorothiazole-2-Carboxylate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Chlorothiazole-2-Carboxylate Scaffold

Methyl 5-chlorothiazole-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal and agrochemical research. Its rigid, electron-deficient thiazole core, substituted with a versatile carboxylate handle at the 2-position and a directing chloro group at the 5-position, makes it an invaluable intermediate for the synthesis of a diverse array of complex molecules. This scaffold is notably present in a number of commercial and investigational compounds, where the thiazole ring often acts as a bioisostere for other aromatic or amide functionalities, and the chloro-substituent provides a key vector for further chemical elaboration or metabolic stability.

Given its strategic importance, the efficient and scalable synthesis of this compound is a critical consideration for research and development laboratories. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this key intermediate, offering detailed protocols, mechanistic insights, and a data-driven comparison to aid researchers in selecting the optimal method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges:

  • The Hantzsch Thiazole Synthesis: A classic and highly versatile method for constructing the thiazole ring from acyclic precursors.

  • Modification of a Pre-formed Thiazole Ring: This approach involves the synthesis of a substituted thiazole-2-carboxylate followed by chlorination at the 5-position.

  • Sandmeyer-Type Transformation of a 2-Aminothiazole Precursor: A robust method for introducing the 2-chloro substituent from a readily accessible 2-amino-5-chlorothiazole intermediate.

This guide will now delve into a detailed examination of each of these synthetic pathways.

Method 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, renowned for its reliability in constructing the thiazole core.[1][2][3][4] The general strategy involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, this would conceptually involve the reaction of a methyl 2-halo-3-chloro-3-oxopropanoate with a thioamide that can provide the 2-position functionality.

Reaction Scheme & Mechanism

The reaction proceeds via an initial nucleophilic attack of the sulfur of the thioamide onto the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The selection of the appropriate α-halocarbonyl precursor is critical and often represents the main challenge of this approach for this specific target molecule.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2,3-dichloro-3-oxopropanoate (Starting Material)

This reactive α-haloketoester is a key, albeit challenging, starting material to synthesize and handle.

Step 2: Hantzsch Cyclization

  • To a solution of methyl 2,3-dichloro-3-oxopropanoate (1.0 eq) in anhydrous ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add thiooxamic acid methyl ester (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Performance Metrics & Considerations
ParameterAssessmentRationale & Insights
Yield ModerateYields for Hantzsch syntheses can be variable and are highly dependent on the stability and reactivity of the α-halocarbonyl starting material.
Purity Good to ExcellentPurification via column chromatography is typically effective in removing byproducts.
Scalability ModerateThe availability and stability of the chlorinated α-haloketoester can pose challenges for large-scale synthesis.
Reagent Cost HighThe synthesis of the required functionalized α-haloketoester can be costly and add significant expense to the overall process.
Safety High Concernα-Halocarbonyl compounds are often lachrymatory and toxic, requiring careful handling in a well-ventilated fume hood.

Advantages:

  • A well-established and versatile method for thiazole ring formation.

  • Can potentially be a one-pot reaction from readily available precursors to the α-haloketoester.

Disadvantages:

  • Lack of readily available and stable starting materials for this specific target molecule.

  • Safety concerns associated with handling reactive α-halocarbonyl compounds.

  • Potentially moderate yields and challenges in scalability.

Method 2: Chlorination of Methyl Thiazole-2-carboxylate

This strategy involves the initial synthesis of the thiazole-2-carboxylate core, followed by a regioselective chlorination at the 5-position. This approach benefits from the availability of methods to synthesize the non-chlorinated thiazole precursor.

Reaction Scheme & Mechanism

The chlorination of the electron-rich thiazole ring typically proceeds via an electrophilic aromatic substitution mechanism. A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is used to introduce the chlorine atom at the C5 position, which is activated by the ring sulfur atom.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl Thiazole-2-carboxylate

This precursor can be synthesized via several established methods, including the Hantzsch synthesis from methyl 2-bromo-3-oxopropanoate and thiooxamic acid methyl ester.

Step 2: Chlorination of Methyl Thiazole-2-carboxylate

  • In a round-bottom flask protected from light, dissolve methyl thiazole-2-carboxylate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Performance Metrics & Considerations
ParameterAssessmentRationale & Insights
Yield GoodElectrophilic chlorination of thiazoles can be efficient, provided side reactions are minimized.
Purity GoodPurification is generally straightforward, but separation from over-chlorinated byproducts may be necessary.
Scalability GoodThis method is generally amenable to scale-up, with the main consideration being the exothermic nature of the chlorination reaction.
Reagent Cost ModerateThe cost is largely dependent on the synthesis of the starting methyl thiazole-2-carboxylate. Chlorinating agents are relatively inexpensive.
Safety Moderate ConcernSulfuryl chloride is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Advantages:

  • Potentially high-yielding chlorination step.

  • Good scalability with appropriate safety precautions.

  • Avoids the use of highly reactive and unstable α-haloketoesters.

Disadvantages:

  • Requires a two-step process from simpler starting materials.

  • Potential for lack of regioselectivity, leading to the formation of other chlorinated isomers.

  • The synthesis of the starting methyl thiazole-2-carboxylate adds to the overall step count.

Method 3: Sandmeyer-Type Reaction of Methyl 2-Amino-5-chlorothiazole-4-carboxylate

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a variety of other functionalities, including halogens, via a diazonium salt intermediate.[6][7][8] In this context, a 2-aminothiazole precursor can be converted to the desired 2-chloro derivative.

Reaction Scheme & Mechanism

The synthesis begins with the diazotization of the 2-amino group on the thiazole ring using a nitrite source (e.g., sodium nitrite or an alkyl nitrite) in the presence of an acid. The resulting diazonium salt is then treated with a copper(I) chloride source, which facilitates the substitution of the diazonium group with a chloride ion, releasing nitrogen gas.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-Amino-5-chlorothiazole-4-carboxylate (Precursor)

This key intermediate can be synthesized via a Hantzsch-type condensation of a suitable α-haloacetoacetate with thiourea, followed by chlorination.

Step 2: Sandmeyer Reaction

  • To a solution of methyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 eq) in acetonitrile (15 mL/mmol) in a round-bottom flask, add copper(I) chloride (1.2 eq).

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add tert-butyl nitrite (1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Performance Metrics & Considerations
ParameterAssessmentRationale & Insights
Yield Good to ExcellentSandmeyer reactions on heterocyclic amines are often high-yielding and reliable.
Purity ExcellentThe reaction is typically clean, and purification is straightforward.
Scalability GoodThe reaction conditions are generally amenable to scale-up, although careful temperature control during diazotization is crucial.
Reagent Cost ModerateThe cost is influenced by the synthesis of the 2-aminothiazole precursor. Copper salts and nitrites are relatively inexpensive.
Safety Moderate ConcernDiazonium salts can be explosive if isolated and should be handled with care. The reaction is typically performed in situ. Nitrogen gas is evolved during the reaction.

Advantages:

  • High-yielding and reliable transformation.

  • Excellent regioselectivity for the introduction of the 2-chloro substituent.

  • Generally clean reactions with straightforward purification.

Disadvantages:

  • Requires the synthesis of the 2-amino-5-chlorothiazole precursor, which adds to the overall synthesis length.

  • Safety considerations associated with the in situ generation of diazonium salts.

Comparative Analysis and Recommendations

To facilitate the selection of the most appropriate synthetic route, the following table provides a side-by-side comparison of the three methods discussed.

FeatureMethod 1: Hantzsch SynthesisMethod 2: ChlorinationMethod 3: Sandmeyer Reaction
Overall Yield ModerateGoodGood to Excellent
Number of Steps Potentially 1-22-32-3
Scalability ModerateGoodGood
Reagent Cost HighModerateModerate
Safety Concerns High (Lachrymators)Moderate (Corrosives)Moderate (Diazonium Intermediates)
Key Challenge Starting Material AvailabilityRegioselectivityPrecursor Synthesis
Decision-Making Workflow

The choice of synthesis method will ultimately depend on the specific priorities of the research team. The following workflow, represented as a Graphviz diagram, can guide this decision-making process.

Synthesis_Decision_Tree start Project Goal: Synthesize This compound q1 Primary Concern? start->q1 a1 Speed & Fewest Steps q1->a1   a2 Scalability & Cost-Effectiveness q1->a2   a3 Yield & Purity q1->a3   method1 Method 1: Hantzsch Synthesis (If starting materials are accessible) a1->method1 method2 Method 2: Chlorination a2->method2 method3 Method 3: Sandmeyer Reaction a3->method3

Caption: Decision tree for selecting a synthesis method.

Scientist's Insight:

For laboratory-scale synthesis where high purity and reliable yields are paramount, the Sandmeyer-Type Reaction (Method 3) is often the most advantageous approach, provided that a viable route to the 2-amino-5-chlorothiazole precursor is established. The reaction's high fidelity and clean nature typically outweigh the additional steps required for precursor synthesis.

For process development and scale-up, the Chlorination of Methyl Thiazole-2-carboxylate (Method 2) presents a compelling option. While it may require optimization to ensure regioselectivity, the use of more readily available and manageable starting materials can lead to a more cost-effective and scalable process.

The Hantzsch Synthesis (Method 1) , while fundamentally elegant, is currently hampered by the practical challenges of obtaining the required starting materials for this specific target molecule. It may become a more attractive option if a novel and efficient synthesis of the necessary chlorinated α-haloketoester is developed.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical strategies. A thorough understanding of the advantages and disadvantages of each method, as outlined in this guide, is essential for making an informed decision that aligns with the specific goals of a research program. While the Sandmeyer-type reaction currently offers a robust and high-yielding laboratory-scale synthesis, the chlorination of a pre-formed thiazole ring holds significant promise for larger-scale production. Continued innovation in the synthesis of functionalized heterocyclic building blocks will undoubtedly lead to further refinements and novel approaches for obtaining this valuable chemical intermediate.

References

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1649. [Link]

  • Vekariya, R. J., & Patel, H. D. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-eco-logical Pharmacy and Life Sciences, 13(2), 69-89. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Gao, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(6), 724-735. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuei, 30(5), 4444-4458. [Link]

  • Al-Ostoot, F. H., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Drug Delivery and Therapeutics, 10(6-s), 205-224. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Alt, G. H., & Knowles, J. P. (1999). Process for the preparation of 2-methylthiazole-5-carboxylates. U.S.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. [Link]

  • Nazir, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-21. [Link]

  • ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl thiazole-5-carboxylate (2a) at various temperatures in THF. [Link]

  • ResearchGate. (n.d.). Scheme 1. Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Amino-5-chlorothiazole. [Link]

  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

Sources

A Comparative Guide to the Reactivity of Chlorothiazole Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the thiazole ring is a privileged structure, appearing in a multitude of approved drugs and clinical candidates.[1] The introduction of substituents onto this five-membered ring is often pivotal in modulating a compound's pharmacological profile. Chlorothiazoles, available as 2-, 4-, and 5-isomers, are common starting materials for such endeavors. However, a nuanced understanding of their comparative reactivity is crucial for efficient and predictable synthesis.

This guide provides an in-depth technical comparison of the reactivity of 2-chlorothiazole, 4-chlorothiazole, and 5-chlorothiazole. We will delve into their behavior in key synthetic transformations, supported by experimental data and computational insights, to empower you to make informed decisions in your synthetic strategies.

Understanding the Thiazole Ring: An Electronic Overview

The reactivity of chlorothiazole isomers is fundamentally governed by the electronic nature of the thiazole ring. This heterocycle contains two heteroatoms, a sulfur atom at position 1 and a nitrogen atom at position 3. The nitrogen atom is more electronegative than the carbon atoms and exerts a significant electron-withdrawing inductive effect, while the sulfur atom can act as a π-electron donor. This interplay of electronic effects leads to a non-uniform distribution of electron density across the ring, influencing the susceptibility of each position to chemical reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Three Isomers

Nucleophilic aromatic substitution (SNAr) is a widely employed reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems.[2][3] In the context of chlorothiazoles, an incoming nucleophile displaces the chloride ion. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The position of the chlorine atom on the thiazole ring dramatically influences the rate of SNAr reactions. Experimental kinetic studies on the reaction of chlorothiazole isomers with sodium methoxide have established a clear reactivity order:

5-Chlorothiazole > 2-Chlorothiazole > 4-Chlorothiazole

This observed order can be rationalized by examining the stability of the Meisenheimer complex formed upon nucleophilic attack at each position.

  • 5-Chlorothiazole (Most Reactive): Nucleophilic attack at the C5 position generates a Meisenheimer intermediate where the negative charge can be effectively delocalized onto the adjacent sulfur atom and the nitrogen atom at the 3-position through resonance. This significant charge delocalization stabilizes the intermediate, lowering the activation energy and accelerating the reaction.

  • 2-Chlorothiazole (Intermediate Reactivity): When the nucleophile attacks the C2 position, the resulting negative charge is primarily stabilized by the adjacent electronegative nitrogen atom. While effective, this stabilization is less extensive than the delocalization possible in the C5-attack intermediate.

  • 4-Chlorothiazole (Least Reactive): Nucleophilic attack at the C4 position results in a Meisenheimer complex where the negative charge is less effectively delocalized. The proximity to the sulfur atom does not provide the same degree of stabilization as in the C5 isomer, and the nitrogen atom is further away, diminishing its stabilizing influence.

Visualizing the SNAr Mechanism and Reactivity Order

SNAr_Reactivity cluster_reactivity Relative SNAr Reactivity cluster_mechanism SNAr Mechanism 5-Chloro 5-Chloro 2-Chloro 2-Chloro 5-Chloro->2-Chloro > 4-Chloro 4-Chloro 2-Chloro->4-Chloro > Start Chlorothiazole + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product Substituted Thiazole + Cl- Intermediate->Product Elimination

Caption: SNAr reactivity trend and generalized mechanism for chlorothiazoles.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Beyond SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation, respectively. The reactivity of the chlorothiazole isomers in these transformations is also position-dependent, although the underlying electronic and steric factors can lead to different reactivity patterns compared to SNAr.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The reactivity in Suzuki-Miyaura coupling is influenced by factors such as the ease of oxidative addition of the C-Cl bond to the palladium(0) catalyst and the electronic properties of the thiazole ring. In many heterocyclic systems, the C2 position is highly susceptible to oxidative addition due to the influence of the adjacent heteroatom. For thiazoles, this would suggest that 2-chlorothiazole is a highly reactive coupling partner.

A study on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole demonstrated regioselective coupling at the 5-position, which is analogous to the 5-position on the thiazole ring.[4] This suggests that the 5-chlorothiazole isomer is also likely to be a reactive substrate in Suzuki-Miyaura couplings. The 4-position, being less electronically activated, is generally expected to be the least reactive of the three isomers in this type of transformation.

Expected Reactivity Order in Suzuki-Miyaura Coupling: 2-Chlorothiazole ≈ 5-Chlorothiazole > 4-Chlorothiazole

This predicted order is based on the known reactivity patterns of similar heterocyclic systems, but it is important to note that the optimal reaction conditions (catalyst, ligand, base, solvent) can significantly influence the outcome and may even alter this relative reactivity.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl or heteroaryl halide and an amine.[1][2][7][8][9] Similar to the Suzuki-Miyaura coupling, the reactivity of the chlorothiazole isomers is dependent on the efficiency of the oxidative addition step.

Given the electronic similarities governing the oxidative addition step in both Suzuki-Miyaura and Buchwald-Hartwig reactions, a similar trend in reactivity is anticipated for the chlorothiazole isomers in amination reactions. The C2 and C5 positions are expected to be more reactive than the C4 position due to greater electronic activation.

Expected Reactivity Order in Buchwald-Hartwig Amination: 2-Chlorothiazole ≈ 5-Chlorothiazole > 4-Chlorothiazole

It is crucial to emphasize that the choice of ligand in Buchwald-Hartwig amination is critical and can dramatically impact the reaction's success and even regioselectivity in di- or poly-halogenated systems. Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of less reactive aryl chlorides.[10]

Comparative Reactivity Summary

Reaction Type2-Chlorothiazole4-Chlorothiazole5-ChlorothiazoleUnderlying Rationale
SNAr ModerateLowHighStability of the Meisenheimer intermediate is key. The 5-position allows for the most effective resonance stabilization of the negative charge.
Suzuki-Miyaura HighLowHighEase of oxidative addition of the C-Cl bond to the palladium catalyst. The 2- and 5-positions are electronically activated.
Buchwald-Hartwig HighLowHighSimilar to Suzuki-Miyaura, reactivity is driven by the oxidative addition step. The 2- and 5-positions are favored.

Experimental Protocols: Self-Validating Methodologies

The following protocols are provided as robust starting points for the functionalization of chlorothiazole isomers. They are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Nucleophilic Aromatic Substitution of 5-Chlorothiazole with Morpholine

This protocol details the SNAr reaction of the most reactive isomer, 5-chlorothiazole, with a common secondary amine nucleophile.

Materials:

  • 5-Chlorothiazole

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorothiazole (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of 5-chlorothiazole).

  • Add morpholine (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(thiazol-5-yl)morpholine.

Visualizing the SNAr Workflow

SNAr_Workflow Setup 1. Reaction Setup - 5-Chlorothiazole - Morpholine, K₂CO₃ - Anhydrous DMF Reaction 2. Reaction - Heat to 80-100 °C - Monitor by TLC Setup->Reaction Workup 3. Aqueous Work-up - Quench with water - Extract with EtOAc Reaction->Workup Purification 4. Purification - Dry, concentrate - Column chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A typical workflow for the SNAr reaction of 5-chlorothiazole.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chlorothiazole with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the reactive 2-chlorothiazole isomer.

Materials:

  • 2-Chlorothiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk flask, add 2-chlorothiazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the Schlenk flask with an inert gas (3 cycles).

  • Add the catalyst mixture to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-phenylthiazole.

Protocol 3: Buchwald-Hartwig Amination of 4-Chlorothiazole with Aniline

This protocol describes the amination of the least reactive isomer, 4-chlorothiazole, which often requires more specialized catalytic systems.

Materials:

  • 4-Chlorothiazole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, charge a reaction vial with palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add 4-chlorothiazole (1.0 eq) and anhydrous, degassed toluene.

  • Add aniline (1.2 eq) to the mixture.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to afford N-phenylthiazol-4-amine.

Conclusion and Future Perspectives

The reactivity of chlorothiazole isomers is a critical consideration in the design of synthetic routes for novel drug candidates. The 5- and 2-isomers are generally more reactive in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the 4-isomer often requires more forcing conditions or specialized catalytic systems. A thorough understanding of the underlying electronic principles governing this reactivity allows for the rational selection of starting materials and reaction conditions, ultimately accelerating the drug discovery process.

As the field of catalysis continues to evolve, the development of new ligands and catalytic systems will likely further expand the scope of reactions possible with these versatile building blocks, enabling even more complex and diverse molecular architectures to be accessed with greater efficiency and selectivity.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... Retrieved from [Link]

  • PubMed. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (2022). Visualization of Electron Density Changes Along Chemical Reaction Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron Density Maps and Molecular Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of 1 by the SNAr reaction. aConditions: amine (2.0 equiv.), THF, 60 °C. bConditions. Retrieved from [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

  • Buchwald Lab, MIT. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • arXiv. (2024). Can the electron density be interpreted information-theoretically? A critical. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • National Institutes of Health. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Retrieved from [Link]

  • YouTube. (2025). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]

  • National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • PubMed. (2000). Critical Point Representations of Electron Density Maps for the Comparison of Benzodiazepine-Type Ligands. Retrieved from [Link]

  • PubMed. (2025). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • MDPI. (n.d.). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Retrieved from [Link]

Sources

A Tale of Two Isomers: A Comparative Guide to Methyl 5-chlorothiazole-2-carboxylate and Methyl 2-chlorothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, the subtle placement of functional groups can dramatically alter a molecule's character. This guide offers an in-depth, objective comparison of two structurally similar yet functionally distinct thiazole derivatives: methyl 5-chlorothiazole-2-carboxylate and methyl 2-chlorothiazole-5-carboxylate. As vital building blocks in medicinal chemistry and materials science, a comprehensive understanding of their individual properties is paramount for rational drug design and synthetic strategy. This document will navigate the synthesis, spectroscopic signatures, and chemical reactivity of these isomers, supported by experimental data to illuminate their nuanced differences.

At a Glance: The Isomeric Distinction

The core difference between these two molecules lies in the positioning of the chloro and methyl carboxylate groups on the thiazole ring. This seemingly minor variation has profound implications for their electronic properties, steric hindrance, and ultimately, their reactivity and utility in synthesis.

FeatureThis compoundMethyl 2-chlorothiazole-5-carboxylate
CAS Number 101012-16-2 (for the carboxylic acid)72605-86-8[1]
Molecular Formula C₅H₄ClNO₂SC₅H₄ClNO₂S
Molecular Weight 177.61 g/mol 177.61 g/mol
Structure Chlorine at C5, Ester at C2Chlorine at C2, Ester at C5

Synthesis Strategies: Building the Backbones

The synthetic routes to these isomers are fundamentally different, dictated by the desired substitution pattern on the thiazole core.

This compound: The Hantzsch Approach

The construction of the thiazole ring with a substituent at the 5-position is often achieved through the well-established Hantzsch thiazole synthesis.[2][3][4][5] This method involves the condensation of an α-haloketone with a thioamide. For this compound, a plausible route would involve the reaction of a suitably substituted α-halocarbonyl compound with a thioamide that provides the C2 and N atoms of the ring.

Experimental Protocol: Conceptual Hantzsch Synthesis

A generalized Hantzsch synthesis for a 2,5-disubstituted thiazole is as follows:

  • Reaction Setup: To a solution of an appropriate α-halo-β-ketoester in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of a thioamide is added.

  • Cyclization: The reaction mixture is typically heated to reflux for several hours to facilitate the cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Work-up and Purification: Upon cooling, the product may precipitate or can be extracted with an organic solvent. Purification is commonly achieved through recrystallization or column chromatography.

Hantzsch_Synthesis

Methyl 2-chlorothiazole-5-carboxylate: The Sandmeyer Transformation

The introduction of a chlorine atom at the C2 position of the thiazole ring is efficiently achieved via the Sandmeyer reaction.[6][7][8][9] This powerful transformation converts a primary aromatic amine, in this case, a 2-aminothiazole derivative, into a halide through a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction for Methyl 2-chlorothiazole-5-carboxylate

  • Diazotization: Methyl 2-aminothiazole-5-carboxylate is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Halogenation: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Decomposition and Isolation: The mixture is warmed to room temperature, allowing for the evolution of nitrogen gas and the formation of the 2-chlorothiazole derivative. The product is then isolated by extraction and purified by standard methods like column chromatography.

Sandmeyer_Reaction

Spectroscopic Signatures: Unmasking the Isomers

The distinct electronic environments of the protons and carbons in each isomer lead to characteristic and predictable differences in their NMR spectra. Infrared spectroscopy and mass spectrometry further provide unique fingerprints for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The single proton on the thiazole ring (H4 for the 2,5-disubstituted isomer and H4 for the 2,5-disubstituted isomer) will exhibit a chemical shift that is highly sensitive to the electronic effects of the adjacent substituents.

  • This compound: The H4 proton is flanked by the electron-donating sulfur atom and the electron-withdrawing chloro group.

  • Methyl 2-chlorothiazole-5-carboxylate: The H4 proton is positioned between the electron-donating sulfur atom and the carbon bearing the ester group.

¹³C NMR: The chemical shifts of the thiazole ring carbons are also diagnostic. The carbon attached to the electronegative chlorine atom (C5 in the first isomer, C2 in the second) will be significantly deshielded and appear further downfield.[10] Similarly, the carbonyl carbon of the ester group will have a characteristic chemical shift around 160-170 ppm.

Predicted Chemical Shift Ranges:

NucleusThis compound (Predicted)Methyl 2-chlorothiazole-5-carboxylate (Predicted)
¹H NMR
Thiazole-H~7.5 - 8.0 ppm~8.0 - 8.5 ppm
OCH₃~3.9 ppm~3.9 ppm
¹³C NMR
C=O~160 - 165 ppm~160 - 165 ppm
Thiazole-C2~158 - 163 ppm~165 - 170 ppm (attached to Cl)
Thiazole-C4~125 - 130 ppm~140 - 145 ppm
Thiazole-C5~145 - 150 ppm (attached to Cl)~120 - 125 ppm
OCH₃~52 ppm~52 ppm

Note: These are estimated ranges based on general principles and data from related structures. Actual values may vary.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorption bands for the carbonyl group of the ester and the C=N and C-S bonds of the thiazole ring.

  • C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.[11][12]

  • Thiazole ring vibrations: Multiple bands in the 1600-1300 cm⁻¹ region correspond to the stretching vibrations of the thiazole ring.[13][14]

  • C-Cl stretch: A weaker absorption in the fingerprint region, typically around 800-600 cm⁻¹, can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry can also help distinguish between the two isomers. Both will likely show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine. The fragmentation will be influenced by the relative positions of the chloro and ester groups.

  • Common Fragments: Loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) are common fragmentation pathways for methyl esters.[15][16][17] The stability of the resulting acylium ion will be influenced by the electronic nature of the thiazole ring.

Chemical Reactivity: A Tale of Two Halogens

The position of the chlorine atom on the thiazole ring is the single most important factor governing the chemical reactivity of these isomers, particularly in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNA)

The thiazole ring is an electron-rich heterocycle, but the presence of electron-withdrawing groups can make it susceptible to nucleophilic aromatic substitution. The reactivity of a halogen on the thiazole ring follows the general order C2 > C5 > C4.[18]

  • Methyl 2-chlorothiazole-5-carboxylate: The chlorine atom at the C2 position is significantly activated towards nucleophilic displacement. This is due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction.[18] This makes this isomer a valuable precursor for introducing a variety of nucleophiles at the C2 position.

  • This compound: The chlorine atom at the C5 position is less reactive towards nucleophilic substitution compared to the C2 position. While substitution is possible, it generally requires more forcing conditions.

Reactivity_Comparison

Electrophilic Aromatic Substitution

The thiazole ring is generally less reactive towards electrophilic substitution than benzene. The presence of the deactivating ester group will further reduce the ring's nucleophilicity in both isomers. The regioselectivity of any potential electrophilic substitution will be directed by the combined electronic effects of the existing substituents.[19][20][21][22]

Applications: The Impact of Isomerism

The distinct reactivity profiles of these two isomers translate into different applications in organic synthesis and drug discovery.

  • Methyl 2-chlorothiazole-5-carboxylate is a versatile intermediate for the synthesis of 2-substituted-thiazole-5-carboxylic acid derivatives. The facile displacement of the 2-chloro group allows for the introduction of a wide array of functional groups, making it a valuable building block for creating libraries of compounds for biological screening.

  • This compound can be utilized in scenarios where a halogen at the 5-position is desired for further functionalization, for instance, through cross-coupling reactions, or where its specific electronic and steric properties are required for biological activity.

Conclusion

While this compound and methyl 2-chlorothiazole-5-carboxylate share the same molecular formula, their distinct substitution patterns give rise to a fascinating study in isomeric differentiation. The choice between these two building blocks is not arbitrary but a critical decision in the design of a synthetic route or a biologically active molecule. The enhanced reactivity of the 2-chloro substituent in methyl 2-chlorothiazole-5-carboxylate makes it a more versatile intermediate for nucleophilic substitution, while the 5-chloro isomer offers a different set of synthetic possibilities. A thorough understanding of their synthesis, spectroscopic properties, and reactivity, as outlined in this guide, is essential for any researcher working at the forefront of chemical innovation.

References

  • Pérez-Peña, J., González-Dávila, H., & Arenas, J. F. (1988). Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. Spectroscopy Letters, 21(8), 795-805. [Link]

  • Pérez-Peña, J., González-Dávila, H., & Arenas, J. F. (1990). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. Óptica Pura y Aplicada, 23(1), 67-72. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(13), 2145-2155. [Link]

  • Kolehmainen, E., Ośmiałowski, B., & Krygowski, T. M. (2005). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. HETEROCYCLES, 65(2), 349. [Link]

  • Arenas, J. F., González-Dávila, M., & Pérez Peña, J. (1990). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. Óptica pura y aplicada, 23(1), 67-72. [Link]

  • Pérez Peña, J., González-Dávila, M., & Arenas, J. F. (1990). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. Óptica pura y aplicada, 23(1), 67-72. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471. [Link]

  • El-Sayed, M. A. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. Journal of Chemical and Process Engineering, 3(1). [Link]

  • Wikipedia. (2024, January 10). Sandmeyer reaction. [Link]

  • Ghomras, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2893. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]

  • The Royal Society of Chemistry. (2016). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (2019). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl... [Link]

  • Hollis, A. H., & Srouji, G. H. (1999). U.S. Patent No. 5,880,288. U.S.
  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 629-646. [Link]

  • ResearchGate. (2004). Salts of 2,5-dimercapto-1,3,4-thiadiazole. [Link]

  • Nasi, F., et al. (2018). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry, 53(10), 999-1007. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Isley, N. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(30), 11974-11982. [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Nguyen, T. T., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(9), 894-904. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Wiley-VCH GmbH. (n.d.). Thiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. [Link]

  • Google Patents. (n.d.).
  • Reddy, T. J., et al. (2015). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters, 17(15), 3790-3793. [Link]

  • Gilchrist, T. L., & Lingham, D. A. (1993). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1235-1242. [Link]

  • El-Metwally, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Michael Evans. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Christensen, A. S., et al. (2019). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. [Link]

  • Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

Sources

A Comparative Guide to the Biological Activity of Thiazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.[1][4] Thiazole-containing compounds have found applications as antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive agents, among others.[2][5] In fact, over 18 FDA-approved drugs feature the thiazole core, a testament to its therapeutic significance.[2][6][7]

This guide provides a comparative analysis of the biological activities of various thiazole-based scaffolds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin these findings. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform the rational design of novel and more potent thiazole-based therapeutics.

Antimicrobial Activity: Combating Drug Resistance with Novel Thiazole Scaffolds

The rise of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents. Thiazole derivatives have emerged as a promising class of compounds in this endeavor.[8]

Comparative Analysis of Antimicrobial Thiazole Scaffolds

A variety of thiazole-based scaffolds have demonstrated significant antimicrobial potential. For instance, certain 2,5-disubstituted thiazole derivatives have shown potent activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA).[2] Another study highlighted new thiazole-phenylacetic acid derivatives with potent dual antimicrobial and anti-inflammatory activities.[2]

Scaffold/CompoundTarget Organism(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)Source
2,5-disubstituted thiazole derivative (Compound 7)VISA and VRSA strains0.7–2.8Vancomycin0.7–>190.2[2]
Thiazole-phenylacetic acid derivative (Compound 25d)S. aureus, E. faecalis, L. monocytogenes, K. pneumoniae, E. coli6.25Chloramphenicol6.25[2]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesS. pneumoniae, S. epidermidis0.03–7.81Ampicillin0.24–0.6[9]
2-amino-4-phenylthiazole derivativesS. aureus, E. coli16.1 µMNorfloxacin-[8][10]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. For example, in thiazole-pyrazoline hybrids, the presence of a phenyl ring enhances antibacterial action.[8][10] Conversely, substitutions at different positions can modulate the spectrum of activity. For instance, a p-bromophenyl group at the fourth position of the thiazole ring has been shown to increase antifungal and antituberculosis activities.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12][13][14][15] The broth microdilution method is a standard technique for determining MIC values.[14][15]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[14][15]

  • Serial Dilution of Test Compounds: The thiazole-based compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12][15]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[16]

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C ± 2°C) for 16-24 hours.[14][16]

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that shows no visible bacterial growth.[12][15]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with Bacterial Suspension A->C B Serial Dilution of Thiazole Compounds in 96-well plate B->C D Incubate plate (16-24h, 37°C) C->D E Visually inspect wells for bacterial growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: Targeting Malignant Cells with Thiazole-Based Scaffolds

Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[17][18][19] Their mechanisms of action are diverse and include the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways like NFkB/mTOR/PI3K/AkT.[17]

Comparative Analysis of Anticancer Thiazole Scaffolds

Numerous studies have reported on the synthesis and anticancer evaluation of novel thiazole derivatives.[18][20] For example, chalcone-linked thiazole-imidazopyridine derivatives have shown high activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[2]

Scaffold/CompoundCancer Cell Line(s)IC50 (µM)Reference CompoundIC50 (µM)Source
Chalcone-linked thiazole-imidazopyridine (Compound 87b)MCF-7, A549, DU-145, MDA MB-2310.18, 0.66, 1.03, 2.31Etoposide2.11, 3.08, 1.97, 1.91[2]
Thiazole-pyridine hybrid (Compound 23)MCF-75.715-Fluorouracil6.14[21]
Thiazole derivative (Compound 4i)SaOS-2 (osteosarcoma)0.190 ± 0.045 µg/mL--[19]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of thiazole derivatives is highly dependent on their substitution patterns. For instance, in a series of chalcone-linked thiazole-imidazopyridine derivatives, the presence of electron-donating groups on a phenyl ring was found to enhance anticancer activity.[2] Conversely, electron-withdrawing substituents led to a decrease in activity.[2] This highlights the importance of electronic effects in the interaction of these compounds with their biological targets.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[22][23][24] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[22][23][24]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.[25][26]

  • Compound Treatment: The cells are treated with various concentrations of the thiazole-based compounds for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[24]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[23][24]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[22][23] The absorbance is directly proportional to the number of viable cells.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate B Treat cells with thiazole compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 values E->F

Caption: Workflow for MTT Cell Viability Assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.[27] Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[27][28][29]

Comparative Analysis of Anti-inflammatory Thiazole Scaffolds

Several studies have investigated the anti-inflammatory potential of thiazole-based compounds. For instance, certain thiazole derivatives have been identified as selective COX-2 inhibitors, which is a desirable property for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[30]

Scaffold/CompoundTarget Enzyme(s)IC50 (mM)In Vivo Model% Inhibition of EdemaSource
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)COX-1/COX-2 (non-selective)-Dorsal air pouch-[30]
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b)COX-2 (selective)9.01 ± 0.01 (COX-1), 11.65 ± 6.20 (COX-2)Dorsal air pouch-[30]
(2-nitrophenyl)thiazole sulfonamide (1b)Not specified-Carrageenan-induced rat paw edema34.7%[27]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit COX enzymes.[27][30] COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[29][31] Selective inhibition of COX-2 is a key strategy in the development of safer anti-inflammatory drugs.

Signaling Pathway for COX-2 Inhibition:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Thiazole_Inhibitor Thiazole-based COX-2 Inhibitor Thiazole_Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by thiazole-based inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

In vitro assays are crucial for determining the inhibitory potency of compounds against COX-1 and COX-2.[32][33][34] These assays typically measure the conversion of arachidonic acid to prostaglandins by purified enzymes.[29]

Step-by-Step Methodology:

  • Enzyme Preparation: Purified recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the thiazole-based test compounds.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Reaction Termination: The reaction is stopped after a specific time.

  • Prostaglandin Quantification: The amount of prostaglandin produced (e.g., PGE2) is quantified using methods like ELISA or chromatography.[33]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly versatile and valuable framework in drug discovery. The comparative analysis presented in this guide highlights the significant potential of thiazole derivatives as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies underscore the importance of rational design in optimizing the biological activity and selectivity of these compounds.

Future research should focus on the synthesis of novel thiazole-based scaffolds with improved potency and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for the development of targeted therapies. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of the next generation of thiazole-based drugs to address unmet medical needs.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). European Journal of Medicinal Chemistry Reports. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). Springer Nature Experiments. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). Molecules. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2020). Semantic Scholar. [Link]

  • An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2023). Molecules. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2022). ACS Omega. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2022). ACS Omega. [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research. [Link]

  • A Review on Thiazole Scaffolds and its Biological Activity. (2025). ResearchGate. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). Molecules. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature. [Link]

  • Synthesis, Reaction and Biological Activity of Thiazoles. (n.d.). Bentham Science. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). ResearchGate. [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Heliyon. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2022). Semantic Scholar. [Link]

  • Cyclooxygenases : methods and protocols. (n.d.). Tufts University. [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-Portal.org. [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs. (2023). European Journal of Medicinal Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Structures of some clinically approved thiazole-based drugs. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to Validating Reaction Mechanisms: The Case of Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, arising from the presence of both nitrogen and sulfur heteroatoms, facilitate critical interactions with a wide array of biological targets.[1] Methyl 5-chlorothiazole-2-carboxylate and its isomers, such as Methyl 2-chlorothiazole-5-carboxylate (CAS No: 72605-86-8), are versatile intermediates in the synthesis of these complex molecules.[3][4] Understanding and validating the mechanisms of their reactions is not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and the rational design of novel therapeutics.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to rigorously validate the reaction mechanism of a key transformation involving a substituted chlorothiazole. We will focus on the nucleophilic aromatic substitution (SNAr) at the C2 position of Methyl 2-chlorothiazole-5-carboxylate, a common and illustrative pathway in thiazole chemistry. By comparing plausible mechanisms with alternative synthetic routes and detailing the necessary experimental protocols, this document serves as a practical tool for ensuring scientific rigor and achieving desired synthetic outcomes.

Chapter 1: Unraveling the Mechanistic Pathways

The reactivity of the thiazole ring is complex; it is less basic than imidazole but more reactive than thiophene in certain substitutions.[5][6][7] The C2 position of the thiazole ring is particularly electron-deficient, making it susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present.[6][8]

Proposed Primary Mechanism: The Addition-Elimination (SNAr) Pathway

The most probable mechanism for the substitution of the chlorine atom at C2 by a nucleophile (Nu⁻) is the two-step addition-elimination pathway. This mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Step 1 (Addition): The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the thiazole ring and forming the tetrahedral Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

// Reactants Reactants [label=< Methyl 2-chlorothiazole-5-carboxylate + Nu⁻

>];

// Meisenheimer Complex Intermediate [label=< Meisenheimer Complex (Rate-Determining Step)

>];

// Products Products [label=< Substituted Product + Cl⁻

>];

// Arrows Reactants -> Intermediate [label="Step 1: Addition"]; Intermediate -> Products [label="Step 2: Elimination"]; } .dot Caption: Proposed SNAr mechanism for Methyl 2-chlorothiazole-5-carboxylate.

Alternative Considerations

While the SNAr pathway is highly likely, a rigorous validation requires considering other possibilities, even if only to definitively exclude them.

  • Radical Nucleophilic Substitution (SRN1): This pathway involves single-electron transfer steps and radical intermediates. It is less common for thiazoles unless specific photochemical or electrochemical conditions are employed. The absence of radical initiators or light, and the lack of characteristic radical-derived side products, would argue against this mechanism.

  • Elimination-Addition (Benzyne-type Mechanism): This requires the formation of a highly strained "heteryne" intermediate. Given the electronic structure of the thiazole ring, this is an energetically unfavorable and highly improbable pathway.

Chapter 2: The Validation Toolkit: Experimental Design

Validating a mechanism is a process of accumulating evidence that overwhelmingly supports one pathway while refuting others. The following experimental designs provide a multi-faceted approach to this challenge.

Kinetic Analysis

Causality: The rate law of a reaction provides a mathematical description of its dependence on reactant concentrations, offering direct insight into the molecularity of the rate-determining step. For the proposed SNAr mechanism, the rate-determining step involves both the thiazole substrate and the nucleophile.

Protocol:

  • Set up a series of reactions at a constant temperature, systematically varying the initial concentration of the thiazole substrate while keeping the nucleophile concentration in large excess (pseudo-first-order conditions).

  • Monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., HPLC, GC, or ¹H NMR).

  • Plot ln[Substrate] vs. time. A linear plot indicates a first-order dependence on the substrate.

  • Repeat the process, this time varying the nucleophile concentration while keeping the substrate concentration constant.

  • A plot of the observed rate constant (k_obs) from each pseudo-first-order experiment against the nucleophile concentration should yield a straight line passing through the origin, confirming a first-order dependence on the nucleophile.

Expected Result for SNAr: The reaction should be second-order overall (first-order in both the thiazole and the nucleophile), consistent with the bimolecular nature of the rate-determining addition step. Rate = k[Thiazole][Nucleophile]

Intermediate Detection by Low-Temperature NMR

Causality: Directly observing a proposed intermediate is the most compelling evidence for its existence. Meisenheimer complexes are often unstable at ambient temperatures but may have sufficient lifetimes for spectroscopic detection at low temperatures.

Protocol:

  • Dissolve the Methyl 2-chlorothiazole-5-carboxylate in a suitable deuterated solvent that remains liquid at low temperatures (e.g., THF-d8 or CD₂Cl₂).

  • Cool the NMR probe to a low temperature (e.g., -78 °C).

  • Acquire a baseline ¹H NMR spectrum of the starting material.

  • Introduce a strong, non-protic nucleophile (e.g., sodium methoxide) and immediately acquire spectra over time.

  • Look for the appearance of new signals corresponding to the Meisenheimer complex, particularly the upfield shift of the proton at the C4 position due to the change from sp² to sp³ hybridization at C2.

Isotope Labeling Studies

Causality: Isotopic labeling allows for the unambiguous tracking of atoms from reactants to products, providing definitive proof of bond-forming and bond-breaking events.

Protocol:

  • Synthesize or procure a nucleophile labeled with a heavy isotope (e.g., ¹⁵N-labeled aniline).

  • Perform the substitution reaction using the labeled nucleophile.

  • Analyze the purified product using High-Resolution Mass Spectrometry (HRMS).

  • The observed molecular weight of the product should correspond precisely to the calculated mass incorporating the ¹⁵N isotope, confirming that the nucleophile has been directly incorporated into the product structure. This rules out complex rearrangement mechanisms.

// Nodes A [label="Propose Plausible Mechanism\n(e.g., SNAr)"]; B [label="Design Kinetic Experiments"]; C [label="Perform Isotope Labeling"]; D [label="Attempt Intermediate Trapping / Detection"]; E [label="Analyze Reaction Rate & Order"]; F [label="Analyze Product by HRMS"]; G [label="Analyze by Low-Temp NMR"]; H [label="Compare with Computational Models (DFT)"]; I [label="Synthesize Evidence"]; J [label="Validate Mechanism"];

// Edges A -> {B, C, D, H}; B -> E; C -> F; D -> G; {E, F, G, H} -> I; I -> J; } .dot Caption: A self-validating workflow for mechanistic investigation.

Chapter 3: A Comparative Analysis of Synthetic Routes

Validating a mechanism also involves understanding its place among alternative synthetic strategies. Let's assume the target is Methyl 2-amino-5-thiazolecarboxylate. We can achieve this via the SNAr reaction on our chloro-precursor or by building the ring from scratch using the well-established Hantzsch thiazole synthesis.[2][8][9]

ParameterRoute A: SNAr Substitution Route B: Hantzsch Synthesis
Starting Materials Methyl 2-chlorothiazole-5-carboxylate, Amine (e.g., NH₃)α-haloketone (e.g., Methyl 3-bromo-2-oxopropanoate), Thiourea
Key Reagents Base (e.g., K₂CO₃)Base (e.g., Na₂CO₃)
Typical Reaction Time 2 - 16 hours30 min - 12 hours[2]
Typical Temperature 50 - 100 °CRoom Temp - Reflux[2]
Typical Yield (%) 70 - 95% (reported for similar systems)80 - 99%[2]
Key Advantages Utilizes a readily available advanced intermediate. Fewer steps if the chloro-precursor is on hand.High atom economy, high yields, convergent synthesis.
Key Disadvantages Requires synthesis of the chloro-precursor. May generate halide waste.α-haloketones can be lachrymatory and require careful handling.
Green Chemistry Aspect Functional group interconversion.One-pot potential, can be adapted to greener solvents.[9][10][11]

This comparison shows that while the SNAr route is an excellent option for late-stage functionalization, the Hantzsch synthesis is often more efficient for constructing the core scaffold from basic building blocks. The choice depends on the overall synthetic strategy and the availability of starting materials.

Chapter 4: Detailed Experimental Protocols

This section provides a representative, self-validating protocol for the SNAr reaction.

Protocol: Synthesis of Methyl 2-(benzylamino)thiazole-5-carboxylate

Trustworthiness: This protocol includes in-process checks (TLC) and definitive final characterization to ensure the identity and purity of the product, forming a self-validating system.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chlorothiazole-5-carboxylate (1.0 eq, 1.78 g, 10.0 mmol), potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol), and acetonitrile (20 mL).

  • Reagent Addition: Add benzylamine (1.1 eq, 1.20 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6 hours.

  • In-Process Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression.

  • Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography or recrystallization from ethanol/water to yield the pure product.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of signals for the benzyl group protons, the thiazole ring proton, the methyl ester protons, and the N-H proton. A D₂O shake experiment can be used to confirm the exchangeable N-H proton.[12]

    • ¹³C NMR (100 MHz, CDCl₃): Verify the number of unique carbons, paying special attention to the chemical shifts of the thiazole ring carbons (C2, C4, C5) which are diagnostic for the substitution pattern.[13]

    • HRMS (ESI): Determine the exact mass of the product to confirm its elemental composition. Calculated for C₁₂H₁₂N₂O₂S [M+H]⁺, found [M+H]⁺.

Conclusion

The validation of a reaction mechanism is a cornerstone of modern chemical science, transforming synthesis from a trial-and-error art into a predictive and controllable discipline. For critical intermediates like this compound, a thorough mechanistic understanding is paramount for optimizing reaction conditions, minimizing impurities, and accelerating the drug development pipeline. By employing a synergistic combination of kinetic studies, spectroscopic analysis, isotope labeling, and comparison with established synthetic alternatives, researchers can build a robust and evidence-based model of their chemical system. This guide provides a logical and experimentally grounded framework to achieve that goal, ensuring that the science behind the synthesis is as sound as the final product.

References

  • Title: Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Source: Archiv der Pharmazie, 2024. URL: [Link]

  • Title: Emerging green synthetic routes for thiazole and its derivatives: Current perspectives Source: National Library of Medicine URL: [Link]

  • Title: Application and synthesis of thiazole ring in clinically approved drugs Source: ResearchGate URL: [Link]

  • Title: Thiazole Source: Wikipedia URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]

  • Title: THIAZOLE Source: CUTM Courseware URL: [Link]

  • Title: Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity Source: ResearchGate URL: [Link]

  • Title: Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL: [Link]

  • Title: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: National Library of Medicine (PMC) URL: [Link]

  • Title: Process for the preparation of 2-chloro-5-chloromethyl-thiazole Source: Google Patents URL
  • Title: Process for the preparation of 4-methyl-5-(2-chloroethyl)
  • Title: Hantzsch thiazole synthesis - laboratory experiment Source: YouTube URL: [Link]

Sources

A Comparative Guide to Thiazole Synthesis: The Classic Hantzsch Method vs. Modern Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Thiazole Scaffold

To any researcher in drug development or medicinal chemistry, the thiazole ring is a familiar and welcome sight. This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone of countless pharmacologically active compounds, from antibiotics to anticancer agents and beyond.[1][2] Its prevalence in FDA-approved drugs underscores the necessity for efficient and robust synthetic methods. For over a century, the go-to reaction for assembling this critical scaffold has been the Hantzsch thiazole synthesis, first described in 1887.[3] It is a reliable, high-yielding reaction that has stood the test of time.

However, the demands of modern chemistry—for speed, efficiency, and sustainability—have driven innovation beyond this classic method.[4][5][6] This guide provides a direct, data-supported comparison between the traditional, thermally-driven Hantzsch synthesis and a leading modern alternative: the microwave-assisted Hantzsch synthesis. We will delve into the mechanistic underpinnings, benchmark performance with experimental data, and provide detailed protocols to empower you, the researcher, to make the most informed choice for your synthetic goals.

The Competitors: A Mechanistic and Procedural Overview

At their core, both methods discussed here achieve the same fundamental transformation. The key difference lies not in the chemical transformation itself, but in the method of energy input, a choice that has profound consequences for the reaction's efficiency and environmental footprint.

The Classic: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide-containing compound (like thiourea).[7][8] The reaction proceeds through a well-established pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a potent nucleophile, attacking the electrophilic carbon of the α-haloketone in a classic SN2 reaction.[9][10]

  • Cyclization: An intramolecular attack by the nitrogen atom onto the ketone's carbonyl group forms the five-membered ring.[7]

  • Dehydration: The resulting intermediate eliminates a molecule of water to form the aromatic thiazole ring, a thermodynamically favorable process that drives the reaction to completion.[10]

This method is lauded for its reliability and generally high yields.[7] However, it often requires prolonged heating under reflux conditions, sometimes for several hours, to overcome the activation energy barriers of the cyclization and dehydration steps.[11]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 α-haloketone I1 S-Alkylation Intermediate (SN2 Product) R1->I1 SN2 Attack R2 Thioamide R2->I1 I2 Cyclized Intermediate (Hemiaminal-like) I1->I2 Intramolecular Cyclization P Thiazole I2->P Dehydration (-H2O)

Caption: The reaction mechanism for the classic Hantzsch Thiazole Synthesis.

The Challenger: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions.[12] Unlike conventional heating, which relies on slow conduction from an external source, microwaves directly couple with polar molecules in the reaction mixture (such as ethanol or the reactants themselves), causing them to rapidly oscillate and generate heat volumetrically.[12] This leads to rapid, uniform, and highly efficient heating.

When applied to the Hantzsch synthesis, the fundamental mechanism remains the same, but the reaction's kinetics are dramatically altered. The intense and rapid heating significantly accelerates the rate-limiting steps, allowing the synthesis to be completed in minutes rather than hours.[12][13] This "greener" approach often requires less solvent and energy, aligning with the principles of sustainable chemistry.[4][6]

Workflow_Comparison Workflow Comparison: Conventional vs. Microwave cluster_conventional Conventional Hantzsch Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Combine Reactants in Solvent conv_heat Heat under Reflux (Oil Bath, 1-8 hours) conv_start->conv_heat conv_cool Cool to Room Temp. conv_heat->conv_cool conv_workup Workup & Isolate conv_cool->conv_workup mw_start Combine Reactants in MW Vial mw_irrad Irradiate in MW Reactor (5-15 minutes) mw_start->mw_irrad mw_cool Cool to Room Temp. mw_irrad->mw_cool mw_workup Workup & Isolate mw_cool->mw_workup

Caption: A comparison of the experimental workflows for the two synthetic methods.

Head-to-Head Performance Benchmarking

To provide an objective comparison, the following table summarizes key performance indicators for the synthesis of a representative 2-aminothiazole derivative, based on data reported in the literature.

Performance MetricConventional Hantzsch SynthesisMicrowave-Assisted SynthesisAdvantage
Reaction Time 1 - 8 hours[11]5 - 15 minutes[12]Microwave
Typical Yield Good to Excellent (often >80%)[7]Excellent (often >90%)[11][12]Microwave
Energy Input Prolonged conventional heating (oil bath)Short-duration microwave irradiationMicrowave
Process Control Bulk heating, potential for thermal gradientsPrecise temperature & pressure controlMicrowave
Green Chemistry Higher energy consumption, longer solvent useReduced energy, less solvent time, often less waste[4]Microwave
Scalability Well-established for large-scale synthesisCan be limited by microwave reactor sizeConventional
Ease of Workup Standard filtration/recrystallization[7]Standard filtration/recrystallization[12]Comparable

Experimental Protocols: A Practical Guide

The following protocols describe the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative, using both methods.

Protocol 1: Traditional Hantzsch Synthesis of 2-amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch reaction using conventional heating.

  • Expertise & Rationale: The choice of methanol as a solvent is strategic; it readily dissolves the starting materials upon heating but allows for the precipitation of the less soluble product upon cooling and neutralization. Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone. The final wash with aqueous sodium carbonate is critical—it neutralizes the HBr salt of the product, which is soluble in the reaction mixture, to yield the free base, which is poorly soluble and precipitates out, providing a simple and effective method of purification.[7][10]

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]

  • Solvation: Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.

  • Neutralization & Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl to mix. A solid precipitate should form immediately.[10]

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any inorganic salts and residual methanol.

  • Drying: Allow the collected solid to air dry on a watch glass to obtain the final product. The product is often pure enough for characterization without further purification.[7]

Protocol 2: Microwave-Assisted Synthesis of a 2-Aminothiazole Derivative

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.

  • Expertise & Rationale: This protocol leverages the principles of dielectric heating for rapid synthesis. A sealed microwave reactor vial is essential to safely reach temperatures above the solvent's boiling point, which dramatically accelerates the reaction. The power is kept constant to ensure controlled and even heating.[12] The workup procedure remains straightforward, demonstrating that the benefits of speed do not necessarily add complexity to the purification process.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave reactor vial equipped with a small stir bar, combine the substituted α-bromoketone (1 mmol) and the substituted thiourea (1.1 mmol).[12]

  • Solvation: Add ethanol (3 mL).[12]

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 170 W) for a duration of 5-15 minutes, monitoring the reaction by TLC if possible with intermittent runs.[12]

  • Cooling: After the irradiation cycle, allow the vial to cool to a safe handling temperature.

  • Isolation: The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.[12]

Discussion & Expert Insights: Choosing the Right Tool for the Job

The data and protocols clearly show that for rapid, efficient, and environmentally conscious synthesis of thiazoles, the microwave-assisted method is superior . Its ability to reduce reaction times from hours to minutes is a transformative advantage, particularly in a research and development setting where rapid iteration and library synthesis are paramount. The often-higher yields and cleaner reaction profiles further solidify its position as a powerful modern tool.

However, the traditional Hantzsch synthesis remains a highly relevant and valuable technique . Its primary advantage lies in its scalability. Large, multi-liter reaction vessels are common in academic and industrial labs, whereas microwave reactors are often limited to smaller volumes. For large-scale production where throughput is measured in kilograms rather than milligrams, a well-optimized, conventionally heated Hantzsch synthesis may be more practical and economical.

Both protocols are designed to be self-validating. The precipitation of the product upon neutralization in the traditional method, or upon cooling in the microwave method, provides immediate visual confirmation that the desired transformation has occurred, a trustworthy indicator of a successful reaction before spectroscopic confirmation.

Conclusion

While the Hantzsch thiazole synthesis is a foundational pillar of heterocyclic chemistry, modern energy delivery methods have significantly enhanced its performance. Microwave-assisted synthesis offers a compelling alternative that dramatically cuts reaction times, often improves yields, and aligns with the growing demand for sustainable chemical practices. For discovery and optimization, the microwave is the clear winner. For large-scale production, the classic Hantzsch method, honed over 130 years, continues to be a reliable workhorse. The choice, as always, depends on the specific needs of the scientist and the project at hand.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Cimarelli, C., & Palmieri, G. (2010). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. Retrieved from [Link]

  • Bio-Byword Scientific Publishing. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Byword Explorer of Physical and Life Sciences. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Retrieved from [Link]

  • Cogent Chemistry. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Cogent Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthetic strategies toward thiazoles: a sustainable approach. Retrieved from [Link]

  • Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. Retrieved from [Link]

  • Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Sciences. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bentham Science. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis. Retrieved from [Link]

  • PubMed. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • PubMed Central. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • SRUC. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. Molecular Diversity. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]

  • PubMed Central. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Scientific Reports. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • Ovid. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • PubMed Central. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]

  • Neliti. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. Retrieved from [Link]

  • SlideShare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]

  • Springer. (n.d.). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Retrieved from [Link]

Sources

Safety Operating Guide

Core Principles of Disposal: Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the proper handling and disposal of Methyl 5-chlorothiazole-2-carboxylate, designed for chemistry professionals. This document outlines essential safety protocols, waste management procedures, and regulatory considerations to ensure safe laboratory operations and environmental compliance.

This compound is a halogenated heterocyclic compound. Its chemical structure necessitates a rigorous disposal protocol rooted in the understanding of its potential hazards. The primary risks are associated with its halogenated nature and the thiazole functional group. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to the release of toxic and environmentally persistent byproducts.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chlorinated thiazole and isothiazole derivatives allow for a reliable hazard assessment.[1][2][3] The expected hazards are summarized in the table below.

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Hazard Statement Rationale & Causality
Acute Toxicity (Oral, Inhalation) H302 + H332: Harmful if swallowed or if inhaled. Thiazole derivatives can exhibit systemic toxicity. The presence of a chlorine atom can enhance this effect.
Skin Corrosion / Irritation H314: Causes severe skin burns and eye damage. Many reactive organic molecules, especially esters and halogenated compounds, can be corrosive to tissues upon contact.
Skin Sensitization H317: May cause an allergic skin reaction. Heterocyclic compounds are known to be potential sensitizers, leading to allergic reactions upon repeated exposure.

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. | Halogenated organic compounds are often persistent in the environment and can bioaccumulate, posing a significant threat to aquatic ecosystems. |

Given these hazards, the core directive is absolute segregation . This compound and any materials contaminated with it must be treated as regulated hazardous waste.

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, a pre-work risk assessment is mandatory. All handling, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield. Standard safety glasses are insufficient.

  • Hand Protection: Nitrile gloves are required. Given the corrosive potential, consider double-gloving. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant laboratory coat and closed-toe shoes are essential.[4]

  • Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

The Disposal Workflow: Segregation and Collection

The fundamental principle for the disposal of this compound is to isolate it within the "Halogenated Organic Waste" stream.[3] Mixing it with non-halogenated waste significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[5]

Step-by-Step Disposal Protocol:

  • Designate a Waste Container: Procure a dedicated, properly vented, and chemically compatible container for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste," as appropriate. The container must be in good condition with a secure, threaded cap.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container. The label must clearly state:

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • An estimated concentration or quantity of the compound in the waste stream.

    • The relevant hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).

  • Waste Addition:

    • Pure Compound/Residues: Unused or expired solid this compound should be collected in a designated solid waste container.

    • Solutions: Solutions containing the compound (e.g., from reaction workups or chromatography) should be poured carefully into the liquid waste container. Do not overfill; leave at least 10% headspace.

    • Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are contaminated with the compound must be placed in a sealed bag, labeled as hazardous waste, and disposed of in a designated solid waste container.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, inside secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the full waste container.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway start Generate Waste Containing This compound is_solid Is the waste primarily solid (powder, contaminated items)? start->is_solid solid_waste Place in designated 'Halogenated Solid Waste' container. is_solid->solid_waste Yes liquid_waste Place in designated 'Halogenated Liquid Waste' container. is_solid->liquid_waste No (Liquid Solution) label_container Ensure container is properly labeled with contents and hazards. solid_waste->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment. solid_waste->store_saa liquid_waste->label_container liquid_waste->store_saa contact_ehs Contact EHS for waste pickup. store_saa->contact_ehs

Fig. 1: Waste Segregation and Disposal Workflow

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Wearing full PPE, carefully collect the absorbed material using non-sparking tools.

    • Place all contaminated materials into a heavy-duty plastic bag or a sealable container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

G spill Spill Occurs! alert Alert Personnel & Assess Risk spill->alert is_major Is spill large or poses inhalation risk? alert->is_major evacuate Evacuate Area Call EHS/Emergency is_major->evacuate Yes don_ppe Don Full PPE is_major->don_ppe No contain Contain spill with inert absorbent don_ppe->contain collect Collect waste into sealable container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Label and dispose of all materials as hazardous waste decontaminate->dispose

Fig. 2: Spill Response Logical Flow

Advanced Disposal Considerations: Why Neutralization is Not Advised

While research exists on the degradation of halogenated compounds, these methods often involve complex processes like anaerobic biodegradation or advanced reductive dehalogenation, which are not feasible or safe for a standard laboratory setting.[6][7][8] Attempting to neutralize or chemically treat this waste in the lab is strongly discouraged. Such attempts can lead to incomplete reactions, the generation of unknown and potentially more hazardous byproducts, and increased personal exposure risk. The only self-validating and trustworthy protocol is segregation and professional disposal.

Regulatory Compliance

Waste containing this compound is regulated as hazardous waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it falls under the category of halogenated organic waste. Wastes from non-specific sources, such as spent halogenated solvents or residues, are often classified under the "F-List".[9][10][11] It is the generator's responsibility to ensure full compliance with all local, state, and federal regulations.[12] Always consult your institution's EHS department for specific guidance on waste codes and disposal procedures.

References

  • This cit
  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 98136-57-3. Available from: [Link]

  • Miaodian Stationery (Ningbo) Co., Ltd.
  • Wang, J., et al. "Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions." Chemical Engineering Journal, vol. 429, 2022, p. 132402.
  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). Available from: [Link]

  • Adrian, L., & Suflita, J. M. "Anaerobic biodegradation of halogenated and nonhalogenated N‐, s‐, and o‐heterocyclic compounds in aquifer slurries." Environmental Toxicology and Chemistry, vol. 13, no. 10, 1994, pp. 1551-1557.
  • This cit
  • Easy RX Cycle. Medical & Pharmaceutical Waste Disposal for Research Labs. Available from: [Link]

  • University of Georgia Environmental Safety Division. EPA HAZARDOUS WASTE CODES. Available from: [Link]

  • This cit
  • U.S. Environmental Protection Agency. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available from: [Link]

  • Arora, P. K. "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions." Journal of Applied Microbiology, vol. 127, no. 4, 2019, pp. 981-996.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). Available from: [Link]

  • This cit
  • This cit
  • This cit
  • This cit

Sources

A Comprehensive Guide to the Safe Handling of Methyl 5-chlorothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-chlorothiazole-2-carboxylate is a valuable reagent in pharmaceutical research and development, notable for its role in synthesizing compounds with a range of biological activities.[1][2] However, its utility is matched by significant health hazards that necessitate stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound and structurally similar compounds present a multi-faceted risk profile.

Primary Hazards:

  • Acute Toxicity: These compounds can be harmful if swallowed and toxic in contact with skin.[3] Some related isothiazolinones are classified as toxic if swallowed and fatal in contact with skin or if inhaled.[4]

  • Corrosivity: A significant danger is the potential to cause severe skin burns and serious eye damage.[3][5][6] This corrosive nature means that immediate and irreversible damage can occur upon contact.

  • Sensitization: There is a risk of allergic skin reaction upon repeated contact.[3][5] Once an individual is sensitized, even minute exposures can trigger a significant allergic response.

  • Aquatic Toxicity: These chemicals are often toxic to aquatic life with long-lasting effects.[3][5] This necessitates careful handling and disposal to prevent environmental contamination.

A formal risk assessment should be conducted before any new procedure involving this chemical. This involves identifying the specific tasks where exposure could occur (e.g., weighing, transferring, reaction setup, work-up, and purification) and evaluating the potential severity and likelihood of that exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical.[7]

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when there is a significant risk of splashing.[8]Thiazole derivatives can cause serious, potentially irreversible eye damage.[3][6] Goggles provide a seal around the eyes, while a face shield protects the entire face from splashes.
Hand Protection Disposable, powder-free nitrile gloves are suitable for incidental contact. For prolonged contact or immersion, heavier-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) should be considered. Double-gloving is recommended.[8][9]Nitrile offers good splash protection against a variety of chemicals.[8] Inspect gloves for any signs of degradation or perforation before and during use. Proper removal technique is critical to avoid self-contamination.[9]
Body Protection A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is required.[8]This protects your skin and personal clothing from accidental contact. Ensure the lab coat is fully buttoned.[8]
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[8][10] If engineering controls are not feasible or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[7][9]The primary route of exposure to be controlled is inhalation. A fume hood is the most effective engineering control.[7]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield (Last) Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

3.1. Preparation and Weighing:

  • Designate an Area: All handling, including weighing, should be conducted within a certified chemical fume hood.[8]

  • Prepare for Spills: Before starting, ensure a chemical spill kit is readily accessible. The kit should contain an absorbent material suitable for the chemical.

  • Weighing: If weighing the solid, do so on a tared weigh paper or in a sealed container within the fume hood. Avoid creating dust.

  • Labeling: Ensure all containers are clearly and accurately labeled according to GHS standards.[9]

3.2. Reaction Setup and Execution:

  • Glassware: Inspect all glassware for cracks or defects before use.

  • Transfers: When transferring the chemical, do so carefully to avoid splashing. Use a funnel for liquids.

  • Temperature Control: Be aware that some reactions may be exothermic. Use an ice bath for cooling as needed and monitor the reaction temperature closely.

  • Ventilation: Maintain the fume hood sash at the lowest practical height throughout the experiment.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][11]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water.[9] Seek immediate medical attention.[4]
Small Spill For a small spill within a fume hood, use an appropriate absorbent material (e.g., sand, diatomite) to contain it.[12] Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[13] Clean the area thoroughly.
Large Spill Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Only personnel trained and equipped for hazardous spill cleanup should address the spill.[14]
Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others.[6]

Waste Segregation and Disposal Pathway:

Waste_Disposal cluster_generation Waste Generation Point (Fume Hood) cluster_collection Collection cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Weigh Paper, etc.) Solid_Container Labeled, Sealed Solid Waste Bag Solid->Solid_Container Liquid Liquid Waste (Reaction mixtures, solvents) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid->Liquid_Container EHS Environmental Health & Safety Pickup Solid_Container->EHS Liquid_Container->EHS Incineration Licensed Chemical Waste Incinerator EHS->Incineration

Caption: Workflow for proper segregation and disposal of chemical waste.

Key Disposal Principles:

  • Do Not: Pour waste down the drain or mix it with general trash.[10][14]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix incompatible waste streams.

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[6] Your institution's Environmental Health & Safety (EHS) department is the primary resource for specific procedures.

By integrating these safety and logistical protocols into your daily workflow, you can handle this compound with the confidence that comes from being well-prepared and well-informed, thereby protecting yourself, your colleagues, and your research.

References

  • Benchchem. Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole.
  • Guidechem. This compound (cas 98136-57-3) SDS/MSDS download.
  • Cayman Chemical. (2021-04-05). Safety Data Sheet.
  • Apollo Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025-12-24). SAFETY DATA SHEET.
  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
  • KEIMFARBEN GMBH. Safety data sheet.
  • INK FOR WATER COLOR PEN. (2021-11-25). Material Safety Data Sheet.
  • AK Scientific, Inc. 2-Chloro-5-chloromethylthiazole - Safety Data Sheet.
  • NICNAS. (2019-03-08). 3(2H)-Isothiazolone, 5-chloro-2-methyl-: Human health tier II assessment.
  • CP Lab Safety. Thiazole, 25g, Each.
  • Fisher Scientific. (2024-03-13). Methyl thiazole-2-carboxylate - SAFETY DATA SHEET.
  • GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs.
  • Georganics. (2011-01-27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE - SAFETY DATA SHEET.
  • BOC Sciences. (2013-09-30). MSDS of 2-Chloro-5-(chloromethyl)thiazole.
  • Chemsrc. (2025-08-25). Methyl 2-chlorothiazole-5-carboxylate | CAS#:72605-86-8.
  • TCI America. (2025-05-28). C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.
  • Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 64(15), 10785-10831.
  • MDPI. Thiazole Ring—A Biologically Active Scaffold.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chlorothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chlorothiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.